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  • Product: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane
  • CAS: 91161-85-2

Core Science & Biosynthesis

Foundational

Friedel-Crafts acylation of chlorobenzene with cyclohexene and acetyl chloride

An In-depth Technical Guide: The Friedel-Crafts Acylation of Chlorobenzene with Cyclohexene and Acetyl Chloride Abstract This technical guide provides a comprehensive analysis of the complex, multi-component reaction inv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Friedel-Crafts Acylation of Chlorobenzene with Cyclohexene and Acetyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the complex, multi-component reaction involving chlorobenzene, cyclohexene, and acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This process, which culminates in the synthesis of trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane, is a sophisticated example of a tandem reaction sequence combining electrophilic addition and Friedel-Crafts alkylation. This document is intended for researchers and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and a thorough discussion of the critical process parameters that govern the reaction's outcome. We will explore the causality behind experimental choices, from reagent stoichiometry to temperature control, providing a self-validating framework for the successful execution of this synthesis.

Core Scientific Principles: A Review of Friedel-Crafts Chemistry

The reaction is rooted in the principles of the Friedel-Crafts reactions, a cornerstone of synthetic organic chemistry developed in 1877.[1] These reactions facilitate the attachment of substituents to an aromatic ring through electrophilic aromatic substitution.[1][2]

The Electrophilic Aromatic Substitution (EAS) Mechanism

The fundamental mechanism of a Friedel-Crafts reaction involves the generation of a potent electrophile that attacks the electron-rich π-system of an aromatic ring.[3] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] The aromaticity is subsequently restored by the loss of a proton, typically facilitated by the conjugate base of the Lewis acid, which also regenerates the catalyst.[2][3]

The Indispensable Role of the Lewis Acid Catalyst

A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is essential for these reactions.[4][5] Its primary function is to generate the electrophile. In a standard Friedel-Crafts acylation, the Lewis acid coordinates to the halogen of an acyl halide, such as acetyl chloride.[5][6] This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (RCO⁺).[4][7]

Substrate Reactivity: The Case of Chlorobenzene

The choice of the aromatic substrate is critical. Chlorobenzene is a moderately deactivated aromatic ring. The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene.[8]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.[8]

The resonance effect directs incoming electrophiles to the ortho and para positions, though the overall reaction rate is slower than that of benzene.[8][9] In most Friedel-Crafts acylations of chlorobenzene, the para-substituted product is heavily favored due to reduced steric hindrance compared to the ortho positions.[10][11]

Mechanistic Elucidation of the Tandem Reaction

The synthesis of trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane is not a direct acylation of chlorobenzene. Instead, it is a sophisticated tandem sequence where an electrophile is first generated from the interaction of acetyl chloride and cyclohexene, which then participates in a Friedel-Crafts alkylation of chlorobenzene.

Step 1: Generation of the Acylium Ion

The reaction initiates with the standard activation of acetyl chloride by aluminum chloride to form the highly reactive acetylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4]

Step 2: Electrophilic Attack on Cyclohexene

The electron-rich double bond of cyclohexene acts as a nucleophile, attacking the electrophilic acetylium ion. This breaks the π-bond and forms a new carbon-carbon bond, resulting in a secondary carbocation on the cyclohexane ring.

Step 3: Formation of the Key Alkylating Intermediate

The cyclohexyl carbocation is then captured by a chloride ion from the AlCl₄⁻ complex. This step is critical as it generates a neutral intermediate, 1-acetyl-2-chlorocyclohexane. In the presence of excess AlCl₃, this intermediate is re-activated. The Lewis acid abstracts the chloride atom, generating a more stable carbocation on the cyclohexane ring, which serves as the potent electrophile for the subsequent Friedel-Crafts reaction.

Step 4: Friedel-Crafts Alkylation of Chlorobenzene

The final step involves the electrophilic attack of the activated cyclohexyl ring onto the chlorobenzene ring. Consistent with the directing effects of the chlorine substituent, the alkylation occurs predominantly at the para position. A subsequent deprotonation step restores the aromaticity of the chlorobenzene ring, regenerates the AlCl₃ catalyst, and yields the final product.

Friedel_Crafts_Tandem_Reaction Proposed Mechanism for Tandem Reaction cluster_reactants Initial Reactants cluster_final_step Final Alkylation Step acetyl_chloride Acetyl Chloride (CH₃COCl) acylium Acylium Ion [CH₃CO]⁺ acetyl_chloride->acylium + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) alcl3->acylium cyclohexene Cyclohexene intermediate1 Cyclohexyl Carbocation cyclohexene->intermediate1 Electrophilic Attack acylium->intermediate1 alkylating_agent Activated Alkylating Agent intermediate1->alkylating_agent + AlCl₄⁻ - AlCl₃ product trans-4-(p-chlorophenyl) -1-acetyl-cyclohexane alkylating_agent->product Friedel-Crafts Alkylation chlorobenzene Chlorobenzene chlorobenzene->product

Caption: Proposed mechanism for the tandem reaction sequence.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures for producing trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane.[12]

Reagent Specifications and Stoichiometry
ReagentFormulaMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
ChlorobenzeneC₆H₅Cl112.56150013.32.22
Aluminum ChlorideAlCl₃133.3410808.11.35
Acetyl ChlorideCH₃COCl78.504736.01.00
CyclohexeneC₆H₁₀82.145556.81.13

Causality: A stoichiometric excess of chlorobenzene is used as it also serves as the solvent for the reaction. Aluminum chloride is used in excess of the primary electrophile source (acetyl chloride) because it complexes with both the acyl chloride and the resulting ketone product, and is also required to activate the alkylating intermediate.[13]

Step-by-Step Synthesis Procedure
  • Reactor Setup: Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the evolving HCl gas). Ensure the entire apparatus is thoroughly dried to prevent moisture from deactivating the catalyst.[14]

  • Initial Charge: Charge the reaction vessel with chlorobenzene (1500 g) and anhydrous aluminum chloride (1080 g). Begin vigorous stirring.

  • Cooling: Cool the stirred mixture to -20°C using an appropriate cooling bath (e.g., dry ice/acetone). The reaction between the catalyst and subsequent reagents is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and uncontrolled boiling.[15]

  • Reagent Addition: Prepare a mixture of acetyl chloride (473 g) and cyclohexene (555 g) in the dropping funnel. Add this mixture dropwise to the cooled, stirred solution in the reactor over approximately 3 hours. Maintain the internal temperature at or below -20°C throughout the addition.[12]

  • Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring until the evolution of hydrogen chloride gas ceases, indicating the reaction is nearing completion.[12]

Reaction Work-up and Product Isolation
  • Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing 5 liters of a 1:1 mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes, decomposing the catalyst and separating it from the organic product.[15][16]

  • Phase Separation: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of dichloromethane or diethyl ether to recover any dissolved product.[12][17]

  • Washing: Combine all organic layers. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to aid in breaking emulsions and removing water).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.[17]

  • Purification: The resulting crude oil can be purified by vacuum distillation. Subsequently, recrystallization from a methanol/ethanol mixture can be employed to isolate the pure trans-isomer of the final product.[12]

Experimental_Workflow Experimental Workflow A 1. Setup & Charge (Chlorobenzene + AlCl₃) B 2. Cool to -20°C A->B C 3. Dropwise Addition (Acetyl Chloride + Cyclohexene) B->C D 4. Warm to RT & Stir C->D E 5. Quench (Pour into HCl/Ice) D->E F 6. Separate & Extract E->F G 7. Wash (NaHCO₃, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Distillation & Recrystallization) H->I

Caption: High-level overview of the experimental workflow.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

ReagentHazardsHandling Precautions
Acetyl Chloride Highly flammable, corrosive, reacts violently with water, lachrymator.[18][19]Handle only in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield. Keep away from water and ignition sources. Store under inert gas.[20]
Aluminum Chloride Corrosive, reacts violently with water releasing heat and HCl gas.Handle in a dry environment (glove box or fume hood). Avoid inhalation of dust. Wear appropriate PPE.
Chlorobenzene Flammable, harmful if swallowed or inhaled, organ toxicity.Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes.
Cyclohexene Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment.[14]

Engineering Controls: The entire procedure should be conducted within a certified chemical fume hood to manage the release of flammable and corrosive vapors and HCl gas. Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A face shield is recommended during the addition and quenching steps.[19] Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected separately.

Conclusion

The reaction of chlorobenzene with cyclohexene and acetyl chloride is a powerful demonstration of tandem reaction design in organic synthesis. By carefully controlling reaction parameters, particularly temperature and stoichiometry, it is possible to orchestrate a sequence of electrophilic addition and Friedel-Crafts alkylation to construct a complex molecular architecture from simple starting materials. This guide provides the foundational knowledge and practical protocol for researchers to leverage this chemistry, while emphasizing the critical safety considerations necessary for its successful and responsible execution.

References

  • Vertex AI Search. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • Filo. (2024).
  • BYJU'S. (n.d.).
  • Brainly.in. (2022). On reaction of chlorobenzene with acetyl chloride in presence of anhydrous AICl3 , the major product formed.
  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • Filo. (2024). Chloro benzene on reaction with acetyl chloride give.
  • Unknown Source. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • YouTube. (2016).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Organic Chemistry Portal. (n.d.).
  • JoVE. (2025).
  • Thermo Fisher Scientific. (2010).
  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • University of Michigan. (n.d.).
  • Study Mind. (n.d.).
  • Sigma-Aldrich. (2025).
  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
  • YouTube. (2020).
  • ChemicalBook. (2025).

Sources

Exploratory

Structural Elucidation of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

An In-depth Technical Guide Abstract This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane. We detail an integ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane. We detail an integrated analytical workflow leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC. The narrative emphasizes the causal logic behind experimental choices and data interpretation, moving beyond procedural steps to deliver field-proven insights for researchers, chemists, and drug development professionals. The convergence of data from these orthogonal techniques provides a self-validating system for confirming the compound's molecular formula, functional groups, atomic connectivity, and, critically, its trans stereochemistry.

Introduction

Substituted cyclohexane rings are privileged scaffolds in medicinal chemistry and materials science. The specific stereochemical arrangement of substituents can profoundly impact a molecule's biological activity and physical properties. The target of this investigation, 4-(p-Chlorophenyl)-1-acetylcyclohexane, presents a key challenge: confirming the trans relationship between the p-chlorophenyl and acetyl groups. An incorrect stereochemical assignment could lead to the pursuit of inactive compounds or materials with undesirable characteristics.

This guide outlines the logical and experimental pathway to confirm not only the constitution of the molecule but also its precise 3D arrangement. We will demonstrate how a synergistic application of modern analytical techniques provides a definitive structural proof, ensuring the scientific integrity of subsequent research and development efforts.

Integrated Analytical Workflow

The structural elucidation process is not a linear series of independent experiments but an integrated workflow where each technique provides a piece of a larger puzzle. The results from one analysis inform the interpretation of the next, leading to a final, cohesive structural confirmation.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Detailed Connectivity & Stereochemistry cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula H_NMR ¹H NMR Map Proton Environments & Neighbors MS->H_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->H_NMR Confirms C=O, Aromatics C_NMR ¹³C NMR + DEPT Identify Unique Carbons & Types H_NMR->C_NMR Suggests Proton Count COSY 2D COSY Confirm ¹H-¹H Connectivity H_NMR->COSY Identifies Spin Systems Structure Unambiguous Structure Confirmed H_NMR->Structure Confirms Stereochemistry (J-coupling) HSQC 2D HSQC Link Protons to Attached Carbons C_NMR->HSQC Defines Carbon Skeleton COSY->HSQC Validates Proton Assignments HSQC->Structure Final C-H Connectivity

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry serves as the foundational analysis, providing the molecular weight and, through high-resolution analysis, the molecular formula. For a neutral, non-volatile small molecule like this, Electron Ionization (EI) is a robust choice that yields a clear molecular ion and reproducible fragmentation patterns.

Experimental Protocol (EI-MS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole MS.

  • Ionization: Use a standard electron energy of 70 eV. This high energy ensures fragmentation and produces a library-comparable spectrum.

  • Analysis: Acquire the spectrum over a mass range of m/z 40-400.

  • Data Processing: Identify the molecular ion peak (M⁺) and analyze the isotopic pattern for chlorine. High-resolution MS (HRMS) should be used to calculate the exact mass and determine the elemental composition.

Data Interpretation

The molecular formula is C₁₄H₁₇ClO.

  • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. We expect a characteristic isotopic pattern for chlorine: an M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.

    • For C₁₄H₁₇³⁵ClO, the expected m/z is ~236.10.

    • For C₁₄H₁₇³⁷ClO, the expected m/z is ~238.10.

  • Fragmentation Analysis: The 70 eV ionization energy will cause predictable bond cleavages. The most likely fragmentation pathways involve the loss of the acetyl group and cleavages within the cyclohexane ring, which helps confirm the core structure.

G parent C₁₄H₁₇ClO⁺˙ m/z = 236/238 frag1 [M - CH₃CO]⁺ C₁₂H₁₄Cl⁺ m/z = 193/195 parent->frag1 - C₂H₃O˙ frag2 [M - CH₃]⁺ C₁₃H₁₄ClO⁺ m/z = 221/223 parent->frag2 - CH₃˙ frag4 CH₃CO⁺ m/z = 43 parent->frag4 frag3 C₇H₇⁺ m/z = 91 frag1->frag3 further fragmentation

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (ATR-FTIR)
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is collected first and automatically subtracted.

Data Interpretation

The IR spectrum provides immediate confirmation of the key functional moieties.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3050-3020C-H stretchAromatic (p-chlorophenyl)Medium to weak
~2950-2850C-H stretchAliphatic (cyclohexane)Strong, sharp
~1710 C=O stretch Ketone (acetyl) Strong, sharp
~1600, ~1490C=C stretchAromatic ringMedium
~1100-1080C-Cl stretchAryl chlorideMedium to strong
~830C-H out-of-plane bend1,4-disubstituted aromaticStrong

The presence of a strong absorption around 1710 cm⁻¹ is definitive proof of the ketone group. The bands confirming the 1,4-disubstituted (para) aromatic ring are also critical checkpoints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for this analysis, as it provides detailed information about the carbon-hydrogen framework and, crucially, the stereochemical relationship between substituents. All spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR and DEPT: The Carbon Skeleton
  • Principle: ¹³C NMR reveals all unique carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

  • Interpretation: We expect to see 10 unique carbon signals, as the p-chlorophenyl ring has a plane of symmetry, making C2'/C6' and C3'/C5' chemically equivalent.

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)Assignment
~211C (Quaternary)Carbonyl (C=O)
~145C (Quaternary)Aromatic C1' (ipso- to cyclohexyl)
~132C (Quaternary)Aromatic C4' (ipso- to Cl)
~129CHAromatic C2'/C6'
~128CHAromatic C3'/C5'
~50CHCyclohexane C1 (bearing acetyl)
~43CHCyclohexane C4 (bearing p-chlorophenyl)
~34CH₂Cyclohexane C2/C6
~29CH₂Cyclohexane C3/C5
~28CH₃Acetyl methyl (CH₃)
¹H NMR: Proton Environments and Stereochemistry
  • Principle: ¹H NMR provides information on the number of different proton environments (number of signals), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern). The magnitude of the coupling constant (J, in Hz) between two protons is highly dependent on the dihedral angle between them and is the key to determining stereochemistry.

  • Interpretation for trans Isomer: In a cyclohexane chair conformation, the trans arrangement places both the acetyl and p-chlorophenyl groups in the more stable equatorial positions. This has predictable consequences:

    • The protons at C1 (H1) and C4 (H4) will be in axial positions.

    • An axial-axial coupling (Jₐₐ) is typically large (10-13 Hz), while axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings are much smaller (2-5 Hz).

    • Therefore, the signals for H1 and H4 should both appear as triplets of triplets (or complex multiplets) with at least two large coupling constants, indicating their axial position and coupling to two adjacent axial protons and two adjacent equatorial protons.

Predicted Shift (δ, ppm)IntegrationMultiplicityCoupling (J, Hz)Assignment
~7.282Hd~8.5Aromatic H3'/H5' (ortho to Cl)
~7.152Hd~8.5Aromatic H2'/H6' (meta to Cl)
~2.501HttJₐₐ ≈ 11, Jₐₑ ≈ 3H4 (axial) , adjacent to C3/C5 protons
~2.351HttJₐₐ ≈ 11, Jₐₑ ≈ 3H1 (axial) , adjacent to C2/C6 protons
~2.153Hs-Acetyl methyl (CH₃)
~1.90-2.104Hm-Axial protons at C2, C3, C5, C6
~1.40-1.604Hm-Equatorial protons at C2, C3, C5, C6

The observation of two distinct signals around 2.3-2.5 ppm, both showing large axial-axial couplings, is the definitive NMR signature of the trans diequatorial substitution pattern.

2D NMR (COSY & HSQC): Assembling the Puzzle

While 1D NMR provides the parts list, 2D NMR shows how they connect. These experiments are crucial for validating the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. A cross-peak between two proton signals indicates that they are coupled (typically on adjacent carbons).

    • Expected Correlations: We would expect to see a cross-peak connecting the H1 signal to the C2/C6 protons. The H4 signal would show a cross-peak to the C3/C5 protons. A continuous chain of correlations would be seen from H2 to H3 to H4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond ¹H-¹³C correlations. Each cross-peak links a proton signal to the carbon signal of the carbon it is directly attached to.

    • Expected Correlations: The HSQC spectrum would definitively link the proton assignments to the carbon assignments. For example, the proton signal at δ ~2.35 ppm (assigned to H1) would show a cross-peak to the carbon signal at δ ~50 ppm (assigned to C1).

Caption: 2D NMR correlation map for the cyclohexane ring.

Data Synthesis and Final Confirmation

The structural elucidation is confirmed by the convergence of all analytical data:

  • MS confirms the molecular formula C₁₄H₁₇ClO.

  • IR confirms the presence of a ketone (~1710 cm⁻¹), a p-disubstituted aromatic ring (~830 cm⁻¹), and a C-Cl bond.

  • ¹³C NMR shows 10 unique carbon signals, consistent with the molecule's symmetry. DEPT experiments confirm the count of CH₃, CH₂, CH, and quaternary carbons.

  • ¹H NMR shows signals consistent with all proton environments. Most importantly, the multiplicity and large coupling constants of the H1 and H4 protons provide definitive evidence for their mutual axial orientation, which is only possible if the large p-chlorophenyl and acetyl substituents are in a trans-diequatorial arrangement.

  • 2D NMR (COSY and HSQC) validates the entire assignment by confirming the ¹H-¹H and ¹H-¹³C connectivities throughout the molecular framework.

Conclusion

The structural elucidation of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is achieved with high confidence through the systematic and integrated application of MS, IR, and a full suite of NMR techniques. Each method provides complementary information, and together they form a self-validating dataset that confirms the molecular formula, functional groups, connectivity, and the critical trans stereochemistry. This rigorous, multi-technique approach represents the gold standard in chemical analysis, ensuring the structural integrity required for advanced scientific research and development.

References

  • McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]

Foundational

Physical and chemical properties of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Prepared by: Gemini, Senior Application Scientist Introduction trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is a key chemical intermediate with significant applications in pharmaceutical research and development. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is a key chemical intermediate with significant applications in pharmaceutical research and development. Its unique structure, featuring a substituted cyclohexane ring, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its known applications, tailored for researchers, scientists, and drug development professionals. Understanding the characteristics of this compound is crucial for its effective utilization in the laboratory and in the advancement of medicinal chemistry. This compound is also recognized as an impurity in the synthesis of the antiprotozoal agent Atovaquone, designated as Atovaquone Impurity 3.[1][2]

Chemical Identity and Physical Properties

A clear identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers and physical properties of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

PropertyValueSource(s)
IUPAC Name 1-[trans-4-(4-chlorophenyl)cyclohexyl]ethan-1-oneN/A
Synonyms trans-4-(p-Chlorophenyl)-1-acetyl-cyclohexane, 4'-Acetylcyclohexyl chlorobenzene, 1-[4-(4-chlorophenyl)cyclohexyl]ethanone, Atovaquone Impurity 3[1][2]
CAS Number 91161-85-2[1][3]
Molecular Formula C₁₄H₁₇ClO[3]
Molecular Weight 236.74 g/mol [3][4]
Appearance Crystalline solid (inferred from synthesis protocol)[1]
Melting Point 74.6 °C[1]
Boiling Point 120-130 °C at 0.1 mmHg[1]
Solubility Soluble in methanol, ethanol, diethyl ether (inferred from synthesis and purification)[1]
Density Data not available
Storage 2-8°C in a refrigerator[5]

Synthesis and Purification

The synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is typically achieved through a Friedel-Crafts acylation reaction. The following protocol is based on established literature procedures and provides a reliable method for its preparation in a laboratory setting.[1]

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product chlorobenzene Chlorobenzene reaction_step Friedel-Crafts Acylation (-20°C to room temperature) chlorobenzene->reaction_step aluminum_chloride Aluminum Chloride aluminum_chloride->reaction_step acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_step cyclohexene Cyclohexene cyclohexene->reaction_step quench Quench with HCl reaction_step->quench extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer extraction->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation crystallization Crystallization (Methanol/Ethanol) distillation->crystallization recrystallization Recrystallization (Methanol) crystallization->recrystallization final_product trans-4-(p-Chlorophenyl)-1-acetylcyclohexane recrystallization->final_product cluster_properties Key Structural Features cluster_applications Pharmaceutical Applications substance trans-4-(p-Chlorophenyl)-1-acetylcyclohexane ketone Ketone Group substance->ketone chlorophenyl Chlorophenyl Moiety substance->chlorophenyl cyclohexyl Cyclohexyl Scaffold substance->cyclohexyl receptor_inhibitors Synthesis of Aminothiazole Derivatives (AgRP Inhibitors) substance->receptor_inhibitors Starting material cancer_therapy Synthesis of 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone (Anticancer agent intermediate) ketone->cancer_therapy Reactive site for further elaboration chlorophenyl->cancer_therapy Pharmacophore element cyclohexyl->receptor_inhibitors Provides structural rigidity

Sources

Exploratory

An In-depth Technical Guide to trans-4-(4-Chlorophenyl)-1-acetylcyclohexane (CAS 91161-85-2)

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4-(4-Chlorophenyl)-1-acetylcyclohexane, identified by CAS number 91161-85-2, is a significant chemical intermediate and a known impurity...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-Chlorophenyl)-1-acetylcyclohexane, identified by CAS number 91161-85-2, is a significant chemical intermediate and a known impurity in the synthesis of the antiprotozoal drug Atovaquone.[1][2] Its chemical structure, featuring a substituted cyclohexane ring, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies, offering insights for its application in research and pharmaceutical development.

Chemical and Physical Properties

This compound presents as a solid at room temperature with a defined melting point, indicating its purity and stability under standard conditions. A summary of its key properties is provided in the table below.

PropertyValueReference
CAS Number 91161-85-2[1]
Chemical Name trans-4-(4-Chlorophenyl)-1-acetylcyclohexane[1]
Synonyms 1-((1r,4r)-4-(4-Chlorophenyl)cyclohexyl)ethan-1-one, Atovaquone Impurity 1[1]
Molecular Formula C₁₄H₁₇ClO
Molecular Weight 236.74 g/mol
Melting Point 74.6 °C[3]
Boiling Point 120-130 °C at 0.1 mmHg[3]
Storage 2-8°C Refrigerator[1]

Synthesis and Purification

The synthesis of trans-4-(4-chlorophenyl)-1-acetylcyclohexane is typically achieved through a Friedel-Crafts acylation reaction. The general workflow involves the reaction of a substituted cyclohexene with an acylating agent in the presence of a Lewis acid catalyst.

Synthesis_Workflow Reactants Cyclohexene & Acetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Aluminum Chloride (AlCl₃) in Chlorobenzene Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture Purification Distillation & Recrystallization Workup->Purification Crude Product Product trans-4-(4-Chlorophenyl)- 1-acetylcyclohexane Purification->Product Purified Product HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Eluent Analysis Data Analysis (Quantification of Impurity) Detection->Analysis Chromatogram

Sources

Foundational

Mass spectrometry fragmentation pattern of halogenated cyclohexanes

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Cyclohexanes Abstract This technical guide provides a comprehensive examination of the electron ionization mass spectrometry (EI-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Cyclohexanes

Abstract

This technical guide provides a comprehensive examination of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of monosubstituted halogenated cyclohexanes (fluoro-, chloro-, bromo-, and iodocyclohexane). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of mass spectra to explore the underlying chemical principles that dictate molecular fragmentation. By understanding the interplay between the stable cyclohexane ring and the varying properties of the halogen substituents, analysts can more accurately identify these structural motifs and interpret the mass spectra of unknown halogenated compounds. This guide details the primary fragmentation pathways, including radical-induced cleavage, hydrogen halide elimination, and ring fragmentation, supported by comparative data, mechanistic diagrams, and a validated experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Logic of Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone of molecular structure elucidation. The process begins when a vaporized molecule is bombarded by high-energy electrons (typically 70 eV), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M•+).[1] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce a collection of smaller, more stable charged ions and neutral radicals. The mass analyzer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."

The fragmentation of a molecular ion is not a random event; it is governed by fundamental principles of chemical stability. Cleavage preferentially occurs at the weakest bonds and in ways that produce the most stable carbocations or resonance-stabilized fragments.[2] For halogenated cyclohexanes, the fragmentation pattern is a competitive interplay between three key factors:

  • The Cyclohexane Ring: A stable aliphatic ring that has its own characteristic fragmentation pathways, primarily through the loss of neutral alkenes like ethene.[3]

  • The Carbon-Halogen (C-X) Bond: The strength of this bond decreases dramatically down the group (C-F > C-Cl > C-Br > C-I), heavily influencing the propensity for the halogen to be lost as a radical (X•).

  • The Halogen Atom: Its electronegativity and the stability of the corresponding hydrogen halide (HX) dictate the likelihood of HX elimination, a common pathway for chloro-, bromo-, and iodocyclohexanes.

This guide will dissect these competing pathways for each halogenated cyclohexane, providing a predictive framework for spectral interpretation.

The Baseline: Fragmentation of the Cyclohexane Scaffold

Before introducing a halogen, it is crucial to understand the fragmentation of the parent cyclohexane (C₆H₁₂) molecule. The molecular ion [C₆H₁₂]•+ appears at m/z 84. Due to the stability of the ring, this peak is usually visible. However, the molecule readily fragments. The most characteristic fragmentation is the loss of a neutral ethene molecule (C₂H₄, 28 Da) to produce a highly abundant [C₄H₈]•+ ion at m/z 56 , which is often the base peak.[3] Another significant fragment is observed at m/z 69, corresponding to the loss of a methyl radical ([C₅H₉]⁺).[4] This hydrocarbon backbone fragmentation provides a background against which the directing effects of the halogen substituents can be clearly observed.

Governing Principles of Halocyclohexane Fragmentation

The introduction of a halogen atom provides new, lower-energy fragmentation pathways that often dominate the mass spectrum.

α-Cleavage and Loss of the Halogen Radical (•X)

This pathway involves the homolytic cleavage of the C-X bond. The molecular ion loses the halogen atom as a neutral radical, producing a cyclohexyl cation [C₆H₁₁]⁺ at m/z 83 .

[C₆H₁₁X]•+ → [C₆H₁₁]⁺ + X•

The prevalence of this fragmentation is inversely proportional to the C-X bond strength. It is a minor pathway for fluorine but becomes progressively more significant for chlorine, bromine, and is a dominant pathway for iodine.

Elimination of Hydrogen Halide (HX)

This pathway involves the elimination of a neutral hydrogen halide molecule (HF, HCl, HBr, or HI) to produce a cyclohexene radical cation [C₆H₁₀]•+ at m/z 82 .

[C₆H₁₁X]•+ → [C₆H₁₀]•+ + HX

This is a highly favorable rearrangement, particularly for chlorine and bromine, and often gives rise to the base peak in their respective spectra. For fluorine, the high stability of the C-F bond makes this pathway less favorable than subsequent ring fragmentation.

Isotopic Abundance Patterns

For chlorine and bromine, the presence of major natural isotopes provides an unmistakable signature.

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance. This results in a characteristic "M+2" peak that is one-third the intensity of the molecular ion peak (M).

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a prominent M+2 peak that is nearly equal in intensity to the molecular ion peak.

These isotopic patterns are invaluable for confirming the presence and number of chlorine or bromine atoms in a fragment.

Compound-Specific Fragmentation Analysis

The following sections detail the specific fragmentation patterns of each monosubstituted halocyclohexane, interpreting the competition between the pathways described above.

Fluorocyclohexane (C₆H₁₁F)

The C-F bond is the strongest single bond in organic chemistry, which profoundly influences the fragmentation of fluorocyclohexane. The direct loss of the fluorine radical is not a favored process.

  • Molecular Ion (M•+): The molecular ion at m/z 102 is clearly visible.[4]

  • Primary Fragmentation: Instead of losing •F or HF, the dominant initial fragmentation is the loss of ethene (C₂H₄) from the ring, analogous to unsubstituted cyclohexane. This leads to the base peak at m/z 74 .

  • Loss of HF: The loss of hydrogen fluoride (20 Da) to form the cyclohexene radical cation at m/z 82 is observed, but the peak is significantly less intense than the base peak.[4][5] This demonstrates that ring fragmentation is kinetically favored over the cleavage of the strong C-F bond or the associated C-H bond required for HF elimination.

Caption: Primary fragmentation pathways for Fluorocyclohexane.

Chlorocyclohexane (C₆H₁₁Cl)

With a weaker C-Cl bond, the fragmentation pattern shifts dramatically towards elimination pathways involving the halogen.

  • Molecular Ion (M•+): A distinct molecular ion is visible at m/z 118 , accompanied by its characteristic M+2 isotope peak at m/z 120 in a 3:1 ratio.[6]

  • Primary Fragmentation: The most favorable pathway is the elimination of a neutral HCl molecule (36 Da). This results in the formation of the cyclohexene radical cation at m/z 82 , which is the base peak of the spectrum.[6]

  • Loss of •Cl: The loss of a chlorine radical to form the cyclohexyl cation at m/z 83 is also observed, but this peak is less intense than the base peak at m/z 82.

  • Ring Fragmentation: Further fragmentation of the m/z 82 ion leads to smaller hydrocarbon fragments common to cyclic alkenes.

Caption: Primary fragmentation pathways for Bromocyclohexane.

Iodocyclohexane (C₆H₁₁I)

The C-I bond is the weakest of the series, and its cleavage becomes the dominant fragmentation pathway.

  • Molecular Ion (M•+): The molecular ion at m/z 210 is often weak but observable.

  • Primary Fragmentation: The overwhelming primary fragmentation is the homolytic cleavage of the C-I bond to lose an iodine radical (127 Da). This results in the formation of the cyclohexyl cation [C₆H₁₁]⁺ at m/z 83 , which is the unequivocal base peak of the spectrum.

  • Loss of HI: The elimination of hydrogen iodide (128 Da) to form the cyclohexene radical cation at m/z 82 still occurs, but the resulting peak is much less abundant than the base peak at m/z 83. The extreme lability of the C-I bond means that direct cleavage is far more probable than the rearrangement required for HI elimination.

Caption: Primary fragmentation pathways for Iodocyclohexane.

Comparative Summary and Data Presentation

The trend in fragmentation is clear and directly correlates with the properties of the halogen substituent. The data below summarizes the key ions and their typical relative intensities, providing a quick reference for analysis.

CompoundMolecular FormulaMolecular WeightMolecular Ion (M•+) (m/z)[M-HX]•+ (m/z 82) Rel. Intensity[M-X]+ (m/z 83) Rel. IntensityBase Peak (m/z)
Fluorocyclohexane C₆H₁₁F102.15102 (Moderate)ModerateNot observed74
Chlorocyclohexane C₆H₁₁Cl118.61118/120 (Moderate)100% Moderate82
Bromocyclohexane C₆H₁₁Br163.06162/164 (Moderate)100% High82
Iodocyclohexane C₆H₁₁I210.06210 (Low)Low-Moderate100% 83

Experimental Protocol: GC-MS Analysis

This section provides a self-validating, field-proven protocol for the analysis of halogenated cyclohexanes. The combination of Gas Chromatography for separation and Mass Spectrometry for detection is the industry standard for such volatile compounds.

Caption: Standard workflow for GC-MS analysis of volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 100 parts-per-million (ppm) stock solution of the halogenated cyclohexane standard in high-purity n-hexane.

    • Perform serial dilutions to create calibration standards ranging from 1 ppm to 20 ppm.

    • For unknown samples, dilute in n-hexane to an expected concentration within the calibration range.

  • GC System & Conditions:

    • GC System: Agilent 7890 GC or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended for good separation of volatile non-polar compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless inlet operated in split mode (e.g., 50:1 split ratio) to prevent overloading.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Final hold: Hold at 200°C for 2 minutes.

    • Injection Volume: 1 µL.

  • MS System & Conditions:

    • MS System: Agilent 5977 MSD or equivalent.

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Full Scan.

    • Scan Range: 35 - 350 m/z.

  • Data Analysis:

    • Identify the chromatographic peak for the target analyte based on its retention time, determined by running a pure standard.

    • Extract the mass spectrum from the apex of the target peak.

    • Compare the resulting spectrum against a reference library (e.g., NIST) and the fragmentation patterns detailed in this guide to confirm identity.

Conclusion

The EI-MS fragmentation of halogenated cyclohexanes is a predictable process dictated by the fundamental properties of the C-X bond. The strong C-F bond directs fragmentation through the cyclohexane ring itself, whereas the weaker C-Cl and C-Br bonds favor a dominant elimination of HX. For the highly labile C-I bond, simple homolytic cleavage to lose the iodine radical becomes the defining fragmentation pathway. By understanding these causal relationships, researchers can leverage mass spectrometry not just as a tool for identification, but as a method for probing the chemical nature of molecules.

References

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Fluorocyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, iodo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). fragmentation patterns. Retrieved from [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Farkas, O., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 605. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

The Multifaceted Biological Activities of Chlorophenyl-Cyclohexane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of modern drug discovery. The chlorophenyl-cyclohexane moiety has emerged as a compelling structural motif, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer and antibacterial potential of this versatile scaffold, offering field-proven insights into its mechanism of action, structure-activity relationships (SAR), and the experimental protocols necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of chlorophenyl-cyclohexane derivatives.

The strategic incorporation of a chlorophenyl group onto a cyclohexane ring creates a molecule with a unique combination of lipophilicity and electronic properties. The chlorine atom, a halogen, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, while also participating in crucial halogen bonding interactions with biological macromolecules. The cyclohexane ring provides a non-planar, conformationally flexible scaffold that allows for the precise spatial orientation of pharmacophoric features. This guide will delve into the nuances of how these structural attributes contribute to the observed biological effects.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of chlorophenyl-cyclohexane have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1] The mechanism of action often involves the induction of programmed cell death (apoptosis) and the disruption of the cell cycle, two of the fundamental hallmarks of cancer.[2][3]

A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer efficacy of many chlorophenyl-cyclohexane derivatives lies in their ability to trigger the intrinsic apoptotic pathway. This process is characterized by a cascade of events including the release of cytochrome c from the mitochondria, the activation of caspase enzymes, and ultimately, the orderly dismantling of the cell.[3] Some derivatives may also exert their effects by arresting the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell proliferation.[4]

While the precise molecular targets are still under investigation for many derivatives, plausible targets include key regulators of apoptosis and the cell cycle. For instance, some compounds may interact with proteins from the Bcl-2 family or inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[5][6]

cluster_0 Chlorophenyl-Cyclohexane Derivative Action cluster_1 Cellular Response Compound Compound Mitochondria Mitochondria Compound->Mitochondria CDK_Inhibition CDK Inhibition Compound->CDK_Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CDK_Inhibition->Cell_Cycle_Arrest

Figure 1: Proposed mechanism of anticancer action.
B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of chlorophenyl-cyclohexane derivatives is significantly influenced by the nature and position of substituents on both the phenyl and cyclohexane rings.

  • Substitution on the Phenyl Ring: The position of the chlorine atom on the phenyl ring can impact activity. Furthermore, the introduction of other substituents can modulate the electronic and steric properties of the molecule, leading to altered binding affinities for their biological targets. For instance, studies have shown that a bulkier substituent at the 4-position of the phenyl ring can be favorable for activity.[1]

  • Modifications to the Cyclohexane Core: Alterations to the cyclohexane ring or the linker connecting it to other pharmacophoric groups can also have a profound effect on cytotoxicity. The stereochemistry of the cyclohexane ring is often a critical determinant of biological activity.[7]

The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine analogues containing a chlorophenyl-cyclohexane moiety.

Compound IDCancer Cell LineIC50 (µM)[1]
9a (4-chlorophenyl) PC-3 (Prostate)>10
MCF-7 (Breast)6.8 ± 0.9
9b (4-bromophenyl) PC-3 (Prostate)4.5 ± 1.2
MCF-7 (Breast)3.2 ± 1.1
17 PC-3 (Prostate)4.8 ± 0.9
MCF-7 (Breast)3.9 ± 0.9
20 PC-3 (Prostate)4.0 ± 0.4
MCF-7 (Breast)3.5 ± 0.3
Doxorubicin (Control) Hela, MCF7, HCT-1162.35, 4.57, 2.11[8]
C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard and reliable method for the initial screening of potential anticancer compounds.

Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h to allow cell adherence Cell_Seeding->Incubation_1 Compound_Addition Add varying concentrations of chlorophenyl-cyclohexane derivatives Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 4h to allow formazan crystal formation MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of the chlorophenyl-cyclohexane derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the compound concentration.

II. Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Chlorophenyl-cyclohexane derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making them an interesting class of compounds for the development of new antimicrobial agents.[9]

A. Mechanism of Action: Disrupting Bacterial Integrity

The antibacterial mechanism of these compounds is multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[10] Another potential mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids.[11]

cluster_0 Chlorophenyl-Cyclohexane Derivative Action cluster_1 Bacterial Cell Response Compound Compound Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption ROS_Production Reactive Oxygen Species (ROS) Production Compound->ROS_Production Cell_Death Cell_Death Membrane_Disruption->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death

Figure 3: Proposed mechanism of antibacterial action.
B. Structure-Activity Relationship (SAR) Insights

The antibacterial efficacy of chlorophenyl-cyclohexane derivatives is highly dependent on their chemical structure.

  • Hydrazone Moiety: The presence of a hydrazone linkage (-C=N-NH-) is a common feature in many active compounds. This moiety is known to contribute to the biological activity of various therapeutic agents.

  • Substituents on the Aromatic Ring: The nature of the substituent on the aromatic ring attached to the hydrazone moiety plays a crucial role. Derivatives containing nitrogen heterocyclic rings such as pyridine, quinoline, and indole have shown significant antibacterial activity.[9]

The following table presents the antibacterial activity of a series of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives, evaluated by the agar well diffusion method.

Compound IDR Group (Substituent)Zone of Inhibition (mm) vs. S. aureus[9]Zone of Inhibition (mm) vs. E. coli[9]
4d 2-hydroxyphenyl2321
4g 4-(dimethylamino)phenyl2322
4h 4-nitrophenyl2222
4j 2-quinolyl3028
4k 3-quinolyl2926
4s 2-indolyl3029
Ciprofloxacin (Control) -2725
C. Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used and straightforward technique for evaluating the antibacterial activity of chemical compounds.

Start Start Media_Preparation Prepare and sterilize Muller-Hinton agar Start->Media_Preparation Plate_Inoculation Inoculate agar plates with a standardized bacterial suspension Media_Preparation->Plate_Inoculation Well_Creation Create wells in the agar using a sterile cork borer Plate_Inoculation->Well_Creation Sample_Loading Add solutions of chlorophenyl-cyclohexane derivatives to the wells Well_Creation->Sample_Loading Incubation Incubate the plates at 37°C for 18-24h Sample_Loading->Incubation Zone_Measurement Measure the diameter of the zone of inhibition around each well Incubation->Zone_Measurement Data_Interpretation Compare the zone sizes to positive and negative controls Zone_Measurement->Data_Interpretation End End Data_Interpretation->End

Figure 4: Workflow for the agar well diffusion method.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Muller-Hinton agar according to the manufacturer's instructions.

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of a standard diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume of the chlorophenyl-cyclohexane derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a standard antibiotic like ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

III. Synthesis of Key Intermediates: A Practical Approach

The synthesis of chlorophenyl-cyclohexane derivatives often begins with the preparation of a key intermediate, such as 4-(4-chlorophenyl)cyclohexanecarbohydrazide. This intermediate can then be readily converted to a variety of hydrazone derivatives.

Protocol: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

This synthesis is typically a two-step process starting from 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.[7][9]

Carboxylic_Acid 4-(4-chlorophenyl)cyclohexane -1-carboxylic acid Esterification Esterification (Methanol, H2SO4) Carboxylic_Acid->Esterification Methyl_Ester Methyl 4-(4-chlorophenyl) cyclohexane-1-carboxylate Esterification->Methyl_Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_Ester->Hydrazinolysis Carbohydrazide 4-(4-chlorophenyl)cyclohexane carbohydrazide Hydrazinolysis->Carbohydrazide

Figure 5: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Step-by-Step Methodology:

  • Esterification: To a solution of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture until the reaction is complete (monitored by thin-layer chromatography). Remove the methanol under reduced pressure to obtain the methyl ester.[9]

  • Hydrazinolysis: Dissolve the methyl ester in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for several hours. Upon cooling, the 4-(4-chlorophenyl)cyclohexanecarbohydrazide will precipitate and can be collected by filtration.[9]

Conclusion and Future Directions

Chlorophenyl-cyclohexane derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as both anticancer and antibacterial agents warrants further investigation. Future research should focus on elucidating the precise molecular targets of these compounds to enable rational drug design and optimization. The exploration of diverse substitutions on both the chlorophenyl and cyclohexane moieties, guided by comprehensive SAR studies, will be crucial in identifying candidates with enhanced potency and selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to advance the development of this exciting class of compounds from the laboratory to the clinic.

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Foundational

The Cyclohexane Scaffold: A Versatile Privileged Structure in Modern Drug Discovery

Abstract: The cyclohexane ring, a fundamental carbocycle in organic chemistry, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational flexibility, ability to act as a bioisosteric replac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclohexane ring, a fundamental carbocycle in organic chemistry, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational flexibility, ability to act as a bioisosteric replacement for other cyclic and acyclic moieties, and favorable influence on physicochemical properties have cemented its importance in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted applications of substituted cyclohexane compounds across various therapeutic areas. We will delve into the mechanistic underpinnings of key cyclohexane-containing drugs, provide illustrative experimental protocols, and discuss future perspectives on the exploitation of this versatile scaffold in drug discovery.

Introduction: The Significance of the Cyclohexane Moiety in Medicinal Chemistry

The prevalence of the cyclohexane ring in numerous natural products and synthetic drugs underscores its significance as a core structural element in medicinal chemistry.[1] Its utility stems from a combination of desirable stereochemical and physicochemical properties that can be fine-tuned through substitution to optimize drug-target interactions and pharmacokinetic profiles.

The Cyclohexane Ring as a Bioisostere

The cyclohexane moiety is often employed as a bioisostere for other chemical groups to enhance a molecule's drug-like properties. It can serve as a non-aromatic, three-dimensional substitute for a flat phenyl group, which can be advantageous in avoiding metabolic liabilities associated with aromatic rings.[1] Additionally, the cyclohexyl fragment can mimic a t-butyl group, offering a larger spatial footprint that can improve binding affinity in deep, lipophilic pockets of target proteins.[1]

Conformational Flexibility and its Role in Receptor Binding

The cyclohexane ring predominantly adopts a low-energy "chair" conformation, which minimizes both angle and torsional strain.[2] In this conformation, substituents can occupy either axial or equatorial positions. The ability to control the conformational preference of substituents is a powerful tool in drug design, as it allows for the precise positioning of functional groups to engage with specific residues in a biological target.[3] This conformational pre-organization can lead to higher binding affinities and selectivities.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of a cyclohexane ring into a drug candidate can significantly influence its physicochemical properties. As a lipophilic scaffold, it can enhance a compound's ability to cross cellular membranes. However, the degree of lipophilicity can be modulated by the introduction of polar substituents. Furthermore, the saturated nature of the cyclohexane ring often imparts greater metabolic stability compared to aromatic systems, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.

Therapeutic Applications of Substituted Cyclohexane Compounds

The versatility of the cyclohexane scaffold is evident in the wide range of therapeutic areas where its derivatives have found application.

Central Nervous System Agents

Gabapentin is a widely prescribed anticonvulsant and analgesic that features a cyclohexane ring fused to a γ-aminobutyric acid (GABA) moiety. Despite its structural resemblance to GABA, gabapentin does not act on GABA receptors. Instead, its primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels.[4][5] This interaction is thought to reduce the release of excitatory neurotransmitters.[5]

Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[6] Its complex pharmacological profile is attributed to its high affinity for multiple receptors, including dopamine D2, and serotonin 5-HT2A, 5-HT7, and 5-HT1A receptors.[7][8] The cyclohexane ring in lurasidone is a key component of the intricate scaffold that dictates its unique receptor binding profile.

Table 1: Receptor Binding Affinities (Ki, nM) of Lurasidone and Other Atypical Antipsychotics

ReceptorLurasidoneRisperidoneOlanzapineClozapine
Dopamine D21.68---
Serotonin 5-HT2A2.03---
Serotonin 5-HT70.49---
Serotonin 5-HT1A6.75---
Adrenergic α2C10.8---
Histamine H1>1000---
Muscarinic M1>1000---

Data sourced from multiple studies.[7][8][9][10]

Cardiovascular Drugs

Substituted cyclohexane derivatives are found in cardiovascular drugs such as the ACE inhibitor fosinopril and the angiotensin II receptor antagonist candesartan.[1] In these molecules, the cyclohexane ring contributes to the overall shape and lipophilicity, which are crucial for effective binding to their respective targets and for favorable pharmacokinetic properties.

Edoxaban is a direct oral anticoagulant that selectively inhibits Factor Xa, a critical enzyme in the blood coagulation cascade.[11][12] The trisubstituted cyclohexane moiety in edoxaban is a central structural feature that plays a key role in its binding to the active site of Factor Xa.[1] Edoxaban exhibits predictable pharmacokinetics and a rapid onset of action.[13]

Table 2: Pharmacokinetic Properties of Edoxaban

ParameterValue
Bioavailability~62%
Time to Peak Plasma Concentration (Tmax)1-2 hours
Elimination Half-life (t1/2)10-14 hours
Protein Binding40-59%
MetabolismMinor, via hydrolysis and CYP3A4
Excretion>70% unchanged in urine

Data compiled from multiple sources.[12][13][14][15][16]

Anticancer Agents

Oxaliplatin is a platinum-based anticancer drug that is a cornerstone of treatment for colorectal cancer. It contains a trans-1,2-diaminocyclohexane (DACH) ligand.[1] This DACH ligand is crucial for the drug's mechanism of action, which involves the formation of DNA adducts that inhibit DNA replication and transcription, ultimately leading to cancer cell death. The cyclohexane ring in the DACH ligand also plays a role in overcoming cisplatin resistance and is associated with a reduced risk of nephrotoxicity compared to cisplatin.[1]

The c-Met receptor tyrosine kinase is a well-validated target in oncology, particularly in non-small-cell lung cancer (NSCLC).[17][18] Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of c-Met.[17][18][19] These compounds have shown promising anticancer activity, and their development is an active area of research.[20][21][22]

Table 3: In Vitro c-Met Kinase Inhibitory Activity of Representative Cyclohexane-1,3-dione Derivatives

CompoundIC50 (nM)
Compound 5<1.0
Compound 7a<1.0
Compound 7b<1.0
Compound 10c<1.0
Compound 10e<1.0
Compound 11c<1.0
Compound 11f<1.0
Foretinib (Reference)1.16

Data extracted from a study on 1,2,4-triazine derivatives incorporating a cyclohexane-1,3-dione moiety.[20]

Antiviral Drugs

Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It is a CCR5 receptor antagonist, meaning it blocks the entry of HIV into host cells.[1] The cyclohexane ring is an integral part of the complex chemical structure of maraviroc, contributing to the precise three-dimensional shape required for high-affinity binding to the CCR5 co-receptor.

Oseltamivir, marketed as Tamiflu, is a widely used antiviral medication for the treatment and prevention of influenza A and B.[23] It is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate. The cyclohexene ring in oseltamivir is a key structural feature that mimics the natural substrate of the viral neuraminidase enzyme, leading to its inhibition and preventing the release of new viral particles from infected cells. The commercial synthesis of oseltamivir famously starts from shikimic acid, a natural product containing a cyclohexene ring.[24][25][26][27][28]

Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Cyclohexane derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[29] Their lipophilic nature can facilitate their passage through bacterial cell membranes, and they can be functionalized to interact with various bacterial targets.

Case Study: In-depth Analysis of Gabapentin

Gabapentin serves as an excellent case study to illustrate the successful application of the cyclohexane scaffold in drug design.

Mechanism of Action: Targeting the α2-δ Subunit of Calcium Channels

As previously mentioned, gabapentin's therapeutic effects are mediated by its binding to the α2-δ subunit of voltage-gated calcium channels.[4][5] This interaction is highly specific, and the cyclohexane ring plays a crucial role in orienting the key functional groups for optimal binding.

Gabapentin_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ subunit) Gabapentin->VGCC Binds to α2δ subunit Ca_influx Ca²⁺ Influx Gabapentin->Ca_influx Inhibits NT_release Neurotransmitter Release (Glutamate) Ca_influx->NT_release Triggers Glutamate Glutamate NT_release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Signal Postsynaptic Signal Receptor->Signal

Caption: Mechanism of action of Gabapentin.

Structure-Activity Relationship (SAR) Insights

Studies on analogues of gabapentin and the related compound pregabalin have provided valuable insights into the structure-activity relationships for binding to the α2-δ subunit.[4][30][31] The presence of the carboxylic acid and amino groups are essential for activity. Modifications to the cyclohexane ring, such as the introduction of additional substituents, can significantly impact binding affinity and in vivo efficacy.[4][30]

Pharmacokinetic Profile

Gabapentin exhibits dose-dependent oral absorption mediated by the L-amino acid transporter system. It is not metabolized in humans and is excreted unchanged in the urine. The cyclohexane ring contributes to its moderate lipophilicity, which allows it to cross the blood-brain barrier.

Experimental Protocols

Synthesis of a Substituted Cyclohexane Derivative: Gabapentin

The synthesis of gabapentin can be achieved through various routes. One common method involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[29][32][33][34]

Step-by-step Methodology:

  • Preparation of 1,1-Cyclohexanediacetic Acid Monoamide: 1,1-Cyclohexanediacetic acid is reacted with a suitable activating agent (e.g., thionyl chloride) to form the acid chloride, which is then treated with ammonia to yield the monoamide.

  • Hofmann Rearrangement: The 1,1-cyclohexanediacetic acid monoamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) at low temperature.

  • Hydrolysis and Neutralization: The resulting isocyanate intermediate is hydrolyzed under basic conditions to yield the sodium salt of gabapentin. The reaction mixture is then carefully neutralized with an acid (e.g., hydrochloric acid) to the isoelectric point of gabapentin, causing it to precipitate.

  • Isolation and Purification: The precipitated gabapentin is collected by filtration, washed with cold water and a suitable organic solvent (e.g., acetone), and dried to afford the pure product.

Gabapentin_Synthesis Start 1,1-Cyclohexanediacetic Acid Monoamide Intermediate Isocyanate Intermediate Start->Intermediate Reagent1 NaOBr or NaOCl (Hofmann Rearrangement) Salt Gabapentin Sodium Salt Intermediate->Salt Reagent2 NaOH (Hydrolysis) Product Gabapentin (Precipitate) Salt->Product Reagent3 HCl (Neutralization)

Caption: Synthetic workflow for Gabapentin.

In Vitro Assay for Biological Evaluation: c-Met Kinase Inhibition Assay

The inhibitory activity of cyclohexane derivatives against c-Met kinase can be determined using a variety of in vitro assays.[35][36][37][38][39] A common method is a luminescence-based kinase assay.

Step-by-step Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant c-Met kinase, a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a solution of ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., cyclohexane-1,3-dione derivatives) in DMSO and then in assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the c-Met kinase, the test compound, and the substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based reagent such as Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of c-Met kinase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Emerging Applications

The cyclohexane scaffold continues to be a fertile ground for drug discovery.

Novel Scaffolds and Chemical Space

The exploration of novel, more complex cyclohexane-based scaffolds, including spirocyclic and fused ring systems, is expanding the accessible chemical space for drug design.[40] These rigidified structures can offer improved pre-organization for target binding and unique intellectual property positions.

Cyclohexane Derivatives in Targeted Protein Degradation

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. The cyclohexane ring can be incorporated as a linker or as part of the ligand for either the target protein or the E3 ligase, influencing the physicochemical properties and ternary complex formation of the PROTAC.

Challenges and Opportunities

While the cyclohexane scaffold offers many advantages, challenges remain in the stereoselective synthesis of complex substituted derivatives. However, advances in asymmetric catalysis and other synthetic methodologies are continuously providing new tools to address these challenges, opening up new opportunities for the development of innovative cyclohexane-based therapeutics.

Conclusion

Substituted cyclohexane compounds represent a cornerstone of modern medicinal chemistry. Their presence in a wide array of approved drugs across diverse therapeutic areas is a testament to the versatility and favorable properties of this privileged scaffold. A deep understanding of the structure-activity relationships, conformational preferences, and physicochemical impact of the cyclohexane moiety will continue to empower drug discovery professionals to design and develop the next generation of safe and effective medicines.

References

  • El-Damasy, A. K., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4089–4108. [Link]

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  • Bryans, J. S., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2488–2495. [Link]

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  • Wikipedia. (n.d.). Cyclohexane conformation. Wikipedia. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Abstract This application note provides a comprehensive and validated laboratory protocol for the synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane. This compound is a critical intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated laboratory protocol for the synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antimalarial drug atovaquone.[1][2][3] The described methodology is based on a Friedel-Crafts acylation reaction, a robust and fundamental carbon-carbon bond-forming strategy. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline safety precautions, and present expected analytical data for product validation. This guide is designed to be a self-contained, authoritative resource for chemists in research and development.

Introduction and Scientific Context

The synthesis of specific stereoisomers of functionalized cyclohexyl rings is a common challenge in medicinal chemistry. The trans isomer of 4-(p-Chlorophenyl)-1-acetylcyclohexane (CAS No. 91161-85-2) is a valuable building block whose stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API).[1][2][4] Its primary application is as a precursor to atovaquone, a hydroxynaphthoquinone that is effective in the treatment and prevention of malaria and Pneumocystis jirovecii pneumonia.

The protocol herein employs a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[5][6] This method is advantageous as it typically avoids the poly-substitution side reactions that can plague Friedel-Crafts alkylations, due to the deactivating nature of the resulting ketone product.[6] The reaction proceeds by treating chlorobenzene with cyclohexene and acetyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).

Reaction Mechanism: The Role of the Lewis Acid

The core of this synthesis is the generation of a highly reactive electrophile, the acylium ion. The mechanism unfolds in several key steps:

  • Activation of the Acyl Chloride: The Lewis acid, anhydrous aluminum chloride, coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage.[5][7]

  • Formation of the Acylium Ion: The AlCl₃ abstracts the chloride ion, forming a resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻). This acylium ion is the potent electrophile that will be attacked by the aromatic ring.[5][7]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: The AlCl₄⁻ anion abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[7]

Simultaneously, a Friedel-Crafts alkylation occurs where cyclohexene is activated by the acid catalyst to form a cyclohexyl cation, which then alkylates the chlorobenzene ring. The subsequent acylation occurs on the resulting 4-(p-chlorophenyl)cyclohexane. The para substitution is favored due to the ortho, para-directing nature of the chloro substituent and to minimize steric hindrance.[8]

Reaction_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride CH₃COCl Acylium_Ion CH₃CO⁺ + AlCl₄⁻ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Chlorobenzene Chlorobenzene Arenium_Ion Arenium Ion (Sigma Complex) Chlorobenzene->Arenium_Ion + CH₃CO⁺ Product_Ketone 4-(p-Chlorophenyl)- 1-acetylcyclohexane Arenium_Ion->Product_Ketone - H⁺ (via AlCl₄⁻)

Caption: Mechanism of Friedel-Crafts Acylation.

Materials, Reagents, and Equipment

Reagents

All reagents should be of high purity and used as supplied, unless otherwise noted. Anhydrous conditions are critical for the success of this reaction.

ReagentFormulaMW ( g/mol )AmountMolesEquivalentsSupplier
ChlorobenzeneC₆H₅Cl112.561500 g13.32.22Sigma-Aldrich
Aluminum Chloride, anhydrousAlCl₃133.341080 g8.11.35Acros Organics
Acetyl ChlorideCH₃COCl78.50473 g6.01.00Alfa Aesar
CyclohexeneC₆H₁₀82.14555 g6.81.13TCI
Diethyl Ether, anhydrous(C₂H₅)₂O74.12~1 L--Fisher Scientific
Hydrochloric Acid (conc.)HCl36.46~2.5 L--VWR
MethanolCH₃OH32.04~2.5 L--EMD Millipore
EthanolC₂H₅OH46.07~1 L--Decon Labs
Anhydrous Sodium SulfateNa₂SO₄142.04q.s.--Macron
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (1 L)

  • Thermometer and low-temperature thermometer adapter

  • Condenser with a gas outlet bubbler (to vent HCl)

  • Large cooling bath (e.g., dry ice/acetone or cryocooler)

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Recrystallization flasks and Buchner funnel

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[9]

Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere, cool to -20°C) Charge 2. Charge Flask (Chlorobenzene, AlCl₃) Setup->Charge Addition 3. Slow Addition (Acetyl Chloride + Cyclohexene) Maintain T < -20°C Charge->Addition Warm 4. Warm to RT (Monitor HCl evolution) Addition->Warm Quench 5. Reaction Quench (Pour into ice/HCl) Warm->Quench Extract 6. Extraction (Separate layers, extract aqueous with Et₂O) Quench->Extract Dry 7. Dry & Concentrate (Dry with Na₂SO₄, remove solvent) Extract->Dry Distill 8. Vacuum Distillation (120-130°C @ 0.1 mmHg) Dry->Distill Recrystallize 9. Recrystallization (MeOH/EtOH, cool in dry ice) Distill->Recrystallize Isolate 10. Isolate Product (Filter and dry crystals) Recrystallize->Isolate

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup and Reagent Charging
  • Assemble the 5 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure all glassware is thoroughly dried.

  • The apparatus should be under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Fit the condenser with a drying tube and a gas bubbler leading to a base trap (e.g., NaOH solution) to neutralize the HCl gas evolved during the reaction.

  • Charge the reaction flask with chlorobenzene (1500 g, 13.3 mol).

  • Begin stirring and cool the flask to -20°C or lower using a dry ice/acetone bath.

  • Once the temperature is stable, add the anhydrous aluminum chloride (1080 g, 8.1 mol) portion-wise, ensuring the temperature does not rise significantly. A thick slurry will form.

Step 2: Addition of Reactants
  • In a separate flask, prepare a mixture of acetyl chloride (473 g, 6.0 mol) and cyclohexene (555 g, 6.8 mol).

  • Transfer this mixture to the dropping funnel.

  • Add the acetyl chloride/cyclohexene mixture dropwise to the stirred AlCl₃/chlorobenzene slurry over approximately 3 hours.

  • Causality Note: The slow, controlled addition at low temperature is critical to manage the highly exothermic nature of the Friedel-Crafts reaction and to minimize the formation of undesired byproducts. The temperature must be maintained at or below -20°C throughout the addition.[9]

Step 3: Reaction Completion
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature until the evolution of HCl gas ceases (as observed in the bubbler). This indicates the reaction is nearing completion.

Step 4: Work-up and Isolation
  • Prepare a large vessel containing 5 L of a 1:1 mixture of crushed ice and concentrated hydrochloric acid.

  • While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. This step is highly exothermic and will generate fumes. Perform this in a well-ventilated fume hood.

  • Causality Note: The acidic quench hydrolyzes the aluminum-ketone complex, deactivates the AlCl₃ catalyst, and helps to dissolve inorganic salts into the aqueous phase.

  • Transfer the quenched mixture to a 5 L separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 500 mL) to recover any dissolved product.

  • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent (diethyl ether and excess chlorobenzene) using a rotary evaporator.

Step 5: Purification
  • The remaining oily residue should be purified by vacuum distillation. Collect the fraction boiling between 120°C and 130°C at a pressure of 0.1 mmHg.[9]

  • To the distilled fraction, add 2 L of a 1:1 mixture of methanol and ethanol.

  • Cool this solution in a dry ice/methanol bath to induce crystallization of the trans isomer. The cis isomer tends to remain in the mother liquor.

  • Collect the crude crystals by vacuum filtration.

  • Perform a final recrystallization of the crude crystals from a minimal amount of hot methanol (approx. 500 mL).

  • Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum to yield pure trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

Product Characterization (Self-Validation)

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₄H₁₇ClO

  • Molecular Weight: 236.74 g/mol [4]

  • Expected Yield: ~165 g (based on the literature procedure).[9]

  • Boiling Point: 120-130 °C at 0.1 mmHg.[9]

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick check for the key functional groups.

  • Expected Peaks:

    • ~3050-3090 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretch (from the cyclohexane ring).

    • ~1705-1725 cm⁻¹: A strong, sharp absorption characteristic of a ketone C=O stretch. The presence of this peak is a primary indicator of a successful acylation.

    • ~1470-1600 cm⁻¹: Aromatic C=C stretching bands.

    • ~1090 cm⁻¹ & ~830 cm⁻¹: Peaks indicative of a para-substituted benzene ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the definitive method to confirm the structure and stereochemistry. The spectrum should be consistent with the trans isomer.

  • Expected Chemical Shifts (δ in ppm, referenced to TMS):

    • ~7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the chlorine atom.

    • ~7.0-7.2 ppm (d, 2H): Aromatic protons meta to the chlorine atom.

    • ~2.4-2.6 ppm (m, 1H): Methine proton on the cyclohexane ring attached to the aromatic ring (C-H).

    • ~2.2-2.4 ppm (m, 1H): Methine proton on the cyclohexane ring attached to the acetyl group (C-H).

    • ~2.1 ppm (s, 3H): Sharp singlet for the methyl protons of the acetyl group (-COCH₃).

    • ~1.2-2.0 ppm (m, 8H): Complex multiplet for the remaining eight methylene protons of the cyclohexane ring. The broadness and complexity of the signals for the cyclohexane protons, particularly the separation between axial and equatorial protons, can help confirm the trans configuration.

Safety and Hazard Management

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in an inert atmosphere and avoid any contact with moisture. A Class D fire extinguisher (for combustible metals) or dry sand should be available. Do not use water or carbon dioxide extinguishers.[3]

  • Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with water and alcohols. Handle with extreme care, using gloves and eye protection in a fume hood.[8]

  • Chlorobenzene: Flammable liquid and harmful if swallowed or inhaled.

  • HCl Gas: Toxic and corrosive gas is evolved during the reaction and quench. Ensure the reaction apparatus is properly vented to a scrubber or base trap.

Personal Protective Equipment (PPE): Safety goggles, a fire-retardant laboratory coat, and chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.

Waste Disposal: Quench all reactive reagents before disposal. Aqueous waste should be neutralized. Organic waste should be collected in a designated halogenated solvent waste container. Follow all institutional and local guidelines for chemical waste disposal.

References

  • PrepChem. (n.d.). Synthesis of trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane. Retrieved from [Link]

  • AN PharmaTech Co Ltd. (n.d.). Trans-4-(p-chlorophenyl)-1-acetylcyclohexane. Retrieved from [Link]

  • Sris Pharmaceuticals. (n.d.). Trans-4-(4-Chlorophenyl)-1-acetylcyclohexane. Retrieved from IndiaMART. [Link]

  • Pharmaffiliates. (n.d.). Trans-4-(4-Chlorophenyl)-1-acetylcyclohexane. Retrieved from [Link]

  • Patentscope. (2009). A NEW PROCESS FOR PREPARATION OF ATOVAQUONE AND NOVEL INTERMEDIATES THEREOF. WIPO. Retrieved from [Link]

  • Google Patents. (2010). Process for preparation of atovaquone and novel intermediates thereof.
  • Singh, S., et al. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior art. Results in Chemistry, 6, 101222.
  • ResearchGate. (2014). A novel process for synthesis of Atovaquone. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemhelper. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2023). Friedel-Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Trans-4-(p-Chlorophenyl)-1-acetylcyclohexane in Modern Medicinal Chemistry

Introduction: A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The trans-4-arylcyclohexane motif represents one such scaffold, and within this class, trans-4-(p-Chlorophenyl)-1-acetylcyclohexane has emerged as a particularly valuable starting material for the synthesis of compounds with significant therapeutic potential. Its rigid, three-dimensional structure, coupled with the electronic properties of the p-chlorophenyl group, provides a unique framework for the design of targeted therapies. This technical guide will delve into the multifaceted applications of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, offering detailed insights into its use in the development of anticancer agents and modulators of metabolic pathways. We will explore the underlying scientific rationale, provide detailed experimental protocols for the synthesis of key derivatives, and present quantitative data to support the therapeutic promise of these molecules.

The core value of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane lies in its utility as a versatile intermediate. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. The trans stereochemistry of the cyclohexane ring is often crucial for achieving the desired biological activity, as it dictates the spatial orientation of the substituents and their interactions with the target protein.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the current applications of this important building block in medicinal chemistry.

Application I: A Precursor to Potent Anticancer Agents – The Atovaquone Story

One of the most significant applications of a close derivative of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is in the synthesis of atovaquone, a hydroxynaphthoquinone with broad-spectrum antimicrobial and anticancer properties.[2] Atovaquone is a potent inhibitor of the mitochondrial electron transport chain, a critical pathway for cellular respiration and energy production.[3]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Atovaquone exerts its therapeutic effects by specifically targeting the cytochrome bc1 complex (also known as complex III) in the inner mitochondrial membrane.[4][5] This enzyme complex plays a pivotal role in oxidative phosphorylation, catalyzing the transfer of electrons from ubiquinol to cytochrome c. This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis.

Atovaquone acts as a competitive inhibitor at the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex.[6] By binding to this site, atovaquone blocks the transfer of electrons, thereby disrupting the electron transport chain. This leads to a collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, cell death.[3] The selective toxicity of atovaquone against certain parasites and cancer cells is attributed to their increased reliance on mitochondrial respiration for survival.

Cytochrome bc1 Complex Inhibition Figure 1: Mechanism of Atovaquone Action cluster_0 Mitochondrial Inner Membrane Ubiquinol Ubiquinol (QH2) Cytochrome bc1 Complex Cytochrome bc1 Complex (Complex III) Ubiquinol->Cytochrome bc1 Complex e- Q_pool Quinone Pool (Q) Cyt_c_ox Cytochrome c (oxidized) Cyt_c_red Cytochrome c (reduced) Cyt_c_ox->Cyt_c_red Atovaquone Atovaquone Atovaquone->Cytochrome bc1 Complex Inhibits Qo site ETC_disruption Disruption of Electron Flow ATP_depletion ATP Depletion ETC_disruption->ATP_depletion Cell_death Cell Death ATP_depletion->Cell_death Cytochrome bc1 Complex->Q_pool Cytochrome bc1 Complex->Cyt_c_ox e- Cytochrome bc1 Complex->ETC_disruption

Caption: Atovaquone inhibits the cytochrome bc1 complex, disrupting electron transport and leading to ATP depletion and cell death.

Synthesis of Atovaquone from a Carboxylic Acid Precursor

While trans-4-(p-Chlorophenyl)-1-acetylcyclohexane itself is a valuable starting material, the synthesis of atovaquone typically proceeds through the corresponding carboxylic acid, trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid. This carboxylic acid can be synthesized from a related precursor. The synthesis of atovaquone involves the reaction of this carboxylic acid with 2-chloro-1,4-naphthoquinone.[7]

Protocol 1: Synthesis of Atovaquone

Materials:

  • trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid

  • 2-chloro-1,4-naphthoquinone

  • Silver nitrate

  • Ammonium persulfate

  • Diethyl ether

  • Appropriate reaction solvent (e.g., acetonitrile/water)

Procedure:

  • Dissolve trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid in a suitable solvent system.

  • Add 2-chloro-1,4-naphthoquinone to the reaction mixture.

  • In a separate container, prepare an aqueous solution of silver nitrate and ammonium persulfate.

  • Slowly add the silver nitrate and ammonium persulfate solution to the reaction mixture with vigorous stirring.

  • Maintain the reaction at an appropriate temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an extraction with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure atovaquone.

Note: This is a generalized procedure based on established methods.[7] Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields.

Quantitative Biological Data

The potent activity of atovaquone has been demonstrated against various pathogens and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Organism/Cell Line IC50 (nM) Reference
Plasmodium falciparum (various isolates)0.83 - 6.81[8]
Pneumocystis jirovecii (in vitro)Data not available
Various Cancer Cell LinesData varies by cell line[5][9]

Application II: Modulating Metabolic Pathways through Melanocortin Receptor Antagonism

Trans-4-(p-Chlorophenyl)-1-acetylcyclohexane also serves as a key building block for the synthesis of aminothiazole derivatives that act as modulators of the melanocortin system. Specifically, these compounds have been investigated as inhibitors of the Agouti-related protein (AgRP), an endogenous antagonist of the melanocortin-4 receptor (MC4R).[7]

The Melanocortin System and Energy Homeostasis

The melanocortin system plays a critical role in regulating energy homeostasis, food intake, and body weight.[6] The MC4R, a G protein-coupled receptor primarily expressed in the brain, is a central component of this pathway.[10] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure.[11]

Conversely, AgRP acts as an inverse agonist at the MC4R, blocking the anorexigenic (appetite-suppressing) signal of α-MSH and promoting food intake.[11] Dysregulation of the melanocortin system, particularly an overactivity of AgRP, has been implicated in the pathophysiology of obesity and other metabolic disorders. Therefore, small molecule inhibitors of AgRP that can restore normal MC4R signaling represent a promising therapeutic strategy for the treatment of these conditions.

MC4R Signaling Pathway Figure 2: Melanocortin 4 Receptor Signaling alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates AgRP AgRP (Inverse Agonist) AgRP->MC4R Inhibits Orexigenic Orexigenic Effects (Increased Food Intake) AgRP->Orexigenic Aminothiazole Aminothiazole Derivative (AgRP Inhibitor) Aminothiazole->AgRP Inhibits Gs Gs protein MC4R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Anorexigenic Anorexigenic Effects (Decreased Food Intake) PKA->Anorexigenic

Sources

Method

Application Note &amp; Protocol: A Validated Approach for the Synthesis of 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone

Abstract & Significance 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone, widely known as Atovaquone, is a critical hydroxynaphthoquinone antiprotozoal agent.[1] It is a staple in the treatment and preventio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone, widely known as Atovaquone, is a critical hydroxynaphthoquinone antiprotozoal agent.[1] It is a staple in the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) and, in combination with proguanil, for malaria.[1] The compound functions as a potent and selective inhibitor of the parasitic mitochondrial cytochrome bc1 complex, effectively disrupting the electron transport chain and pyrimidine synthesis, which are crucial for the parasite's survival.[1] Its structural backbone is derived from lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in the henna plant (Lawsonia inermis).[2][3][4]

Despite its therapeutic importance, the synthesis of Atovaquone and its analogues has historically been challenging, often plagued by low yields.[5][6] Early manufacturing routes that relied on radical alkylation were particularly inefficient.[5] This application note details a robust and optimized synthetic protocol based on a decarboxylative alkylation strategy. This approach offers significantly improved yields and represents a more practical and economically viable route for researchers in drug development and medicinal chemistry. The protocol is designed to be reproducible and provides a clear, step-by-step guide from starting materials to the purified, characterized final product.

Retrosynthetic Analysis & Strategy

The target molecule is a derivative of lawsone, featuring a substituted cyclohexyl group at the C2 position. Several synthetic strategies have been explored for such compounds, including radical alkylation and multi-step routes.[5][7] However, for efficiency and yield, a one-pot decarboxylative alkylation has proven superior.[6]

Our strategy hinges on the reaction between 1,4-naphthoquinone and 4-(4-chlorophenyl)cyclohexane carboxylic acid. This method avoids the use of the less stable 2-chloronaphthoquinone and proceeds through a radical-mediated decarboxylation followed by addition to the naphthoquinone core. Subsequent air oxidation and tautomerization yield the desired 2-hydroxy-1,4-naphthoquinone structure.

Key Advantages of this Strategy:

  • Higher Yield: This method has been reported to increase yields significantly compared to older routes.[6]

  • Operational Simplicity: A one-pot reaction reduces the number of intermediate isolation and purification steps, saving time and resources.

  • Cost-Effectiveness: Utilizes more readily available starting materials compared to some alternative syntheses.[7]

Reaction Mechanism & Workflow

The core of this synthesis is a silver nitrate (AgNO₃) initiated, ammonium persulfate ((NH₄)₂S₂O₈) mediated decarboxylative radical reaction.

  • Initiation: Silver nitrate reacts with ammonium persulfate to generate the highly reactive sulfate radical anion (SO₄⁻•).

  • Radical Formation: The sulfate radical abstracts an electron from the carboxylate of 4-(4-chlorophenyl)cyclohexane carboxylic acid, leading to its decarboxylation and the formation of a cyclohexyl radical.

  • C-C Bond Formation: This nucleophilic cyclohexyl radical adds to the electron-deficient double bond of the 1,4-naphthoquinone ring.

  • Oxidation & Tautomerization: The resulting intermediate is oxidized, likely by excess persulfate or air, to restore the aromaticity of the naphthoquinone system. The final product is formed after enolization to the thermodynamically stable 3-hydroxy tautomer.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Starting Materials: 1,4-Naphthoquinone 4-(4-Chlorophenyl)cyclohexane carboxylic acid Reaction One-Pot Reaction AgNO₃ (cat.), (NH₄)₂S₂O₈ Acetonitrile/Water Reflux (80-85°C) Reagents->Reaction Add reagents to solvent Quench Reaction Quenching & Crude Isolation (Addition of Water) Reaction->Quench After 2-3 hrs Purification Purification Column Chromatography (Silica Gel) Quench->Purification Extract with organic solvent Characterization Final Product Characterization (NMR, MS, IR, MP) Purification->Characterization Isolate pure fractions

Caption: One-pot synthesis workflow for 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentM.W. ( g/mol )M.P. (°C)Quantity (mmol)Mass/Volume
1,4-Naphthoquinone158.16128-13110.01.58 g
4-(4-chlorophenyl)cyclohexane carboxylic acid254.73265-26812.03.06 g
Silver Nitrate (AgNO₃)169.872122.00.34 g
Ammonium Persulfate ((NH₄)₂S₂O₈)228.20120 (dec)25.05.71 g
Acetonitrile (MeCN)41.05-45-100 mL
Deionized Water (H₂O)18.020-50 mL
Ethyl Acetate (EtOAc)88.11-84-As needed
Hexanes---As needed
Silica Gel (230-400 mesh)---~50 g
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-naphthoquinone (1.58 g, 10.0 mmol), 4-(4-chlorophenyl)cyclohexane carboxylic acid (3.06 g, 12.0 mmol), and silver nitrate (0.34 g, 2.0 mmol).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and stir the mixture to form a suspension.

  • Initiation: In a separate beaker, dissolve ammonium persulfate (5.71 g, 25.0 mmol) in deionized water (50 mL). Add this solution dropwise to the stirred reaction mixture over 15-20 minutes at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 2-3 hours.

  • Work-up & Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 200 mL of deionized water. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel.

    • Slurry: Adsorb the crude product onto a small amount of silica gel.

    • Eluent: Use a gradient elution system, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity to 7:3 hexanes:ethyl acetate.

    • Collection: Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone as a yellow solid. Dry the product under vacuum. The expected melting point is 216-219 °C.[1]

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure. Expected signals include aromatic protons from the naphthoquinone and chlorophenyl rings, cyclohexyl protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight (C₂₂H₁₉ClO₃, M.W. = 366.84 g/mol ).[1]

  • IR (Infrared Spectroscopy): To identify characteristic functional groups, such as the hydroxyl (-OH) stretch and carbonyl (C=O) stretches of the quinone.

  • Melting Point (MP): To assess purity. A sharp melting point range consistent with literature values indicates a pure compound.

Safety and Waste Disposal

  • Chemical Hazards: 1,4-Naphthoquinone is an irritant. Ammonium persulfate is a strong oxidizer. Acetonitrile is flammable and toxic. Handle all chemicals with care in a fume hood.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines. Silver-containing waste must be collected separately for proper disposal.

References

  • A novel process for synthesis of Atovaquone. (2015). ResearchGate. [Link]

  • Gomes, N. G., et al. (2019). Lawsone, a 2-hydroxy-1,4-naphthoquinone from Lawsonia inermis (henna), produces mitochondrial dysfunctions and triggers mitophagy in Saccharomyces cerevisiae. PubMed. [Link]

  • A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior arts. (2023). ResearchGate. [Link]

  • Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives via a three-component reaction catalyzed by nanoporous MCM-41. (n.d.). ResearchGate. [Link]

  • Riscoe, M. K., et al. (2022). 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. National Institutes of Health. [Link]

  • Atovaquone. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) Derivatives. (2023). Thieme Connect. [Link]

  • Buckle, D. R., et al. (1975). Synthesis and antiallergic activity of 2-hydroxy-3-nitro-1,4-naphthoquinones. Journal of Medicinal Chemistry. [Link]

  • Hooker reaction. (n.d.). Grokipedia. [Link]

  • Synthesis of 2-Hydroxy-3-Substituted Naphthoquinones Using the Heck Reaction. (2009). ResearchGate. [Link]

  • Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. (2012). National Institutes of Health. [Link]

  • A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. (2002). PubMed. [Link]

  • Evidence for redox cycling of lawsone (2-hydroxy-1,4-naphthoquinone) in the presence of the hypoxanthine/xanthine oxidase system. (1998). ResearchGate. [Link]

  • A new process for preparation of atovaquone and novel intermediates thereof. (2009).
  • Lawsone. (n.d.). Wikipedia. [Link]

  • 2-Hydroxy-1,4-Naphthoquinones With 3-Alkyldiarylether Groups: Synthesis and Plasmodium Falciparum Inhibitory Activity. (2017). Taylor & Francis Online. [Link]

  • A single-pot synthesis of atovaquone: An antiparasitic drug of choice. (2014). ACS Publications. [Link]

  • Determination of lawsone in henna powders by high performance thin layer chromatography. (2005). Journal of Separation Science. [Link]

  • Novel process for selective isolation and purification of 2-[4-(4-chlorophenyl) cyclohexyl]-3-chloro-1, 4-naphthoquinone and atovaquone. (2013).
  • Lawsone. (n.d.). Homi Bhabha Centre for Science Education, TIFR. [Link]

  • Hydroxyquinones: Synthesis and Reactivity. (2005). MDPI. [Link]

  • Three-component reductive alkylation of 2-hydroxy-1,4-naphthoquinones with lactols. (2012). ResearchGate. [Link]

  • Lawsone as Synthon for the Discovery of Organocatalytic Reactions. (2021). UoH Herald. [Link]

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Application

Application Notes and Protocols for the Synthesis of Aminothiazole Derivatives Using Acetylcyclohexane Precursors

Introduction: The Enduring Significance of 2-Aminothiazoles in Medicinal Chemistry The 2-aminothiazole moiety stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. This privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole moiety stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. This privileged heterocyclic scaffold is a key pharmacophore in a multitude of clinically significant therapeutic agents, exhibiting a remarkable breadth of biological activities. These activities span antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral applications.[1][2] The inherent structural features of the 2-aminothiazole ring system, including its hydrogen bonding capabilities and rigid framework, allow for potent and selective interactions with a variety of biological targets. Consequently, the development of robust and efficient synthetic routes to novel 2-aminothiazole derivatives remains a vibrant and critical area of research for scientists and drug development professionals.[2]

This comprehensive guide provides an in-depth exploration of the synthesis of 2-aminothiazole derivatives, with a particular focus on the strategic use of acetylcyclohexane as a readily accessible precursor. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, offering detailed, field-proven protocols and expert insights to ensure reproducible and high-yielding outcomes.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis with Acetylcyclohexane

The Hantzsch thiazole synthesis is a venerable and highly reliable method for the construction of the thiazole ring.[1] The core principle of this reaction involves the condensation of an α-haloketone with a thioamide or, in the case of 2-aminothiazoles, thiourea. Our strategy leverages acetylcyclohexane as the starting material, which is first converted to its α-halo derivative, followed by cyclization with thiourea.

The causality behind this experimental choice lies in the reactivity of the involved species. The α-halogenation of acetylcyclohexane creates a potent electrophilic center at the α-carbon. The sulfur atom of thiourea, a strong nucleophile, readily attacks this electrophilic carbon, initiating a cascade of intramolecular reactions that culminate in the formation of the stable aromatic 2-aminothiazole ring.

G cluster_0 Step 1: α-Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis Acetylcyclohexane Acetylcyclohexane alpha_Halo_Acetylcyclohexane α-Halo-Acetylcyclohexane (Intermediate) Acetylcyclohexane->alpha_Halo_Acetylcyclohexane Reaction Halogenating_Agent Halogenating Agent (e.g., Br₂ in Acetic Acid) Halogenating_Agent->alpha_Halo_Acetylcyclohexane Provides Halogen Aminothiazole_Derivative 2-Amino-4-cyclohexylthiazole (Final Product) alpha_Halo_Acetylcyclohexane->Aminothiazole_Derivative Condensation Thiourea Thiourea Thiourea->Aminothiazole_Derivative Provides N-C-S unit

Figure 1: Overall workflow for the synthesis of 2-amino-4-cyclohexylthiazole from acetylcyclohexane.

Detailed Mechanistic Insight: The Hantzsch Reaction Pathway

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the α-halo-acetylcyclohexane. This step forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered heterocyclic intermediate, a 2-imino-4-hydroxy-thiazolidine derivative.

  • Dehydration: The final step involves the acid- or base-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule leads to the formation of the stable, aromatic 2-aminothiazole ring.

G start α-Halo-acetylcyclohexane + Thiourea intermediate1 Isothiouronium Salt (S-Alkylation Intermediate) start->intermediate1 Nucleophilic Attack intermediate2 2-Imino-4-hydroxy-thiazolidine (Cyclized Intermediate) intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-cyclohexylthiazole intermediate2->product Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to these procedures, coupled with careful monitoring, will ensure a high probability of success.

Protocol 1: Synthesis of α-Bromoacetylcyclohexane

Objective: To synthesize the key intermediate, α-bromoacetylcyclohexane, from acetylcyclohexane.

Materials:

  • Acetylcyclohexane

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (5% w/v)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve acetylcyclohexane (10.0 g, 79.2 mmol) in glacial acetic acid (50 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine (4.1 mL, 79.2 mmol) dropwise from the dropping funnel over a period of 30-45 minutes while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • If any unreacted bromine remains, add a 5% sodium bisulfite solution dropwise until the orange color disappears.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield α-bromoacetylcyclohexane as a pale yellow oil.

Safety Precautions: Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 2: Synthesis of 2-Amino-4-cyclohexylthiazole

Objective: To synthesize the final product, 2-amino-4-cyclohexylthiazole, via the Hantzsch condensation.

Materials:

  • α-Bromoacetylcyclohexane (from Protocol 1)

  • Thiourea

  • Ethanol (95%)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve α-bromoacetylcyclohexane (5.0 g, 24.4 mmol) and thiourea (1.86 g, 24.4 mmol) in 50 mL of 95% ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Buchner funnel.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form.

  • Cool the mixture in an ice bath to maximize precipitation and then collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-cyclohexylthiazole as a crystalline solid.

Characterization and Validation

The identity and purity of the synthesized 2-amino-4-cyclohexylthiazole should be confirmed using standard analytical techniques.

Parameter Expected Value
Melting Point 137-139 °C[3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 6.85 (s, 2H, NH₂), 6.20 (s, 1H, thiazole-H), 2.50 (m, 1H, cyclohexyl-CH), 1.90-1.10 (m, 10H, cyclohexyl-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.0 (C-2), 154.5 (C-4), 101.0 (C-5), 36.5 (cyclohexyl-CH), 32.8 (cyclohexyl-CH₂), 26.0 (cyclohexyl-CH₂), 25.5 (cyclohexyl-CH₂)
IR (KBr, cm⁻¹) 3450-3300 (N-H stretching), 1620 (C=N stretching), 1540 (N-H bending)

Note: The NMR and IR data are predicted based on analogous structures and may vary slightly.

Troubleshooting and Field-Proven Insights

  • Low Yield in Bromination: Incomplete bromination can be addressed by slightly increasing the reaction time or using a slight excess of bromine. Ensure the reaction is kept cold to minimize side reactions.

  • Difficulty in Product Precipitation: If the product does not readily precipitate, adding a small seed crystal of the pure compound can induce crystallization. Alternatively, adding the reaction mixture to a larger volume of cold water can also promote precipitation.

  • Product Purity Issues: The primary impurity is often unreacted starting material or side products from the bromination step. Thorough washing of the organic layer during workup and careful recrystallization are crucial for obtaining a pure product.

Conclusion

The synthesis of 2-aminothiazole derivatives from acetylcyclohexane via the Hantzsch reaction is a robust and reliable method for accessing this important class of compounds. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently synthesize novel aminothiazole derivatives for further investigation and application in their respective fields.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip (RSC Publishing). Available from: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • 2-Amino-4-methylbenzothiazole. ChemBK. Available from: [Link]

Sources

Method

Application Notes and Protocols for Friedel-Crafts Acylation Using an Aluminum Chloride Catalyst

Introduction: The Enduring Significance of the Friedel-Crafts Reaction in Synthetic Chemistry The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Friedel-Crafts Reaction in Synthetic Chemistry

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds with aromatic rings.[1] This reaction is broadly categorized into alkylation and acylation, both of which proceed via electrophilic aromatic substitution.[2] While Friedel-Crafts alkylation is a powerful tool, it is often plagued by limitations such as carbocation rearrangements and polyalkylation.[3][4] Friedel-Crafts acylation, the focus of this guide, offers a more controlled and often more synthetically useful alternative by introducing an acyl group onto an aromatic ring, typically using an acyl halide or anhydride with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] The resulting aryl ketones are versatile intermediates in the synthesis of a wide array of chemical entities, from pharmaceuticals to advanced materials.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Friedel-Crafts acylation reaction, with a specific focus on the use of aluminum chloride as a catalyst. The protocols and discussions herein are designed to be self-validating, emphasizing not just the procedural steps but the critical reasoning behind them to ensure robust and reproducible outcomes.

The Role of the AlCl₃ Catalyst: A Mechanistic Perspective

The efficacy of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion. This is where the Lewis acid catalyst, AlCl₃, plays a crucial role. The reaction mechanism can be delineated as follows:

  • Activation of the Acyl Halide: The aluminum chloride coordinates with the halogen of the acyl chloride, creating a highly polarized complex. This coordination weakens the carbon-halogen bond, facilitating its cleavage.[3]

  • Formation of the Acylium Ion: The polarized complex then dissociates to form a resonance-stabilized acylium ion (R-C=O⁺ ↔ R-C⁺=O). This species is a powerful electrophile.[5]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ formed in the initial step, abstracts a proton from the carbon bearing the newly added acyl group.[7] This regenerates the aromatic ring and the AlCl₃ catalyst.[7]

However, a critical distinction from a truly catalytic process is that the product, an aryl ketone, is a Lewis base and readily forms a stable complex with the strong Lewis acid AlCl₃.[2][8] This complexation deactivates the catalyst, necessitating the use of stoichiometric or even slightly excess amounts of AlCl₃ for the reaction to proceed to completion.[2][9] The desired ketone is liberated from this complex during the aqueous work-up.[2]

Critical Experimental Parameters and Considerations

Successful execution of a Friedel-Crafts acylation requires meticulous attention to several key parameters:

  • Anhydrous Conditions: Aluminum chloride reacts violently with water, generating hydrogen chloride (HCl) gas and heat.[10][11] The presence of moisture will deactivate the catalyst and significantly reduce the reaction yield.[12] Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Substrate Reactivity: The aromatic substrate must not be strongly deactivated. Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are generally unreactive in Friedel-Crafts reactions.[14][15] Conversely, aromatic rings with activating groups (e.g., alkyl, alkoxy) are good substrates. However, aromatic amines (-NH₂, -NHR, -NR₂) are unsuitable as the nitrogen's lone pair coordinates with the AlCl₃, deactivating the ring.[14]

  • Solvent Selection: The choice of solvent is crucial. Common solvents for Friedel-Crafts acylation include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene. The solvent should be inert to the reaction conditions and capable of dissolving the reagents.

  • Order of Reagent Addition: The order of addition can influence the outcome of the reaction. Typically, the aluminum chloride is suspended in the solvent, followed by the slow addition of the acyl halide, and then the aromatic substrate.[16] This allows for the pre-formation of the active electrophile. The reaction between aluminum chloride and the acyl chloride is highly exothermic, so controlled addition and cooling are essential.[16][17]

Experimental Protocol: Acylation of Toluene with Acetyl Chloride

This protocol provides a detailed procedure for the acylation of toluene with acetyl chloride to produce 4'-methylacetophenone.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Anhydrous Aluminum Chloride (AlCl₃)133.347.33 g0.0551.1
Toluene92.145.1 mL (4.61 g)0.0501.0
Acetyl Chloride78.503.9 mL (4.32 g)0.0551.1
Dichloromethane (anhydrous)-40 mL--
Concentrated Hydrochloric Acid (HCl)-15 mL--
Ice-~50 g--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble the three-necked flask with the addition funnel, reflux condenser, and a stopper. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Place a magnetic stir bar in the flask.

    • Under a positive pressure of inert gas, carefully add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the flask, followed by 20 mL of anhydrous dichloromethane.

  • Formation of the Electrophile:

    • In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol) in 10 mL of anhydrous dichloromethane.

    • Transfer this solution to the addition funnel.

    • Cool the AlCl₃ suspension in the three-necked flask to 0 °C using an ice-water bath.

    • With vigorous stirring, add the acetyl chloride solution dropwise from the addition funnel over 10-15 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Acylation Reaction:

    • Prepare a solution of toluene (5.1 mL, 0.050 mol) in 10 mL of anhydrous dichloromethane.

    • After the addition of acetyl chloride is complete, add the toluene solution dropwise from the addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl. This should be done in a fume hood as HCl gas will be evolved. The addition should be done with stirring.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

    • Characterize the final product (4'-methylacetophenone) by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Friedel-Crafts acylation experimental workflow.

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble Reaction Apparatus under N2 prep_reagents->setup dry_glassware Oven-Dry Glassware dry_glassware->setup add_alcl3 Add AlCl3 & DCM to Flask setup->add_alcl3 cool Cool to 0 °C add_alcl3->cool add_acyl Dropwise Addition of Acyl Chloride cool->add_acyl add_arene Dropwise Addition of Arene add_acyl->add_arene react_rt React at Room Temperature add_arene->react_rt quench Quench with Ice/HCl react_rt->quench extract Separate & Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate purify Purify (Distillation or Chromatography) evaporate->purify characterize Characterize (NMR, IR) purify->characterize

Caption: Workflow for Friedel-Crafts Acylation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Moisture in the reaction system. 2. Inactive AlCl₃ catalyst. 3. Deactivated aromatic substrate.1. Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-purity reagents.[12] 2. Use a fresh bottle of anhydrous AlCl₃. 3. Verify that the aromatic ring does not contain strongly deactivating groups.[12]
Formation of Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry.1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature. 2. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the acylating agent.[9]
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate amount of catalyst.1. Monitor the reaction by TLC and allow it to stir for a longer period. 2. Use a slight excess of AlCl₃ (e.g., 1.1-1.2 equivalents).
Polyacylation Highly activated aromatic substrate.While less common than in alkylation, it can occur.[5] Use a less activating substrate if possible, or carefully control the stoichiometry and reaction conditions.

Safety Precautions

The Friedel-Crafts acylation reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): This is a corrosive solid that reacts violently with water to produce HCl gas.[10][11] It should be handled in a fume hood, and personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[11][13] Avoid inhalation of the dust. In case of skin contact, brush off any solid and flush with copious amounts of water.[10] A Class D fire extinguisher for reactive metals should be available.[11]

  • Acyl Chlorides (e.g., Acetyl Chloride): These are corrosive and lachrymatory. They react with moisture to produce HCl. Handle them in a fume hood.

  • Solvents (e.g., Dichloromethane): Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases a significant amount of HCl gas. This step must be performed slowly and with caution in a fume hood.

By understanding the mechanistic intricacies and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and successfully employ the Friedel-Crafts acylation reaction in their synthetic endeavors.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • OC Lab Videos. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • New Jersey Department of Health. (2008, June). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky?. Retrieved from [Link]

  • Materion. Safety Data Sheet: Aluminium chloride (AlCl3). Retrieved from [Link]

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Application

Application Notes and Protocols for Designing Bioactive Molecules with Cyclohexane Scaffolds

Introduction: The Enduring Significance of the Cyclohexane Scaffold in Medicinal Chemistry The cyclohexane ring, a fundamental saturated carbocycle, is a cornerstone in the design and discovery of bioactive molecules. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cyclohexane Scaffold in Medicinal Chemistry

The cyclohexane ring, a fundamental saturated carbocycle, is a cornerstone in the design and discovery of bioactive molecules. Its prevalence in both natural products and synthetic drugs underscores its remarkable utility as a molecular scaffold.[1] Far from being a mere passive linker, the cyclohexane moiety imparts critical conformational rigidity and three-dimensional character to a molecule, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of the strategic application of cyclohexane scaffolds in drug design, supplemented with actionable protocols for synthesis and biological evaluation, tailored for researchers in medicinal chemistry and drug development.

The strategic incorporation of a cyclohexane ring can:

  • Enhance Binding Affinity: By replacing flexible alkyl chains, the rigid cyclohexane scaffold reduces the entropic penalty upon binding to a biological target, which can lead to improved affinity.[1]

  • Serve as a Bioisostere: The cyclohexane ring is an effective bioisostere for various functional groups. It can mimic a tert-butyl group for deeper lipophilic pockets, a phenyl group to introduce a three-dimensional element, or even a furanose ring to enhance metabolic stability, as famously demonstrated in the antiviral drug oseltamivir (Tamiflu®).[1]

  • Provide Multiple Vectors for Substitution: The chair conformation of cyclohexane offers distinct axial and equatorial positions, allowing for precise spatial orientation of substituents to optimize interactions with target proteins.

This document will delve into the practical applications of these principles, offering both the "why" and the "how" for leveraging cyclohexane scaffolds in your research.

I. Strategic Applications of Cyclohexane Scaffolds in Drug Design

The versatility of the cyclohexane ring is evident in the wide array of FDA-approved drugs that feature this scaffold. Its applications span numerous therapeutic areas, from infectious diseases to oncology.

Cyclohexane as a Core Structural Element

In many bioactive molecules, the cyclohexane ring forms the central core upon which the rest of the molecule is built. A prime example is the anticancer agent oxaliplatin, where a trans-1,2-diaminocyclohexane (DACH) ligand is complexed to platinum.[1][3] The DACH ligand is crucial for the drug's activity and helps to overcome resistance mechanisms seen with earlier platinum-based drugs like cisplatin.[1] Another example is the factor Xa inhibitor edoxaban, which features a tri-substituted cyclohexane core.[1]

Cyclohexane in Fused Ring Systems: Decalins and Adamantanes

The fusion of cyclohexane rings creates rigid, three-dimensional structures with unique properties.

  • Decalins (Decahydronaphthalenes): Composed of two fused cyclohexane rings, decalins are found in a variety of natural products, including steroids and terpenoids.[4] They serve as rigid sp3-rich scaffolds and are present in molecules with broad-spectrum antibacterial and antifungal activities.[4]

  • Adamantanes: These are cage-like structures formed by the fusion of three cyclohexane rings.[5] The adamantane scaffold is highly rigid and lipophilic, and it is a key component of drugs like amantadine (antiviral) and memantine (used to treat Alzheimer's disease).[5]

Cyclohexane Derivatives as Versatile Precursors

Cyclohexane derivatives, such as cyclohexane-1,3-dione, are invaluable starting materials for the synthesis of a plethora of bioactive compounds.[6][7] The reactivity of the dione allows for the construction of various heterocyclic systems, leading to molecules with antibacterial, antiviral, anti-inflammatory, and antitumor properties.[6]

Data Presentation: FDA-Approved Drugs Featuring a Cyclohexane Scaffold
Drug NameTherapeutic AreaRole of Cyclohexane Scaffold
Oseltamivir (Tamiflu®) AntiviralCyclohexene ring as a metabolically stable bioisostere of a furanose ring.[1]
Oxaliplatin (Eloxatin®) Anticancertrans-1,2-diaminocyclohexane (DACH) ligand critical for activity and overcoming resistance.[1]
Gabapentin (Neurontin®) Anticonvulsant/AnalgesicCyclohexane ring provides a rigid scaffold.[8]
Maraviroc (Selzentry®) Antiviral (HIV)Contains a cyclohexane moiety as part of its complex structure.[1]
Edoxaban (Savaysa®) AnticoagulantTri-substituted cyclohexane as the core structure.[1]
Amantadine Antiviral/AntiparkinsonianAdamantane (fused cyclohexane rings) scaffold.[5]
Memantine (Namenda®) Alzheimer's DiseaseAdamantane scaffold.[5]

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative cyclohexane-containing bioactive molecule and for key bioassays to evaluate its activity.

Synthesis Protocol: Preparation of Gabapentin

Gabapentin, an anticonvulsant and analgesic drug, features a cyclohexane ring and is a good example of a synthetic bioactive molecule with this scaffold. The following protocol is a well-established route for its synthesis.[4][8][9]

Workflow for Gabapentin Synthesis:

G A 1,1-Cyclohexane Diacetic Acid Anhydride B 1,1-Cyclohexane Diacetic Acid Monoamide A->B Ammonolysis C Hofmann Rearrangement B->C NaOBr D Gabapentin Hydrochloride C->D Acidification (HCl) E Neutralization & Crystallization D->E Base (e.g., Triethylamine) F Pure Gabapentin E->F

Figure 1: Synthetic workflow for Gabapentin.

Step-by-Step Protocol:

  • Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide:

    • In a suitable reaction vessel, dissolve 1,1-cyclohexane diacetic acid anhydride in an appropriate solvent such as isopropanol.

    • Introduce ammonia gas or an ammonia-isopropanol solution to the reaction mixture while maintaining a controlled temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, 1,1-cyclohexane diacetic acid monoamide, can be isolated by filtration and washed with a cold solvent.[4]

  • Hofmann Rearrangement to Form Gabapentin Hydrochloride:

    • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide, maintaining the temperature between -5 to -10°C.

    • Add the 1,1-cyclohexane diacetic acid monoamide to the sodium hypobromite solution.

    • Allow the reaction to proceed at a low temperature before gradually warming to around 55°C.

    • After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to precipitate gabapentin hydrochloride.[4]

    • The crude gabapentin hydrochloride can be filtered and dried.

  • Purification and Isolation of Free Gabapentin:

    • Dissolve the crude gabapentin hydrochloride in a mixture of ethanol and water.

    • Neutralize the solution by adding an organic base, such as triethylamine, until the pH reaches approximately 7.2. This will precipitate the hydrochloride salt of the base.

    • Remove the ethanol by rotary evaporation.

    • The resulting residue contains gabapentin and the base's hydrochloride salt.

    • Crystallize the pure gabapentin from a solvent mixture, such as acetone-water, by cooling the solution.[4]

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is widely used to evaluate the potential anticancer activity of newly synthesized compounds.[6][10][11]

Workflow for MTT Assay:

G A Seed cells in 96-well plate B Treat cells with test compound A->B 24h incubation C Add MTT reagent B->C 48-72h incubation D Incubate C->D 1.5-4h incubation E Solubilize formazan crystals D->E Add DMSO or other solvent F Measure absorbance E->F Read at 590 nm G Data analysis (IC50) F->G

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the cyclohexane-containing test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[6][10]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[6][11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-130 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[6]

    • Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 492 or 590 nm using a microplate reader.[6][10]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Conclusion and Future Perspectives

The cyclohexane scaffold remains a highly valuable and versatile tool in the medicinal chemist's arsenal. Its ability to confer conformational rigidity, act as a bioisostere, and provide a three-dimensional framework for molecular design ensures its continued relevance in the development of novel therapeutics. The protocols provided herein offer a practical starting point for the synthesis and evaluation of cyclohexane-containing molecules. As our understanding of drug-receptor interactions deepens, the rational design and application of cyclohexane scaffolds will undoubtedly lead to the discovery of new and improved medicines for a wide range of diseases.

IV. References

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  • ACS Publications. (2016, September 12). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[5][12]decan-3-one). Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin. Retrieved from

  • Taylor & Francis Online. (2021, July 5). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Tramadol. Retrieved from [Link]

  • Bioisosteres in Drug Design – “Escape from Flatland”. (2023, April 7). Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]

  • Google Patents. (n.d.). US3187045A - Preparation of trans 1, 2-diaminocyclohexane. Retrieved from

  • Google Patents. (n.d.). US7605282B2 - Process for the preparation of an oxaliplatin preparation. Retrieved from

  • Thieme. (n.d.). A Concise Synthesis of Gabapentin via Intramolecular C-CH Insertion Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Process For Synthesis Of Gabapentin - Patent US-2008103334-A1. Retrieved from [Link]

  • NCBI. (n.d.). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Retrieved from [Link]

  • ACS Publications. (2010, September 24). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. Retrieved from [Link]

  • iSm2. (n.d.). Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Formal Synthesis of (-)-Oseltamivir Phosphate. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • MDPI. (2022, August 26). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2022, August 26). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • NCBI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Tandfonline. (n.d.). Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Retrieved from [Link]

  • NCBI. (n.d.). Recent advancements for the evaluation of anti-viral activities of natural products. Retrieved from [Link]

  • ResearchGate. (2019, April 25). How to test antiviral activity of compound?. Retrieved from [Link]

  • NCBI. (n.d.). A time-of–drug addition approach to target identification of antiviral compounds. Retrieved from [Link]

  • YouTube. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]

  • NCBI. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • YouTube. (2025, April 27). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. Retrieved from [Link]

  • ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. Retrieved from [Link]

  • FDA. (n.d.). oxaliplatin injection. Retrieved from [Link]

  • Pfizer. (n.d.). highlights of prescribing information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-trans-cyclohexane-1,2-diamine)oxalatoplatinum(II) derivatives 2-4 (the stereochemistry is omitted). Retrieved from [Link]

  • Google Patents. (n.d.). DE102004005906B3 - Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Antimicrobial Agents from Cyclohexane Building Blocks

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The cyclohexane ring, a ubiquitous and conformationally versatile building block in organic chemistry, has emerged as a promising scaffold for the design of potent antimicrobial compounds. Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating targeted interactions with microbial components. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of various classes of antimicrobial agents derived from cyclohexane. Detailed experimental protocols for the preparation of key compounds are also presented to enable researchers to readily apply these methodologies in their own laboratories.

Strategic Approaches to Cyclohexane-Based Antimicrobial Agents

The cyclohexane core offers a robust and tunable platform for the development of diverse antimicrobial agents. The primary strategies involve the functionalization of the cyclohexane ring with pharmacophores known to interact with microbial targets. Key classes of cyclohexane-based antimicrobials that have demonstrated significant activity include:

  • Cyclohexane Diamines: These compounds, particularly N,N'-disubstituted derivatives, have shown potent and broad-spectrum antimicrobial activity. The diamine functionality, often protonated at physiological pH, is crucial for interaction with negatively charged components of microbial cell membranes.

  • Cyclohexane Triones: This novel class of synthetic antibacterial agents exhibits activity primarily against Gram-positive bacteria. Their proposed mechanism involves the inhibition of transport of low-molecular-weight hydrophilic substances into the bacterial cell.[1][2]

  • Aminocyclohexanols: The presence of both amino and hydroxyl groups on the cyclohexane ring allows for a range of intermolecular interactions, contributing to their antimicrobial properties. The stereochemistry of these functional groups plays a critical role in their biological activity.

  • Cyclohexylamine Schiff Bases: The imine linkage in Schiff bases derived from cyclohexylamine provides a versatile platform for introducing diverse functionalities that can modulate antimicrobial activity and spectrum.

The following sections will delve into the specific synthesis and properties of these key classes.

Synthesis and Protocols

A foundational aspect of developing novel antimicrobial agents is the ability to synthesize them efficiently and with high purity. This section provides detailed, step-by-step protocols for the preparation of representative cyclohexane-based antimicrobial compounds.

N,N'-Dibenzyl-Cyclohexane-1,2-Diamine Derivatives

This class of compounds has demonstrated remarkable potency against a range of bacteria and fungi, with some derivatives exhibiting minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics like tetracycline.[3] The synthesis typically involves the reductive amination of 1,2-cyclohexanediamine.

Rationale for Synthetic Approach: Reductive amination is a highly efficient method for the formation of C-N bonds. The use of a mild reducing agent like sodium borohydride (NaBH₄) is compatible with a variety of functional groups and generally provides good yields.

Experimental Protocol: Synthesis of N,N'-Bis(benzyl)-1,2-ethanediamine (a representative diamine)

  • Materials:

    • Schiff's base of interest (3.24 mmol)

    • Ethanol (30 mL)

    • Sodium borohydride (NaBH₄) (4.50 mmol, 170.19 mg)

  • Procedure:

    • Dissolve the Schiff's base (3.24 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add sodium borohydride (4.50 mmol, 170.19 mg) to the solution.

    • Heat the mixture for 1 hour, then cool to room temperature.

    • Continue stirring the reaction mixture for an additional 2-3 hours at room temperature.

    • A precipitate will form, which should be collected by vacuum filtration.

    • The resulting solid is the N,N'-Bis(benzyl)-1,2-ethanediamine derivative.

Workflow for Synthesis of N,N'-Dibenzyl-Cyclohexane-1,2-Diamine Derivatives

cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start 1,2-Cyclohexanediamine + Benzaldehyde reaction1 Condensation Reaction (Ethanol, Reflux) start->reaction1 product1 Schiff Base Intermediate reaction1->product1 product1_input Schiff Base Intermediate reaction2 Reduction with NaBH4 (Ethanol) product1_input->reaction2 product2 N,N'-Dibenzyl-Cyclohexane-1,2-Diamine reaction2->product2 product2_input Crude Product purification Recrystallization or Column Chromatography product2_input->purification final_product Purified Product purification->final_product Compound Cationic Cyclohexane Derivative Interaction Electrostatic Interaction Compound->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Disruption Membrane Perturbation Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Sources

Application

Application Note: Achieving High Para-Selectivity in the Acylation of Chlorobenzene

Abstract This technical guide provides a comprehensive overview of the reaction conditions required for the selective para-acylation of chlorobenzene, a critical transformation for synthesizing key intermediates in the p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions required for the selective para-acylation of chlorobenzene, a critical transformation for synthesizing key intermediates in the pharmaceutical and fine chemical industries. We delve into the mechanistic principles of Friedel-Crafts acylation, explore the factors governing regioselectivity, and present detailed protocols for achieving high yields of the desired para-isomer, 4-chloroacetophenone. Particular emphasis is placed on both classical Lewis acid catalysis and modern heterogeneous catalysis using shape-selective zeolites to maximize para-selectivity. This document is intended for researchers, chemists, and process development professionals seeking to optimize this important synthetic route.

Introduction: The Synthetic Importance of para-Acylated Chlorobenzenes

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. The acylation of chlorobenzene typically yields a mixture of ortho- and para-substituted ketones. However, the para-isomer, such as 4-chloroacetophenone, is often the more valuable product, serving as a precursor for active pharmaceutical ingredients (APIs), agrochemicals, and other advanced materials.

The chlorine substituent on the benzene ring presents a unique challenge and opportunity. While it deactivates the ring towards electrophilic aromatic substitution compared to benzene, it is an ortho, para-directing group due to the resonance effect of its lone pair electrons, which enrich the electron density at these positions. The primary challenge, therefore, is not one of reactivity, but of selectivity: how to suppress the formation of the sterically hindered ortho-isomer and maximize the yield of the desired para-product.

This guide will elucidate the principles and practical steps to control this selectivity.

Mechanistic Insight: The Basis of ortho, para-Direction

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, typically formed from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the π-electron system of the chlorobenzene ring.

The directing effect of the chlorine atom can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex). When the electrophile attacks the ortho or para position, a resonance structure can be drawn where the positive charge is stabilized by a lone pair from the chlorine atom. This stabilization is not possible when attack occurs at the meta position. Consequently, the activation energy for ortho and para attack is lower, leading to the formation of these isomers.

G Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ SigmaComplex Sigma Complex (Resonance Stabilized) Acylium->SigmaComplex + Chlorobenzene Chlorobenzene Chlorobenzene Product para-Acylchlorobenzene SigmaComplex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation on chlorobenzene.

Controlling Regioselectivity: Strategies for Maximizing the para-Isomer

While electronic effects direct the incoming acyl group to both ortho and para positions, the inherent steric hindrance around the bulky chlorine atom makes the para position significantly more accessible. In many cases, this steric factor alone is sufficient to ensure that the para-isomer is the major product. For instance, the benzoylation of chlorobenzene can yield up to 97% of the para-isomer under certain conditions. However, for smaller acylating agents like acetyl chloride, the ortho product can still be a significant byproduct. To further enhance para-selectivity, several strategies can be employed.

Catalyst Selection: From Homogeneous to Shape-Selective Heterogeneous Systems

Conventional Lewis Acids (e.g., AlCl₃, FeCl₃): Aluminum chloride is the workhorse catalyst for Friedel-Crafts acylation. Its high activity ensures good conversion rates. While it doesn't actively promote para-selectivity beyond the inherent steric bias, careful control of reaction temperature can sometimes improve the para/ortho ratio. Lower temperatures generally favor the thermodynamically more stable para product.

Heterogeneous Catalysts (Zeolites): The most powerful method for maximizing para-selectivity is the use of shape-selective catalysts, particularly zeolites. Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure. This network of channels and cavities can sterically restrict the formation of bulkier isomers.

The principle of "product shape selectivity" is key here. Both ortho- and para-transition states can form within the zeolite pores. However, the more linear and slender para-isomer can diffuse out of the pores much more easily than the bulkier ortho-isomer. The trapped ortho-isomer may then either isomerize to the para-form or lead to catalyst deactivation. Zeolites like H-Beta or ZSM-5, with appropriate pore dimensions, are particularly effective for this purpose.

The advantages of using zeolites are twofold:

  • Enhanced para-Selectivity: Ratios exceeding 95:5 (para:ortho) are achievable.

  • Sustainability: Zeolites are solid, reusable catalysts that can be easily separated from the reaction mixture by filtration, simplifying the workup and reducing waste compared to the aqueous quench required for AlCl₃.

Solvent and Temperature Effects

The choice of solvent can influence both the reactivity and selectivity of the reaction.

  • Non-coordinating solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common as they do not compete with the acylating agent for the Lewis acid catalyst.

  • Nitrobenzene can also be used as a solvent and has been shown to favor the formation of the para product in some cases, although its use introduces more complex purification challenges.

  • Temperature control is crucial. Reactions are often initiated at low temperatures (0-5 °C) to moderate the exothermic reaction and then allowed to proceed at room temperature or with gentle heating. Lower temperatures can enhance selectivity by favoring the formation of the most stable product.

Experimental Protocols

Protocol 1: Conventional High-Yield Synthesis of 4-Chloroacetophenone using AlCl₃

This protocol details a standard laboratory procedure for the acetylation of chlorobenzene, which reliably produces the para-isomer as the major product.

Materials:

  • Chlorobenzene (Reagent Grade)

  • Acetyl Chloride (Anhydrous, ≥99%)

  • Aluminum Chloride (Anhydrous, powder, ≥99%)

  • Dichloromethane (DCM, Anhydrous)

  • Hydrochloric Acid (HCl), 5 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Ice-water bath.

  • Heating mantle.

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the three-neck flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM to create a slurry.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of chlorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the chlorobenzene/acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of para- and ortho-chloroacetophenone, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography to isolate the pure para-isomer.

Expected Outcome: This procedure typically yields the product with a para:ortho ratio of approximately 9:1 or higher, with an overall yield of 70-85% after purification.

Protocol 2: Enhanced para-Selectivity using a Zeolite Catalyst

This protocol outlines the use of a shape-selective zeolite catalyst for a greener and more selective acylation.

Materials:

  • Chlorobenzene (Reagent Grade)

  • Acetic Anhydride (≥99%)

  • H-Beta Zeolite (Activated)

  • A suitable high-boiling solvent (e.g., 1,2-dichlorobenzene or sulfolane)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating mantle with temperature control.

  • Filtration apparatus.

Procedure:

  • Catalyst Activation: Prior to use, activate the H-Beta zeolite by heating it at a high temperature (e.g., 500 °C) under a flow of dry air or nitrogen for several hours to remove adsorbed water.

  • Reaction Setup: Charge the flask with activated H-Beta zeolite, chlorobenzene (1.0 equivalent), and the solvent.

  • Reagent Addition: Add acetic anhydride (1.5 equivalents) to the mixture. Using an anhydride instead of an acyl chloride is often preferred with solid acid catalysts to avoid strong HCl evolution which can degrade the catalyst.

  • Heating: Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring. The optimal temperature will depend on the specific zeolite and solvent used.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction time can be significantly longer than with AlCl₃, often requiring several hours.

  • Catalyst Recovery: After cooling the reaction mixture to room temperature, recover the zeolite catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reactivated for future use.

  • Workup and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation or recrystallization as described in Protocol 1.

Expected Outcome: This method can significantly improve the para:ortho ratio, often to >95:5, demonstrating the power of shape-selective catalysis.

Data Summary

ParameterProtocol 1 (AlCl₃)Protocol 2 (Zeolite)Rationale / Causality
Catalyst Anhydrous AlCl₃Activated H-Beta ZeoliteAlCl₃ is a highly active homogeneous Lewis acid. Zeolite is a reusable, shape-selective heterogeneous catalyst.
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl chloride is highly reactive with AlCl₃. Acetic anhydride is often preferred with zeolites to minimize catalyst degradation.
Temperature 0 °C to Room Temp.120-160 °CAlCl₃ reaction is highly exothermic and controlled at low temp. Zeolite catalysis requires higher temps to achieve sufficient reaction rates.
Solvent Dichloromethane (DCM)1,2-DichlorobenzeneDCM is a standard non-coordinating solvent. A higher boiling point solvent is needed for the high-temperature zeolite reaction.
Workup Aqueous Quench & ExtractionFiltration & ConcentrationAlCl₃ must be destroyed with water. The solid zeolite is easily removed by filtration, simplifying the process.
Typical p:o Ratio ~90:10>95:5Selectivity is driven by sterics in Protocol 1. In Protocol 2, it is enhanced by the shape-selective pores of the zeolite.
Sustainability High waste (Al salts)Low waste, catalyst is recyclableHeterogeneous catalysis is inherently a greener approach.

Workflow Visualization

G Figure 2: Experimental Workflow Comparison cluster_0 Protocol 1: AlCl₃ Catalysis cluster_1 Protocol 2: Zeolite Catalysis A1 Charge AlCl₃ & DCM Cool to 0°C A2 Dropwise addition of Chlorobenzene + AcCl A1->A2 A3 Stir at RT (2-4h) A2->A3 A4 Quench on Ice/HCl A3->A4 A5 Liquid-Liquid Extraction & Washes A4->A5 A6 Dry & Concentrate A5->A6 A7 Purify (Recrystallization/ Chromatography) A6->A7 B1 Charge Activated Zeolite, Chlorobenzene, Solvent B2 Add Acetic Anhydride B1->B2 B3 Heat at 120-160°C (Several hours) B2->B3 B4 Cool to RT B3->B4 B5 Filter to Recover Catalyst B4->B5 B6 Concentrate Filtrate B5->B6 B7 Purify (Recrystallization/ Distillation) B6->B7

Method

Application Note: Synthesis of α,β-Disubstituted Cyclohexanones via Tandem Carbene and Photoredox-Catalyzed Annulation

Introduction: A Paradigm Shift in Cyclohexanone Synthesis The cyclohexanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents and com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Cyclohexanone Synthesis

The cyclohexanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous therapeutic agents and complex molecular architectures. Traditional methods for constructing these rings often rely on harsh reagents, stoichiometric activators, and multi-step sequences. The advent of visible-light photocatalysis has ushered in an era of sustainable and efficient chemical synthesis, enabling the formation of highly reactive radical intermediates under exceptionally mild conditions.[1]

This application note details a state-of-the-art tandem catalytic strategy for the convergent synthesis of densely functionalized α,β-disubstituted cyclohexanones.[2][3] The process uniquely merges N-heterocyclic carbene (NHC) catalysis with a dual-cycle photoredox system. This method facilitates a formal [5+1] annulation, constructing two contiguous carbon-carbon bonds in a single pot from readily available precursors.[4][5] The protocol eliminates the need for strong bases or expensive transition metal catalysts, offering a robust and scalable route to valuable cyclic ketones relevant to the pharmaceutical and materials science industries.[2]

Reaction Principle: The Dual Catalytic Tandem Mechanism

The core of this transformation is the synergistic interplay between two distinct catalytic cycles—an NHC cycle and a photoredox cycle—which themselves are interconnected through a dual-photocatalysis mechanism. This sophisticated cascade reaction ensures the sequential and controlled formation of radical intermediates that ultimately lead to the desired annulated product.

The proposed mechanism, based on extensive experimental evidence including TEMPO-trapping and Stern-Volmer fluorescence quenching experiments, proceeds as follows[2]:

  • Cycle A (NHC/Photoredox I - Acyl Radical Formation): An N-heterocyclic carbene (NHC), generated in situ, reacts with an acyl imidazole (a C1 source) to form an acyl azolium intermediate. Concurrently, the photocatalyst (PC), upon excitation by visible light (e.g., blue LEDs), becomes a potent reductant (PC*). This excited-state photocatalyst engages in a single-electron transfer (SET) with the acyl azolium, reducing it to an acyl azolium radical.

  • Radical-Radical Coupling: Simultaneously, in a separate photoredox cycle (Cycle B), a radical precursor (the C5 source) is oxidized by the excited photocatalyst to generate a benzyl radical. This benzyl radical rapidly couples with the acyl azolium radical.

  • Intermediate Formation: The resulting coupled intermediate collapses, eliminating the NHC catalyst and forming a linear, α,β-unsaturated ketone intermediate.

  • Cycle B (Photoredox II - Annulation): The photocatalyst, now in its oxidized state (PC+), is a strong oxidant. It oxidizes the enolate of the linear ketone (formed in the presence of a mild base like cesium carbonate) at its α-benzylic position, generating a new α-keto radical. This step is crucial and represents a novel α-oxidation of benzylic ketones.[3]

  • Intramolecular Cyclization: The α-keto radical undergoes a 6-exo-trig intramolecular cyclization onto the pendant alkene, forming a five-membered ring and a new γ-benzylic radical.

  • Termination and Catalyst Regeneration: The reaction is terminated when the γ-benzylic radical is reduced by the reduced-state photocatalyst (PC-) from Cycle A, forming an anion that is subsequently protonated to yield the final cyclohexanone product. This step regenerates the ground-state photocatalyst, allowing both cycles to continue.[2]

Mechanistic Diagram

Tandem_Photocatalysis_Mechanism Figure 1: Proposed Dual-Cycle Tandem Catalytic Mechanism cluster_cycle_A Cycle A: C1 Source Activation cluster_cycle_B Cycle B: C5 Source Activation & Annulation PC_A PC PC_star_A PC* PC_A->PC_star_A hv (Blue LED) PC_B PC PC_red PC- PC_star_A->PC_red SET PC_red->PC_A Donates e- to Cycle B Acyl_Im Acyl Imidazole (C1 Source) Acyl_Azolium Acyl Azolium Acyl_Im->Acyl_Azolium + NHC NHC NHC Acyl_Radical Acyl Azolium Radical Acyl_Azolium->Acyl_Radical + e- (from PC*) Linear_Ketone Linear Ketone Intermediate Acyl_Radical->Linear_Ketone + Benzyl Radical - NHC PC_star_B PC* PC_B->PC_star_B hv (Blue LED) PC_ox PC+ PC_star_B->PC_ox SET PC_ox->PC_B + e- (from Enolate) Radical_Precursor Radical Precursor (C5 Source) Benzyl_Radical Benzyl Radical Radical_Precursor->Benzyl_Radical - e- (to PC*) Keto_Radical α-Keto Radical Linear_Ketone->Keto_Radical - e- (to PC+) Cyclized_Radical γ-Benzylic Radical Keto_Radical->Cyclized_Radical 6-exo-trig Cyclization Product Cyclohexanone Product Cyclized_Radical->Product + e- (from PC-) + H+

Caption: Figure 1: Proposed Dual-Cycle Tandem Catalytic Mechanism.

Experimental Design and Workflow

A successful experiment requires careful preparation of reagents, an inert atmosphere, and a consistent light source. The general workflow is straightforward and can be adapted for parallel synthesis or reaction optimization.

General Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Weigh solids, prepare stock solutions) B 2. Reaction Assembly (Add reagents to oven-dried vial under N2) A->B C 3. Degassing (Sparging with N2 or Freeze-Pump-Thaw) B->C D 4. Irradiation & Reaction (Place in photoreactor, stir at constant temp) C->D E 5. Reaction Monitoring (TLC, LC-MS, or GC-MS) D->E F 6. Work-up & Extraction (Quench, extract with organic solvent) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Figure 2: General Experimental Workflow.

Detailed Experimental Protocol

This protocol is based on the synthesis of a model α,β-disubstituted cyclohexanone as reported by Scheidt and coworkers.[2]

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Photocatalysts can be toxic and light-sensitive. The photoreactor's high-intensity light can damage eyes; never look directly at the LEDs and use appropriate shielding.

Materials and Equipment
  • Reagents:

    • Acyl Imidazole (C1 source, e.g., 1-cinnamoyl-1H-imidazole)

    • Radical Precursor (C5 source, e.g., a suitable benzylic carboxylate salt)

    • NHC Precursor (e.g., an imidazolium salt)

    • Photocatalyst (PC) (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

    • Base (e.g., Cesium Carbonate, Cs₂CO₃)

    • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)

  • Equipment:

    • Oven-dried 4 mL screw-cap vials with PTFE-lined caps

    • Magnetic stir plate and stir bars

    • Photoreactor equipped with 450 nm (blue) LED strips and a cooling fan

    • Standard glassware for work-up and purification

    • Syringes and needles for inert atmosphere techniques

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add the NHC precursor (0.02 mmol, 0.2 equiv), photocatalyst (0.002 mmol, 0.02 equiv), radical precursor (0.12 mmol, 1.2 equiv), and Cs₂CO₃ (0.2 mmol, 2.0 equiv) to an oven-dried 4 mL vial equipped with a magnetic stir bar.

    • Expert Insight: Pre-weighing solids in an inert atmosphere is critical to prevent degradation of sensitive reagents and ensure reproducibility. The use of a slight excess of the radical precursor can help drive the reaction to completion.

  • Reagent Addition: Add the acyl imidazole (0.1 mmol, 1.0 equiv) to the vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1.0 mL, 0.1 M) via syringe.

    • Expert Insight: The solvent must be rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) prior to use. Dissolved oxygen is a highly efficient quencher of the photocatalyst's excited state and will inhibit or completely stop the reaction.

  • Reaction Setup: Seal the vial tightly with its cap, wrap the threads with electrical tape or parafilm to ensure a tight seal, and place it on the magnetic stir plate inside the photoreactor. Position the vial approximately 2-5 cm from the blue LED light source.

  • Irradiation: Begin stirring (approx. 500 RPM) and turn on the LEDs. Use a fan to maintain the reaction temperature at approximately 25-30 °C. Continue irradiation for 24-48 hours.

    • Expert Insight: Consistent distance from the light source and constant temperature are key to reproducible results. Overheating can lead to thermal decomposition of intermediates and side product formation.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the vial from the photoreactor and quench the reaction by adding 2 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclohexanone product.

Expected Results: Substrate Scope

The tandem annulation protocol demonstrates broad applicability with various substitution patterns on both the C1 and C5 coupling partners. The following table summarizes representative yields for this powerful transformation.[2]

EntryC1 Source (Acyl Imidazole)C5 Source (Radical Precursor)ProductYield (%)
1Cinnamoyl4-MeO-PhenylSubstituted Cyclohexanone85
2Cinnamoyl4-CF₃-PhenylSubstituted Cyclohexanone71
3Cinnamoyl2-NaphthylSubstituted Cyclohexanone78
44-Cl-Cinnamoyl4-MeO-PhenylSubstituted Cyclohexanone81
53-Furyl-Acryloyl4-MeO-PhenylSubstituted Cyclohexanone65

Table 1: Representative scope and yields for the tandem photocatalytic annulation. Data adapted from Bay, A. V., et al. (2022).[2][3][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient degassing (O₂ quenching).2. Inactive photocatalyst.3. Insufficient light intensity/incorrect wavelength.4. Impure reagents or solvent.1. Improve degassing procedure (use freeze-pump-thaw cycles for best results).2. Use a fresh batch of photocatalyst; store protected from light.3. Ensure LEDs are functional and close to the vial. Verify LED wavelength.4. Use freshly purified reagents and anhydrous solvent from a new bottle.
Formation of Side Products 1. Dimerization of radical intermediates.2. Reaction temperature too high.3. Incorrect stoichiometry.1. Run the reaction at a lower concentration (e.g., 0.05 M).2. Ensure the cooling fan is working; monitor the reaction block temperature.3. Re-verify the masses and equivalents of all reagents.
Low Isolated Yield 1. Incomplete reaction.2. Product degradation on silica gel.3. Loss during work-up.1. Increase reaction time; monitor carefully by LC-MS.2. Deactivate silica gel with triethylamine (1% in eluent) or use an alternative stationary phase (e.g., alumina).3. Ensure complete extraction and careful handling during concentration.

References

  • Bay, A. V., Farnam, E. J., & Scheidt, K. A. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Journal of the American Chemical Society, 144(16), 7030–7037. [Link]

  • Tashakory, S., et al. (2025). Photocatalytic Oxidation of Cyclohexane in a Biphasic System Using Rapidly Synthesized Polymeric Carbon Nitride Films. Photocatalysis. [Link]

  • Bay, A., Farnam, E., & Scheidt, K. (2021). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ChemRxiv. [Link]

  • Bay, A. V., Farnam, E. J., & Scheidt, K. A. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Publications. [Link]

  • Bay, A. V., Farnam, E. J., & Scheidt, K. A. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PubMed. [Link]

  • Unleashing the Power of Photocatalysis: Revolutionizing Small Molecule Reactions in Drug Discovery and Pharma Applications. (n.d.). LinkedIn. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Cyclohexanone in Analytical Sciences

Abstract Cyclohexanone, a key industrial solvent and precursor in the synthesis of nylon, requires precise and sensitive quantification across diverse matrices, from environmental samples to pharmaceutical process stream...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohexanone, a key industrial solvent and precursor in the synthesis of nylon, requires precise and sensitive quantification across diverse matrices, from environmental samples to pharmaceutical process streams.[1][2] Direct analysis of cyclohexanone can be hampered by its volatility, relatively low molecular weight, and lack of a strong chromophore, making it challenging to achieve the low detection limits often required. Chemical derivatization addresses these challenges by converting cyclohexanone into a more readily detectable and chromatographically stable derivative. This guide provides an in-depth exploration of the principal derivatization strategies for cyclohexanone, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical approach for their specific needs.

The Rationale for Derivatization in Cyclohexanone Analysis

The analytical determination of cyclohexanone presents several intrinsic challenges that often necessitate a derivatization step. Primarily, its semi-volatile nature can lead to sample loss and poor reproducibility in certain analytical systems. Furthermore, its lack of a strong ultraviolet (UV) chromophore or fluorophore limits the sensitivity of common liquid chromatography detection methods. In gas chromatography (GC), while amenable to analysis, its polarity can lead to tailing peaks on certain columns, and without derivatization, achieving high sensitivity in complex matrices can be difficult.

Chemical derivatization serves to:

  • Enhance Detectability: By introducing a moiety with a strong UV absorbance or fluorescence, or an electrophoric group for electron capture detection (ECD) in GC.

  • Improve Chromatographic Behavior: By increasing the molecular weight and altering the polarity of the analyte, leading to better peak shape, resolution, and retention.

  • Increase Specificity: Derivatization can target the carbonyl group specifically, reducing interference from other matrix components.

  • Enhance Stability: Conversion to a more stable derivative can prevent degradation of the analyte during sample preparation and analysis.

This application note will focus on three widely employed and effective derivatization reagents for cyclohexanone: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-Dinitrophenylhydrazine (DNPH), and Dansyl Hydrazine.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

PFBHA is a highly effective derivatizing agent for aldehydes and ketones, particularly for sensitive analysis by gas chromatography, often coupled with mass spectrometry (MS) or an electron capture detector (ECD). The reaction of PFBHA with the carbonyl group of cyclohexanone yields a stable oxime derivative. The pentafluorobenzyl group is a strong electrophore, making the derivative highly responsive to ECD, which can provide exceptionally low detection limits.

The Chemistry of PFBHA Derivatization

The derivatization of cyclohexanone with PFBHA proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding oxime. This reaction is typically carried out under mildly acidic conditions to catalyze the addition step.

PFBHA Derivatization of Cyclohexanone
Advantages of the PFBHA Method

Derivatization with PFBHA offers several advantages over other methods, particularly DNPH.[3] The PFBHA derivatives are thermally stable and do not decompose at elevated temperatures in the GC injector.[3] The reaction is generally quantitative, and the resulting oximes are well-resolved by GC.[3] Furthermore, the method often does not require a time-consuming cleanup step.[3]

Protocol for PFBHA Derivatization of Aqueous Samples

This protocol is adapted for the analysis of cyclohexanone in aqueous matrices, such as environmental water samples.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable extraction solvent)

  • Sodium sulfate (anhydrous)

  • Glass-stoppered test tubes (15 mL)

  • Internal standard solution (e.g., acetone-d6 in methanol)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Place a 5 mL aliquot of the aqueous sample into a 15 mL glass-stoppered test tube.

  • Adjust the pH of the sample to 4 by adding 1.0 M HCl and agitate the tube for 1-2 minutes.

  • Add 50 µL of the internal standard solution.

  • Add 20 µL of a 1% (w/v) PFBHA solution in reagent water.

  • Seal the test tube and place it in a heating block or water bath at 70°C for 10 minutes.

  • After the reaction, allow the sample to cool to room temperature.

  • Add 0.1 mL of ethyl acetate and approximately 5 g of anhydrous sodium sulfate to the tube.

  • Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic (upper) layer to a GC vial with an insert.

  • Inject a 1.0 µL aliquot of the extract into the GC-MS system.

Instrumental Analysis: GC-MS Parameters
  • GC Column: A non-polar capillary column, such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df), is recommended for the separation of PFBHA derivatives.[3]

  • Oven Temperature Program: An initial temperature of 50°C, ramped at 5°C/min to 180°C, and then at 25°C/min to 280°C, with a hold for 5 minutes.[4]

  • Injector: Splitless or split (e.g., 10:1 split ratio) mode at 250°C.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • MS Detector: Electron impact (EI) ionization at 70 eV. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis.[4]

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is a classic and widely used method for their determination. This method is particularly well-suited for high-performance liquid chromatography (HPLC) with UV detection, as the resulting 2,4-dinitrophenylhydrazone derivatives are intensely colored and absorb strongly in the UV-visible region (around 360 nm).[5]

The Chemistry of DNPH Derivatization

The reaction involves the nucleophilic addition of the DNPH to the carbonyl carbon of cyclohexanone, followed by acid-catalyzed dehydration to form the stable cyclohexanone-2,4-dinitrophenylhydrazone.

DNPH Derivatization of Cyclohexanone
Protocol for DNPH Derivatization

This protocol is a general procedure for the derivatization of cyclohexanone with DNPH.

Materials:

  • 2,4-Dinitrophenylhydrazine (toxic)

  • Methanol

  • Concentrated sulfuric acid

  • Cyclohexanone standard or sample solution in methanol

  • Hirsch funnel or similar filtration apparatus

  • Recrystallization solvent (e.g., methanol or ethanol)

Procedure:

  • In a suitable flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.

  • Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.

  • If necessary, warm the solution to dissolve the DNPH and filter it while warm to remove any insoluble impurities.

  • To the warm DNPH solution, add a solution of 0.2 g of cyclohexanone in 1 mL of methanol.

  • A precipitate of the cyclohexanone-2,4-dinitrophenylhydrazone should form.

  • Collect the derivative by filtration using a Hirsch funnel.

  • Recrystallize the collected solid from methanol or ethanol to purify it.

  • Dry the purified derivative before analysis.

Instrumental Analysis: HPLC-UV Parameters
  • HPLC Column: A reversed-phase C18 column is typically used for the separation of DNPH derivatives.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, often run in a gradient elution mode.

  • Detector: A UV-Vis detector set to a wavelength of approximately 360 nm.[5]

Derivatization with Dansyl Hydrazine for HPLC with Fluorescence Detection

For applications requiring even higher sensitivity, derivatization with a fluorescent tag such as dansyl hydrazine is an excellent choice. The reaction of dansyl hydrazine with cyclohexanone yields a highly fluorescent hydrazone derivative, which can be detected at very low concentrations using an HPLC system equipped with a fluorescence detector.

The Chemistry of Dansyl Hydrazine Derivatization

Similar to other hydrazine-based reagents, dansyl hydrazine reacts with the carbonyl group of cyclohexanone to form a hydrazone. The dansyl group provides the strong fluorescence characteristic of the derivative.

Dansyl Hydrazine Derivatization of Cyclohexanone
Protocol for Dansyl Hydrazine Derivatization

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials:

  • Dansyl hydrazine

  • Acetonitrile

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Cyclohexanone standard or sample

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Prepare a stock solution of dansyl hydrazine in acetonitrile.

  • In an HPLC vial, combine the cyclohexanone sample (dissolved in a suitable solvent) with an excess of the dansyl hydrazine solution.

  • Add a small amount of TFA to catalyze the reaction.

  • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.

  • After the reaction is complete, cool the sample to room temperature.

  • The sample may be injected directly into the HPLC system or may require a dilution or cleanup step depending on the sample matrix and the concentration of the analyte.

Instrumental Analysis: HPLC-Fluorescence Parameters
  • HPLC Column: A reversed-phase C18 column is suitable for the separation.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Fluorescence Detector: The excitation and emission wavelengths should be optimized for the dansyl hydrazone derivative. Typical wavelengths for dansyl derivatives are in the range of 340 nm for excitation and 525 nm for emission.[6]

Comparative Analysis of Derivatization Methods

The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.

FeaturePFBHA-GC-MS/ECDDNPH-HPLC-UVDansyl Hydrazine-HPLC-FLD
Principle Forms a thermally stable oxime with a strong electrophore.Forms a colored hydrazone with strong UV absorbance.Forms a highly fluorescent hydrazone.
Instrumentation Gas Chromatography (GC) with Mass Spectrometry (MS) or Electron Capture Detector (ECD).High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.HPLC with a Fluorescence Detector (FLD).
Sensitivity Very high, especially with ECD (ppt levels achievable).[7]Good, suitable for many applications (ppb to low ppm levels).[8]Excellent, often the most sensitive method (sub-ppb to ppt levels).[6][9]
Selectivity High, especially with MS detection.Good, but can have interferences from other carbonyls.Very high due to the specificity of fluorescence detection.
Sample Matrix Well-suited for air and water samples.[3]Widely used for air, water, and other environmental samples.[10]Ideal for biological and other complex matrices where high sensitivity is crucial.[6]
Advantages Thermally stable derivatives, often no cleanup required, quantitative reaction.[3]Well-established method, reagents are readily available.Extremely high sensitivity, high specificity.
Disadvantages PFBHA is a relatively expensive reagent.Can form multiple isomers, potential for interferences, may require cleanup.[11]Reagents can be expensive, potential for quenching in some matrices.

Applications in Research and Industry

The derivatization of cyclohexanone is critical in a variety of fields:

  • Environmental Monitoring: For the determination of cyclohexanone in air, water, and soil samples, which is important for assessing pollution and human exposure.[12]

  • Industrial Hygiene: Monitoring workplace air to ensure compliance with occupational exposure limits for cyclohexanone.

  • Pharmaceutical Manufacturing: As a solvent, cyclohexanone levels may need to be monitored as a residual solvent in drug products.[2]

  • Food and Beverage Industry: Cyclohexanone can be a contaminant from packaging materials, and its analysis is important for food safety.

  • Consumer Products: Used in a variety of products including paints, adhesives, and cleaning agents, requiring quality control analysis.[13][14]

Conclusion

The derivatization of cyclohexanone is an indispensable tool for its accurate and sensitive determination in a wide range of analytical applications. The choice between PFBHA-GC, DNPH-HPLC, and Dansyl Hydrazine-HPLC-FLD should be made based on a careful consideration of the analytical objectives, required sensitivity, sample matrix, and available resources. By understanding the underlying chemistry and following robust protocols, researchers can confidently quantify cyclohexanone and ensure the quality and safety of products and the environment.

References

  • Borrás, E., Tortajada-Genaro, L. A., Ródenas, M., Vera, T., Speak, T., Seakins, P., Shaw, M. D., Lewis, A. C., & Muñoz, A. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989–4999.
  • El-Maghrabey, M. H., Kishikawa, N., Ohyama, K., Imazato, T., & Kuroda, N. (2015). 9,10-Phenanthrenequinone as a Mass-Tagging Reagent for Ultra-Sensitive Liquid Chromatography Tandem Mass Spectrometry Assay of Aliphatic Aldehydes in Human Serum.
  • Myadagbadam, U., Meng, G. D., Wang, Y., Hasi, S., Erdenechimeg, C. H., & Chimedragchaa, C. H. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364).
  • Kim, H., & Kim, K. (2016). A GC-MS analytical method for the determination of glutaraldehyde in water after derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Methods, 8(3), 567-573.
  • Ho, S. S. H., & Yu, J. Z. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis.
  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(13), 1099-1113.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Bao, M., Liu, Y., & Jia, C. (2014). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry.
  • Wang, L., Chen, H., & Li, X. (2020). Recent advances in catalytic hydrogenation of phenol to cyclohexanone.
  • BenchChem. (2025).
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  • LibreTexts Chemistry. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 49(1), 1-8.
  • Perbellini, L., & Pezzoli, G. (1994). Determination of 2,5-hexandione by high-performance liquid chromatography after derivatization with dansylhydrazine.
  • All-Haj, N. A., Gesto, C., & El-Abachi, R. (2003). Determination of cyclohexamone after derivatization with 2,4-dinitrophenyl hydrazine in intravenous solutions stored in PVC bags by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 615-620.
  • ResearchGate.
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  • Zhang, Y., et al. (2024). Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS. Talanta, 266, 125231.
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  • Tanaka, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 3998.
  • International Agency for Research on Cancer. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47.
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  • Yu, J., et al. (1998). Study of the carbonyl products of terpene/OH radical reactions: Detection of the 2,4-DNPH derivatives by HPLC-MS.
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  • Schneider, S. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
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  • Al-Dirbashi, O., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1726.
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  • Chan, W., & Lee, A. W. M. (2016). Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry, 408(13), 3505-3512.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Welcome to the technical support center for the purification of crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this compound to a high degree of isomeric and chemical purity.

Introduction: The Importance of Purity

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is a critical building block in the synthesis of various pharmaceutical compounds, notably as a precursor to the antimalarial drug atovaquone.[1][2][3] In this context, it is also known as Atovaquone Impurity 3.[4] The stereochemistry of the cyclohexyl ring is paramount, with the trans isomer being essential for the desired biological activity of the final active pharmaceutical ingredient (API). Therefore, effective removal of the corresponding cis isomer and other process-related impurities is a critical step in any synthetic route.

This guide provides practical, field-tested advice to address common purification challenges, ensuring the integrity of your research and development efforts.

Purification Strategy Overview

The primary challenge in purifying crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane lies in the efficient separation of the desired trans isomer from the undesired cis isomer and other byproducts of the synthesis, which is often a Friedel-Crafts type reaction. The choice of purification method will depend on the scale of your synthesis, the impurity profile of your crude material, and the required final purity.

Purification_Workflow Crude_Product Crude Product (cis/trans mixture + impurities) Initial_Assessment Initial Assessment (TLC, 1H NMR) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High concentration of trans-isomer Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Complex mixture or high cis-isomer content Analysis Purity Analysis (HPLC, Melting Point) Recrystallization->Analysis Column_Chromatography->Analysis High_Purity_Product High Purity trans-Isomer Analysis->Recrystallization Further Purification Needed Analysis->Column_Chromatography Further Purification Needed Analysis->High_Purity_Product Meets Specs

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Recrystallization

Recrystallization is often the most efficient method for purifying trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, particularly when the desired trans isomer is the major component of the crude product. The key is to select a solvent system in which the trans isomer has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the cis isomer and other impurities remain in the mother liquor.

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The compound is highly soluble at low temperatures. - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[6] - Use an anti-solvent: Add a solvent in which the compound is insoluble dropwise to the cooled solution until turbidity persists.
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent. - The cooling rate is too fast. - High concentration of impurities. - Lower the cooling temperature: Ensure the solution is heated only to the point of dissolution, not necessarily to the solvent's boiling point. - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. - Use a different solvent or solvent system: A lower boiling point solvent or a mixed solvent system might be more effective.
Low recovery of the purified product. - Too much solvent was used. - The crystals were washed with a solvent that was not cold enough. - Premature crystallization during hot filtration. - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the rinsing solvent is ice-cold. [5] - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
The purified product is still impure (e.g., contains the cis isomer). - The chosen solvent does not effectively differentiate between the isomers. - The cooling was too rapid, trapping impurities. - Screen for a more selective solvent system. Mixed solvent systems (e.g., methanol/water, ethanol/water) can sometimes offer better selectivity. - Perform a second recrystallization. - Ensure slow cooling to allow for proper crystal lattice formation.
Column Chromatography

For complex mixtures or when a very high degree of purity is required, flash column chromatography is the preferred method.

Problem Probable Cause(s) Solution(s)
Poor separation of cis and trans isomers. - Inappropriate solvent system (mobile phase). - Column overloading. - Incorrect stationary phase. - Optimize the mobile phase: Use TLC to screen for a solvent system that provides good separation (a ΔRf of at least 0.2 is ideal). A common starting point for nonpolar ketones is a mixture of hexanes and ethyl acetate.[4] - Reduce the amount of crude material loaded onto the column. - Consider a different stationary phase: While silica gel is standard, alumina or a bonded-phase silica (e.g., C18 for reverse-phase) could offer different selectivity.
The compound does not elute from the column. - The mobile phase is not polar enough. - Gradually increase the polarity of the mobile phase (gradient elution). [7] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
The compound elutes too quickly (with the solvent front). - The mobile phase is too polar. - Start with a less polar mobile phase. Use TLC to find a solvent system where the Rf value of the target compound is between 0.2 and 0.3.[4][7]
Streaking or tailing of bands on the column. - The compound is interacting too strongly with the stationary phase. - The sample was not loaded in a concentrated band. - For acidic or basic compounds, consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine). - Dissolve the sample in a minimal amount of the initial mobile phase before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane?

A1: For most applications, recrystallization from methanol or a mixture of methanol and ethanol is a highly effective and scalable method for obtaining the trans isomer in high purity, especially if it is the major component in the crude mixture. For separating more challenging mixtures or for achieving very high purity, flash column chromatography is recommended.

Q2: What are the likely impurities in my crude product?

A2: The impurities will depend on the synthetic route. If prepared via a Friedel-Crafts reaction, common impurities include:

  • cis-4-(p-Chlorophenyl)-1-acetylcyclohexane: The geometric isomer.

  • Unreacted starting materials: Such as chlorobenzene and cyclohexene.

  • Positional isomers: Such as the ortho or meta substituted products, although the para isomer is typically favored.

  • Byproducts from side reactions.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring your purification. By spotting the crude mixture, fractions from your column, or the mother liquor and crystals from recrystallization, you can visualize the separation of your target compound from impurities. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing the final purity and determining the ratio of cis to trans isomers.[8][9][10]

Q4: My purified product has the correct melting point, but the yield is very low. What can I do?

A4: Low yield in recrystallization is often due to using an excessive amount of solvent or not sufficiently cooling the solution to maximize crystal formation.[5] Try reducing the initial volume of hot solvent to the absolute minimum required to dissolve the crude product. You can also attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Q5: Can the trans isomer isomerize to the cis isomer during purification?

A5: While the trans isomer is generally more thermodynamically stable, isomerization is possible under certain conditions, such as exposure to strong acids or bases, or high temperatures for extended periods. It is advisable to use neutral conditions and avoid unnecessarily harsh workups to minimize this risk.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is a standard and effective method for purifying the title compound when the trans isomer is the predominant component.

Materials:

  • Crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and gently heat the mixture with stirring. Continue to add small portions of hot methanol until the solid just completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes while under vacuum. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating mixtures with a significant amount of the cis isomer or other closely-eluting impurities.

Materials:

  • Crude trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

  • Silica gel (for flash chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the trans isomer an Rf value of approximately 0.2-0.3 and show clear separation from the cis isomer and other impurities.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the pure trans isomer.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

Chromatography_Process cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Pack_Column 2. Pack Column with Silica Gel TLC->Pack_Column Load_Sample 3. Load Crude Sample Pack_Column->Load_Sample Elute 4. Elute with Solvent Gradient Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze_Fractions 6. Analyze Fractions by TLC Collect->Analyze_Fractions Combine 7. Combine Pure Fractions Analyze_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Final_Product Evaporate->Final_Product Pure Product

Caption: Step-by-step workflow for flash column chromatography.

References

  • BenchChem. (2025). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • D'Amico, D. C., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry.
  • Hudson, A. T., et al. (1986). A new class of 2-cyclohexy1-3-hydroxy-1,4-naphthoquinones with antimalarial activity. European journal of medicinal chemistry, 21(4), 271-275.
  • Roche. (2025). Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Saralaya, S. S., & Kanakamajalu, S. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 3(4), 33-53.
  • SynZeal. (n.d.). Atovaquone Impurity 3. Retrieved from [Link]

  • U.S. Patent No. 3,880,925. (1975). Separation and purification of cis and trans isomers.
  • U.S. Patent No. 7,847,127. (2010). Process for preparation of atovaquone and novel intermediates thereof.
  • Wang, Y., et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy, 2(3), 443-448.
  • Zhang, J., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of agricultural and food chemistry, 63(4), 1161–1168.
  • BenchChem. (2025). Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol.
  • Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes.
  • Hawach. (2025).
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • OpenStax. (2023). Ch. 4 Additional Problems - Organic Chemistry.
  • University of California, Santa Cruz. (n.d.).
  • Pudlo, M., et al. (2007). Synthesis and antimalarial activity of new atovaquone derivatives. Bioorganic & medicinal chemistry, 15(1), 381-386.
  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns.
  • Pharmaffiliates. (n.d.).
  • Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes.
  • Southern Illinois University. (n.d.).
  • YouTube. (2015). Determining cis/trans on cyclohexanes.
  • Chromatography Forum. (2014).
  • BenchChem. (2025).
  • Mapana Journal of Sciences. (2024). Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug.
  • Google Patents. (2022). Method for purifying 1, 4-cyclohexanedimethanol composition.

Sources

Optimization

Separation of ortho and para isomers from Friedel-Crafts acylation products

Welcome to the technical support center for navigating one of the most common post-synthesis challenges in organic chemistry: the separation of ortho and para isomers resulting from Friedel-Crafts acylation reactions. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating one of the most common post-synthesis challenges in organic chemistry: the separation of ortho and para isomers resulting from Friedel-Crafts acylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this purification hurdle. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and develop robust separation strategies.

The Root of the Challenge: Why Do Ortho and Para Isomers Form?

Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. When performed on a monosubstituted benzene ring with an ortho-, para-directing group, the reaction invariably produces a mixture of the 1,2- (ortho) and 1,4- (para) substituted products. While electronic factors favor both positions, steric hindrance from the directing group often leads to the para isomer being the major product. However, the ortho isomer is almost always formed in significant quantities, necessitating an efficient purification strategy.

The ability to separate these isomers hinges on exploiting their subtle, yet critical, differences in physical properties, which arise from their distinct molecular geometries.

Fundamental Principles: Exploiting Physicochemical Differences

The key to separating ortho and para isomers lies in understanding how their structural differences translate into different physical properties.

PropertyOrtho IsomerPara IsomerRationale for Difference
Melting Point Generally LowerGenerally HigherThe high degree of symmetry in the para isomer allows it to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.[1]
Boiling Point Often Lower (but variable)Often Higher (but variable)Para isomers are more symmetrical, but ortho isomers with groups capable of hydrogen bonding (e.g., -OH, -NH2) can form intramolecular hydrogen bonds.[2] This reduces intermolecular interactions, making them more volatile (lower boiling point) than their para counterparts, which can only form intermolecular hydrogen bonds.[2][3]
Solubility Generally HigherGenerally LowerThe same forces that give the para isomer a higher melting point (stronger crystal lattice energy) also make it less soluble in a given solvent.[1]
Polarity / Dipole Moment Non-zeroOften near-zeroIn many para isomers (e.g., p-dichloro-benzene), the dipole moments of the two substituents cancel each other out due to symmetry, resulting in a non-polar molecule. The ortho isomer has a net dipole moment, making it more polar.[1]

These differences form the basis of all common separation techniques: crystallization, distillation, and chromatography.

Method Selection Guide

Choosing the right separation method is the first critical step. A logical approach based on the physical state and properties of your isomer mixture will save significant time and resources.

G start Isomer Mixture (Post-Workup) state What is the physical state of the crude product? start->state solid Solid / Crystalline state->solid Solid liquid Liquid / Oil state->liquid Liquid mp_check Significant difference in melting points? solid->mp_check bp_check Significant difference in boiling points? liquid->bp_check cryst METHOD: Fractional Crystallization mp_check->cryst Yes chrom METHOD: Column Chromatography mp_check->chrom No / Eutectic Forms distil METHOD: Fractional Distillation (often under vacuum) bp_check->distil Yes (>10-20°C) bp_check->chrom No / Azeotrope Forms

Figure 1. Decision workflow for selecting an appropriate isomer separation technique.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the separation process, organized by technique.

Fractional Crystallization

Q1: I've cooled my solution, but instead of crystals, I'm getting an oil or a slush. What's happening?

A: This is a classic sign of "oiling out" or the formation of a eutectic mixture.[4][5]

  • Causality: A eutectic is a mixture of two or more components that solidify at a lower temperature than any of the individual components.[5][6] If your isomer ratio is at or near the eutectic composition for the solvent you are using, the entire mixture will solidify together at this lower temperature, preventing selective crystallization of the less soluble para isomer. Oiling out occurs when the solute's solubility is exceeded at a temperature that is still above its melting point (or the eutectic melting point).

  • Troubleshooting Steps:

    • Change the Solvent: The eutectic composition is solvent-dependent. Try a different solvent or a co-solvent system. For example, if you are using ethanol, try a mixture of ethanol/water or switch to a solvent like hexane or ethyl acetate.

    • Slow Down Cooling: Rapid cooling can trap impurities and prevent the formation of a stable crystal lattice. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator.

    • Use a Seed Crystal: If you have a small amount of pure para isomer, add a tiny crystal to the cooled, saturated solution. This provides a nucleation site and can induce crystallization.

    • Concentration Adjustment: Your solution might be too concentrated. Add a small amount of solvent to the oiled-out mixture, heat to re-dissolve, and attempt to cool again slowly.

Q2: My crystals formed, but a melting point analysis shows they are still a mix of ortho and para isomers. Why?

A: This indicates co-precipitation or inefficient removal of the mother liquor.

  • Causality: The more soluble ortho isomer can become trapped within the crystal lattice of the precipitating para isomer, especially during rapid crystallization. Alternatively, the mother liquor, which is rich in the ortho isomer, may not have been completely removed from the crystal surfaces.

  • Troubleshooting Steps:

    • Recrystallize: A second crystallization of the isolated solid is often necessary to achieve high purity.

    • Improve Washing: Wash the filtered crystals with a small amount of ice-cold crystallization solvent. Using room temperature solvent will dissolve some of your desired product.

    • Solvent Choice: Ensure your chosen solvent has a large solubility differential between the two isomers. You want the para isomer to be sparingly soluble when cold, while the ortho isomer remains highly soluble.

Column Chromatography

Q3: My ortho and para isomers are coming off the column at nearly the same time, resulting in overlapping fractions. How can I improve my separation?

A: This is a resolution problem. The polarity difference between your isomers is small, and your chosen conditions are not sufficient to resolve them.

  • Causality: Column chromatography separates compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (solvent).[7] Since ortho and para isomers often have very similar polarities, achieving baseline separation can be challenging.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: This is the most critical parameter.

      • Decrease Polarity: If spots are moving too fast (high Rf on TLC), your eluent is too polar. Use a less polar solvent system. For example, switch from 15% Ethyl Acetate in Hexane to 5% or 10%. Small changes can have a large impact.

      • Use Isocratic Elution: Avoid steep gradients. Run the column with a single, optimized solvent mixture (isocratic) for the best resolution of closely-eluting compounds.

    • Improve Column Packing: A poorly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure the silica slurry is homogenous and allowed to settle evenly.

    • Adjust the Load: Overloading the column is a common mistake. The amount of crude material should typically be 1-5% of the mass of the silica gel. A smaller load leads to better separation.

    • Consider a Different Stationary Phase: If silica gel (a polar, acidic support) fails, consider alternatives. For some isomers, alumina (which can be basic, neutral, or acidic) may provide different selectivity. For very challenging separations in a drug development setting, HPLC with specialized columns (e.g., Phenyl-Hexyl or PFP) that exploit pi-pi interactions can be highly effective.[8][9]

G start Poor Separation (Overlapping Fractions) check_tlc Re-evaluate TLC: Rf values too high? start->check_tlc decrease_polarity Decrease Eluent Polarity (e.g., less EtOAc in Hexane) check_tlc->decrease_polarity Yes check_loading Is column overloaded? (>5% w/w) check_tlc->check_loading No (Rf ≈ 0.2-0.4) success Resolution Achieved decrease_polarity->success reduce_load Reduce Sample Load and Re-run check_loading->reduce_load Yes check_packing Column Packed Poorly? (Cracks, Channels) check_loading->check_packing No reduce_load->success repack Repack Column Carefully check_packing->repack Yes check_packing->success No (Consider HPLC) repack->success

Figure 2. Troubleshooting flowchart for poor column chromatography resolution.

Fractional Distillation

Q4: I'm trying to separate my liquid isomers by distillation, but the temperature is not stable and the fractions are impure.

A: This suggests the boiling points of your isomers are too close for simple distillation, or your apparatus is inefficient.[10][11]

  • Causality: Effective distillation requires a significant difference in boiling points. For isomers, this difference can be very small.[11] Furthermore, without a proper fractionating column, you will not achieve the multiple vaporization-condensation cycles (theoretical plates) needed to enrich the vapor with the more volatile component.

  • Troubleshooting Steps:

    • Use a Fractionating Column: A simple distillation setup is inadequate. Use a Vigreux column or, for better efficiency, a column packed with Raschig rings or metal sponges to increase the surface area and the number of theoretical plates.

    • Heat Slowly and Evenly: Use a heating mantle with a stirrer for smooth boiling. Rapid heating will cause the entire mixture to boil and shoot over into the collection flask without any separation.

    • Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss to the environment.

    • Consider Vacuum Distillation: If your compounds are high-boiling or risk decomposition at atmospheric pressure, performing the fractional distillation under reduced pressure will lower the boiling points and can sometimes improve the separation.

Experimental Protocols

Protocol 1: Separation of o- and p-Chloroacetophenone by Fractional Crystallization

This protocol assumes the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, which typically yields a solid mixture of the ortho and para isomers. The para isomer has a significantly higher melting point (p-isomer: 99-101 °C; o-isomer: liquid at room temp).

  • Dissolution: Transfer the crude solid product mixture to an Erlenmeyer flask. Add a minimum amount of warm ethanol (or methanol) with swirling until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If any insoluble impurities (like residual catalyst) are present, perform a quick hot filtration through a fluted filter paper into a clean flask.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. You should observe the formation of needle-like crystals of the p-chloroacetophenone.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol to rinse away the mother liquor containing the soluble o-isomer.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer to a watch glass to air dry.

  • Purity Check: Determine the melting point of the crystals. If it is sharp and matches the literature value for the para isomer, the separation was successful. If the melting point range is broad or low, a second recrystallization from a minimal amount of fresh solvent is required. The ortho isomer can be recovered from the combined mother liquor and washes by solvent evaporation, if desired.

References

  • NurdRage. (2016). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. [Link]

  • Horke, D. A., et al. (2014). Separating para and ortho water. Angewandte Chemie International Edition. [Link]

  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • arXiv. (2014). Separating Para and Ortho Water. [Link]

  • Analyst (RSC Publishing). (1990). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. [Link]

  • BYJU'S. (n.d.). Eutectic Point. [Link]

  • Google Patents. (1989).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?[Link]

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]

  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. [Link]

  • PMC. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. [Link]

  • Chegg.com. (2022). Solved pt) How is the para isomer separated from any ortho. [Link]

  • Dalal Institute. (n.d.). Eutectic Systems (Calculation of Eutectic Point). [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Quora. (2017). What is order of melting point of ortho, para n meta Dichlorobenzene?[Link]

  • ResearchGate. (2013). How are the ortho and para positions of benzene separated?[Link]

  • Quora. (2020). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. [Link]

  • YouTube. (2025). Intermolecular Vs. Intramolecular Hydrogen Bonds? - Chemistry For Everyone. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Google Patents. (1933).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Chemistry Stack Exchange. (2013). Strength of intramolecular vs intermolecular hydrogen bonds. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. (2025). What Is The Eutectic Point? - Chemistry For Everyone. [Link]

  • ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • Science Notes and Projects. (2023). Eutectic Point and Eutectic Mixture Definition and Examples. [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying Cyclohexane Derivatives via Recrystallization

Welcome to the technical support center for optimizing the recrystallization of cyclohexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the recrystallization of cyclohexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of these often conformationally flexible molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common and complex issues in crystallization.

I. Core Principles & Unique Challenges with Cyclohexane Derivatives

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The ideal process involves dissolving the impure solid in a hot, saturated solution and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the "mother liquor."

However, cyclohexane derivatives present unique hurdles:

  • Conformational Flexibility: The cyclohexane ring can exist in several conformations, most notably the "chair" and "boat" forms, and can undergo "ring flipping." This flexibility can sometimes hinder the formation of a well-ordered crystal lattice, leading to oiling out or the formation of amorphous solids.

  • Solubility Profile: Many cyclohexane derivatives are nonpolar, which can limit the choice of suitable single-solvent systems.

  • Diastereomer Separation: The synthesis of substituted cyclohexanes often results in mixtures of diastereomers, which can be challenging to separate due to their similar physical properties.

This guide will address these specific challenges through a series of frequently asked questions and detailed troubleshooting protocols.

II. Frequently Asked Questions (FAQs)

Q1: My cyclohexane derivative "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. This is a common issue with compounds that have relatively low melting points or when the boiling point of the solvent is too high.

Causality & Solution:

  • High Solvent Boiling Point: The solvent's boiling point may be higher than the melting point of your compound. As the solution cools, it becomes supersaturated while still being hot enough to melt the solute.

    • Solution: Choose a solvent with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Insufficient Solvent: Using too little solvent can lead to the solution becoming supersaturated at a higher temperature.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

Q2: I'm not getting any crystal formation, even after cooling in an ice bath. What should I do?

A2: A lack of crystal formation despite a cooled, supersaturated solution can be due to several factors, primarily related to nucleation.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a "seed crystal" – a tiny amount of the pure compound – to the solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Introduce an Antisolvent: If you are using a single solvent system, you can try adding a small amount of an "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and allow the solution to cool slowly.

Q3: My recrystallized product has a low yield. How can I improve it?

A3: Low yield is a common problem and can often be traced back to the initial dissolving step or the washing process.

Optimization Strategies:

  • Minimize Hot Solvent: Use the minimum amount of boiling solvent necessary to fully dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. A warmer rinsing solvent will redissolve some of your product.

  • Second Crop of Crystals: The mother liquor from the first filtration can be concentrated by heating to remove some of the solvent. Upon cooling, a second, though likely less pure, crop of crystals may be obtained.

III. Troubleshooting Guide: Specific Scenarios

This section addresses more complex issues you might encounter during the recrystallization of cyclohexane derivatives.

Scenario 1: Difficulty Finding a Suitable Single Solvent

Problem: My cyclohexane derivative is either too soluble in common solvents at room temperature or insoluble even when hot.

Explanation: The nonpolar nature of many cyclohexane derivatives can make finding a single solvent with the ideal solubility profile challenging. The principle of "like dissolves like" suggests that nonpolar compounds will be soluble in nonpolar solvents.

Solution: Mixed Solvent Systems

A mixed solvent system, also known as solvent-antisolvent recrystallization, is often effective. This involves using two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent").

Experimental Protocol: Mixed Solvent Recrystallization

  • Dissolve the impure solid in a minimal amount of the hot "solvent."

  • While the solution is still hot, add the "antisolvent" dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "solvent" to redissolve the solid and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents.

Common Mixed Solvent Pairs for Cyclohexane Derivatives:

"Solvent" (Good Solubility)"Antisolvent" (Poor Solubility)
DichloromethaneHexane
Ethyl AcetateHexane
AcetoneWater
EthanolWater
Scenario 2: Separating Diastereomers

Problem: My product is a mixture of diastereomers, and recrystallization is not effectively separating them.

Explanation: Diastereomers have different physical properties, including solubility, which allows for their separation by recrystallization. However, if their solubilities are very similar, a single recrystallization may not be sufficient.

Solution: Diastereomeric Recrystallization and Fractional Crystallization

  • Diastereomeric Recrystallization: This technique involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by recrystallization. This is typically used for resolving enantiomers but the principle of separating diastereomers by their differing solubilities remains the same.

  • Fractional Crystallization: This involves multiple, sequential recrystallization steps. The crystals from each step are collected, and the mother liquor is concentrated to yield subsequent crops of crystals. Each fraction will be enriched in one of the diastereomers.

Experimental Protocol: Fractional Crystallization

  • Perform an initial recrystallization of the diastereomeric mixture.

  • Collect the first crop of crystals ("Fraction 1").

  • Take the mother liquor from the first filtration and reduce its volume by evaporation.

  • Cool the concentrated mother liquor to obtain a second crop of crystals ("Fraction 2").

  • Repeat this process to obtain multiple fractions.

  • Analyze the purity of each fraction (e.g., by NMR or HPLC) to determine the distribution of diastereomers.

  • Combine fractions of similar purity and re-recrystallize them to further enhance the separation.

Scenario 3: Polymorphism - Getting Different Crystal Forms

Problem: I'm getting different crystal forms (polymorphs) with different melting points and appearances in different experiments.

Explanation: Polymorphism is the ability of a compound to exist in more than one crystal structure. These different forms can have different physical properties, including solubility and stability. Factors like the solvent, cooling rate, and temperature can influence which polymorph is formed.

Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can have a significant impact on the resulting polymorph.

  • Cooling Rate: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can sometimes trap a less stable, or "metastable," polymorph.

  • Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that form.

Visualization of the Recrystallization Workflow

Optimization

Troubleshooting low yields in the synthesis of acetylcyclohexane compounds

Welcome to the technical support center for the synthesis of acetylcyclohexane (methyl cyclohexyl ketone). This resource is designed for researchers, chemists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of acetylcyclohexane (methyl cyclohexyl ketone). This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity for this valuable ketone intermediate. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the most common synthetic routes to acetylcyclohexane. We delve into the root causes of low yields and provide actionable, step-by-step solutions.

Route 1: Oxidation of 1-Cyclohexylethanol

This is one of the most reliable and common methods for preparing acetylcyclohexane. The secondary alcohol precursor, 1-cyclohexylethanol, is oxidized to the target ketone. However, yield issues often arise from the choice of oxidant and reaction conditions.

Q1: My oxidation of 1-cyclohexylethanol is incomplete, and the crude NMR shows a significant amount of starting material. What's going wrong?

Plausible Cause(s): This is a classic issue of insufficient oxidant activity or quantity. The efficacy of many oxidizing agents can be compromised by reagent quality, moisture, or improper stoichiometry.

  • Insufficient Oxidant: You may have simply used too little of the oxidizing agent.

  • Deactivated Reagent: Chromium-based reagents like Pyridinium Chlorochromate (PCC) are sensitive to moisture. Dess-Martin Periodinane (DMP) can also decompose upon storage if exposed to moist air.

  • Suboptimal Temperature: Some oxidations require specific temperature ranges to proceed at an optimal rate.

Diagnostic Steps:

  • Confirm Stoichiometry: Double-check your calculations for the molar equivalents of the oxidant relative to the alcohol. A slight excess (1.1-1.5 equivalents) is often recommended.

  • Check Reagent Quality: If possible, test your oxidant on a small scale with a reliable substrate. For PCC and other chromium reagents, ensure they are dry and free-flowing.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting alcohol. If the reaction stalls, the issue is likely with the reagents or conditions.

Recommended Solutions & Protocols:

  • Solution A: Use a slight excess of a reliable oxidant. Pyridinium chlorochromate (PCC) is a classic choice that is known to effectively oxidize secondary alcohols to ketones without significant side reactions.[1]

  • Solution B: Switch to Dess-Martin Periodinane (DMP). DMP is an excellent alternative that operates under very mild conditions, often giving high yields and simplifying workup.[1]

Experimental Protocol: Oxidation using PCC

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 1.5 equivalents of PCC in anhydrous dichloromethane (DCM).

  • Dissolve 1.0 equivalent of 1-cyclohexylethanol in a minimal amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the stirring PCC suspension at room temperature.

  • Allow the reaction to stir for 2-4 hours, monitoring by TLC until the starting material is consumed. The mixture will turn dark and thick.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a plug of silica gel or Celite to remove the chromium byproducts.

  • Wash the plug thoroughly with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure. The resulting crude acetylcyclohexane can then be purified by vacuum distillation.

Q2: I'm seeing an unexpected carboxylic acid byproduct in my product mixture. Why would this form from a secondary alcohol?

Plausible Cause(s): The formation of a carboxylic acid (cyclohexanecarboxylic acid) from the oxidation of 1-cyclohexylethanol is unusual but can occur under specific circumstances.

  • Contaminated Starting Material: Your 1-cyclohexylethanol may be contaminated with the corresponding primary alcohol, (cyclohexyl)methanol. Strong oxidants will convert this primary alcohol impurity into a carboxylic acid.

  • Oxidative Cleavage: Extremely harsh conditions (e.g., hot, concentrated potassium permanganate or chromic acid) can potentially cleave the C-C bond between the carbonyl and the ring, though this is less common.

  • "Weak" Oxidants in the Presence of Water: Some oxidants considered mild can become more aggressive if water is present. The first step in the over-oxidation of an aldehyde is often the formation of a hydrate, which is then oxidized.[2] While you are starting with an alcohol, residual aldehyde from an incomplete prior step could be a factor.

Diagnostic Steps:

  • Analyze Starting Material: Run a high-resolution GC-MS or NMR on your 1-cyclohexylethanol to check for isomeric impurities, particularly primary alcohols.

  • Review Oxidation Conditions: Ensure you are not using excessively harsh or "strong" oxidants like KMnO₄ or Jones reagent (CrO₃ in H₂SO₄) unless you are certain of your substrate's purity.

Recommended Solutions:

  • Purify the Starting Alcohol: If impurities are detected, purify the 1-cyclohexylethanol by distillation or column chromatography before oxidation.

  • Use a Selective Oxidant: Stick to reagents known for their selectivity in converting secondary alcohols to ketones, such as PCC, DMP, or a Swern oxidation protocol. These reagents are much less likely to cause over-oxidation or side reactions.[1][3]

Route 2: Grignard Reaction

This route typically involves reacting a cyclohexylmagnesium halide (e.g., bromide or chloride) with an acetylating agent like acetyl chloride or acetic anhydride. It's a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.

Q3: My Grignard reaction yield is very low, and I've isolated a significant amount of bicyclohexyl. What is the cause?

Plausible Cause(s): The formation of bicyclohexyl is a hallmark of Wurtz-type coupling . This occurs when the Grignard reagent reacts with the unreacted cyclohexyl halide starting material.

  • Slow Grignard Formation: If the magnesium is not activated properly or the reaction is too slow, a significant concentration of cyclohexyl halide can build up and react with the Grignard reagent as it forms.

  • Local Hotspots: The formation of a Grignard reagent is exothermic. If addition of the halide is too fast, localized heating can promote the coupling side reaction.

Diagnostic Steps:

  • Examine the Magnesium: Use fresh, high-quality magnesium turnings. If they appear dull or oxidized, they will be difficult to activate.

  • Review Your Procedure: Are you adding the halide slowly to a suspension of activated magnesium? A rapid addition is a common mistake.

Recommended Solutions & Protocols:

Protocol: Optimized Grignard Reagent Formation

  • Place 1.2 equivalents of magnesium turnings in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. You may need to gently warm the flask with a heat gun until you see the color of the iodine fade or bubbling from the dibromoethane.

  • Dissolve 1.0 equivalent of cyclohexyl bromide in anhydrous diethyl ether or THF.

  • Add a small portion (approx. 5-10%) of the halide solution to the magnesium. Wait for the reaction to initiate (it may become cloudy and start to reflux). If it doesn't start, gentle heating may be required.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to prevent the buildup of unreacted halide and minimize Wurtz coupling.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution is now ready for reaction with the electrophile.

Q4: After reacting my cyclohexylmagnesium bromide with acetyl chloride, I get a tertiary alcohol instead of the desired ketone. Why?

Plausible Cause(s): This is a classic outcome of Grignard reagents reacting with acyl halides or esters. The initially formed ketone is also electrophilic and can react with a second equivalent of the Grignard reagent.[4]

  • High Reactivity of Ketone Product: The acetylcyclohexane formed is more reactive towards the Grignard reagent than the starting acetyl chloride in some cases. This leads to a second nucleophilic attack, and after aqueous workup, yields the tertiary alcohol (1-cyclohexyl-1-methylethanol). Esters are particularly prone to this double addition.[4]

  • Slow Addition of Grignard: Adding the Grignard reagent slowly to the acylating agent can exacerbate this issue, as it creates a situation with a high concentration of the ketone product and a low concentration of the Grignard.

Recommended Solutions:

  • Inverse Addition at Low Temperature: Add the acetyl chloride (or other acylating agent) slowly to the Grignard solution at a very low temperature (-78 °C is ideal). This maintains an excess of the Grignard reagent, ensuring the acyl chloride reacts before the ketone product has a chance to.

  • Use a Less Reactive Acylating Agent: Reacting the Grignard reagent with acetic anhydride at low temperatures can sometimes give better yields of the ketone.

  • Use a Weinreb Amide: The most robust solution is to use an N-methoxy-N-methylamide (a Weinreb amide) of acetic acid. The Grignard reagent adds to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until the aqueous workup, preventing the second addition.

Workflow for Preventing Double Addition

G cluster_solutions Recommended Approaches start Low Yield of Ketone: High Yield of Tertiary Alcohol cause Cause: Ketone product reacts with a second equivalent of Grignard reagent. start->cause Diagnosis solution Primary Solution: Modify the Electrophile or Conditions cause->solution Mitigation Strategy weinreb Use Weinreb Amide (N-methoxy-N-methylacetamide) - Forms stable intermediate - Prevents over-addition - Highest Reliability solution->weinreb Most Robust low_temp Inverse Addition at Low Temp (e.g., -78 °C) - Add acyl chloride to Grignard - Kinetically disfavors second addition solution->low_temp Alternative result High Yield of Acetylcyclohexane weinreb->result Leads to low_temp->result Leads to

Caption: Decision workflow for addressing tertiary alcohol formation in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q: Which is the most reliable and scalable method for synthesizing acetylcyclohexane?

A: For most applications, the two-step process involving the Grignard reaction of cyclohexylmagnesium halide with acetaldehyde followed by oxidation of the resulting 1-cyclohexylethanol is often the most reliable and scalable. This approach avoids the double-addition problem seen with acyl chlorides and allows for purification at the intermediate alcohol stage. The subsequent oxidation is typically high-yielding and clean.

Comparison of Common Synthetic Routes

Synthetic RouteTypical Yield RangeAdvantagesDisadvantagesKey Ref.
Oxidation of 1-Cyclohexylethanol 85-95%High selectivity, clean reaction, mild conditions possible (DMP, PCC).Requires pre-synthesis of the alcohol precursor.[1]
Grignard + Acyl Halide/Anhydride 40-70%Direct C-C bond formation.Prone to double addition, requires strict anhydrous conditions.[4]
Grignard + Weinreb Amide 80-90%Excellent prevention of double addition, high yields.Requires synthesis of the Weinreb amide, which adds a step.N/A
Friedel-Crafts Acylation of Cyclohexene 50-70%Uses readily available starting materials.Can lead to mixtures of regioisomers and byproducts.[5][5]

Q: How can I effectively purify acetylcyclohexane from my reaction mixture?

A: The best method for purification depends on the impurities present.

  • For non-volatile impurities (e.g., chromium salts from PCC oxidation, magnesium salts from Grignard workup): First, perform an aqueous workup. For Grignard reactions, quench with a saturated ammonium chloride solution. For oxidations, filter off the reagent byproducts. Then, extract the product into a suitable organic solvent (like diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.

  • For volatile impurities or starting materials with close boiling points: Vacuum distillation is the most effective method. Acetylcyclohexane has a boiling point of approximately 180-182 °C at atmospheric pressure, but distilling under vacuum lowers this temperature significantly, preventing thermal decomposition. A typical vacuum distillation might be performed at ~85-88 °C at 22 mmHg.[5]

References

  • 1-acetylcyclohexene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

Sources

Troubleshooting

How to avoid polyalkylation in Friedel-Crafts reactions

A-Z Guide to Avoiding Polyalkylation in Friedel-Crafts Reactions Welcome to the technical support center for Friedel-Crafts reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Avoiding Polyalkylation in Friedel-Crafts Reactions

Welcome to the technical support center for Friedel-Crafts reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most common challenges in electrophilic aromatic substitution: polyalkylation. This guide moves beyond simple textbook descriptions to offer practical, actionable advice in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and the causal reasoning behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting multiple alkyl groups added to my aromatic ring. What's causing this?

This phenomenon, known as polyalkylation, is an inherent challenge in Friedel-Crafts alkylation reactions.[1][2][3] The root cause lies in the electronic nature of the reaction's product. The initial alkylation introduces an alkyl group, which is an electron-donating group, onto the aromatic ring.[3][4] This donation of electron density makes the mono-alkylated product more nucleophilic, and therefore more reactive, than the original starting material.[1][3] Consequently, it can readily undergo a second, or even third, alkylation, often at a faster rate than the starting material.[4]

Q2: Is polyalkylation always a problem in Friedel-Crafts reactions?

No, it is a specific drawback of Friedel-Crafts alkylation . In contrast, Friedel-Crafts acylation does not suffer from this issue. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[5][6][7] This deactivation effectively prevents multiple acylations from occurring.[5][6][7]

Q3: I've heard that carbocation rearrangements are also a problem. How does this relate to polyalkylation?

Carbocation rearrangements and polyalkylation are two distinct but common side reactions in Friedel-Crafts alkylation.[1][8][9] While polyalkylation is the addition of multiple alkyl groups, carbocation rearrangement occurs when the initial carbocation electrophile rearranges to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) before it even attacks the aromatic ring.[8][9] Both issues complicate the product mixture and reduce the yield of the desired mono-alkylated product. The troubleshooting guides below will address strategies that can mitigate both of these challenges simultaneously.

Troubleshooting Guides: Strategies to Control Polyalkylation

This section provides detailed solutions to the problem of polyalkylation, categorized by the most effective and widely used strategies.

Strategy 1: Manipulating Stoichiometry - The Power of Excess

Issue: My reaction is producing a mixture of mono-, di-, and tri-alkylated products.

Underlying Cause: As established, the mono-alkylated product is more reactive than the starting aromatic compound. When the alkylating agent is present in a stoichiometric or excess amount, it will react with the more reactive mono-alkylated product as it is formed.

Solution: Employ a Large Excess of the Aromatic Substrate.

By significantly increasing the molar ratio of the aromatic starting material to the alkylating agent, you can statistically favor the reaction of the electrophile with the unreacted starting material.[9] The sheer abundance of the starting material makes it the more likely collision partner for the carbocation.

Practical Guidance:

A molar ratio of aromatic substrate to alkylating agent of 10:1 or even higher is often effective. For instance, in the benzylation of benzene with benzyl chloride, a 15:1 molar ratio has been used to minimize the formation of di- and poly-benzylbenzene products.

Experimental Protocol: Mono-alkylation of Benzene with Benzyl Chloride

This protocol is adapted from a procedure for the benzylation of benzene using a solid acid catalyst, which employs an excess of benzene to ensure mono-substitution.

Materials:

  • Benzene (Anhydrous)

  • Benzyl Chloride

  • Lewis Acid Catalyst (e.g., Anhydrous AlCl₃ or FeCl₃)

  • Anhydrous Dichloromethane (as solvent, if needed)

  • Ice-water bath

  • Standard reflux apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Reagent Preparation: In the flask, place the Lewis acid catalyst (e.g., AlCl₃, ~0.1 equivalents relative to benzyl chloride) and a large excess of anhydrous benzene. A 15:1 molar ratio of benzene to benzyl chloride is recommended.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • Addition of Alkylating Agent: Slowly add the benzyl chloride dropwise from the addition funnel to the stirred mixture over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene and solvent by rotary evaporation to yield the crude diphenylmethane product.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Strategy 2: The "Acylate-Then-Reduce" Two-Step Approach

Issue: Using an excess of my aromatic substrate is not feasible due to cost or availability, and I am still observing polyalkylation. I also need to install a straight-chain alkyl group, but I am getting rearranged products.

Underlying Cause: This approach circumvents the two major limitations of Friedel-Crafts alkylation—polyalkylation and carbocation rearrangement—by using the more controlled Friedel-Crafts acylation.[5][7][8]

Solution: Perform a Friedel-Crafts Acylation followed by a Reduction of the Ketone.

  • Friedel-Crafts Acylation: First, react the aromatic compound with an acyl halide or anhydride. As the resulting aryl ketone is deactivated, the reaction cleanly stops at the mono-acylated stage.[5][6][7] Furthermore, the acylium ion electrophile is resonance-stabilized and does not undergo rearrangement.[8]

  • Reduction: The carbonyl group of the aryl ketone is then reduced to a methylene (-CH₂-) group in a second step. This can be achieved through several classic reduction methods, with the choice depending on the other functional groups present in the molecule.

This two-step sequence provides a reliable method for producing mono-alkylated aromatic compounds, especially those with straight-chain alkyl groups that are inaccessible through direct alkylation due to rearrangements.

Workflow: Acylation-Reduction Strategy

Aromatic Aromatic Substrate ArylKetone Mono-acylated Product (Aryl Ketone) Aromatic->ArylKetone Friedel-Crafts Acylation AcylHalide Acyl Halide / Anhydride + Lewis Acid (AlCl₃) AcylHalide->ArylKetone FinalProduct Mono-alkylated Product ArylKetone->FinalProduct Reduction Reduction Reduction Reagents (Clemmensen or Wolff-Kishner) Reduction->FinalProduct

Caption: Workflow for the Acylation-Reduction Strategy.

Experimental Protocols: Acylation-Reduction

Part A: Friedel-Crafts Acylation of Benzene to Acetophenone

Adapted from Organic Syntheses, Coll. Vol. 1, p.109 (1941); Vol. 2, p.8 (1922).

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-salt bath

  • Reflux apparatus

Procedure:

  • Setup: In a 500-mL round-bottom flask fitted with a reflux condenser and a gas absorption trap, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL (132 g, 1.7 moles) of anhydrous benzene.

  • Cooling: Cool the flask in an ice-salt bath.

  • Addition: Slowly add 43 g (39 mL, 0.55 mole) of acetyl chloride through the condenser over about 30 minutes with occasional shaking.

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for 2 hours, then heat on a water bath at 50°C for 1 hour until the evolution of hydrogen chloride ceases.

  • Quenching and Workup: Cool the flask and pour the contents onto a mixture of 250 g of crushed ice and 50 mL of concentrated hydrochloric acid. Separate the benzene layer, wash with water, then with 10% sodium hydroxide solution, and again with water.

  • Drying and Distillation: Dry the benzene solution with anhydrous calcium chloride. Remove the excess benzene by distillation at atmospheric pressure. The remaining acetophenone is then purified by vacuum distillation.

Part B-1: Clemmensen Reduction of Acetophenone to Ethylbenzene

This is a general procedure for the Clemmensen reduction of aryl ketones.

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (as co-solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the acetophenone (1 mole), amalgamated zinc (prepared from 2.5 g-atoms of zinc and 0.25 g-atoms of mercury), 175 mL of water, 175 mL of concentrated HCl, and 100 mL of toluene.

  • Reflux: Heat the mixture to a vigorous reflux with stirring.

  • Acid Addition: Add an additional 75 mL of concentrated HCl in three portions at intervals of 1 hour.

  • Completion: After a total of 6-8 hours of reflux, the reaction is typically complete. Cool the mixture.

  • Workup: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over a drying agent and purify by distillation.

Part B-2: Wolff-Kishner Reduction of an Aryl Ketone

Adapted from the Huang-Minlon modification of the Wolff-Kishner reduction.

Materials:

  • Aryl Ketone (e.g., Propiophenone)

  • Hydrazine Hydrate (85%)

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol (solvent)

Procedure:

  • Setup: In a round-bottom flask fitted with a reflux condenser, place the aryl ketone (1 mole), 1.5 moles of 85% hydrazine hydrate, 2 moles of potassium hydroxide, and diethylene glycol as the solvent.

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.

  • Decomposition: Reconfigure the apparatus for distillation and slowly raise the temperature to 190-200 °C, distilling off water and excess hydrazine.

  • Completion: Maintain the temperature at 190-200 °C for 3-4 hours until the evolution of nitrogen gas ceases.

  • Workup: Cool the reaction mixture, dilute with water, and extract with a suitable solvent (e.g., ether or toluene). Wash the organic extracts, dry, and purify by distillation.

Comparative Summary of Control Strategies

StrategyMechanism of ControlAdvantagesDisadvantagesBest Suited For
Excess Aromatic Substrate Statistical probability; increases the likelihood of the electrophile reacting with the starting material over the activated product.Single-step reaction; straightforward procedure.Requires a large excess of the aromatic substrate, which may be expensive or difficult to remove.When the aromatic substrate is inexpensive and readily available (e.g., benzene, toluene).
Acylation then Reduction The acylated product is electronically deactivated, preventing further substitution.Excellent control over mono-substitution; avoids carbocation rearrangements.Two-step process; reduction step may require harsh conditions (acidic for Clemmensen, basic for Wolff-Kishner).Synthesizing mono-alkylated products with straight-chain alkyl groups or when the aromatic substrate is valuable.

Advanced Considerations

Q4: Can I control polyalkylation by changing the Lewis acid catalyst?

While the choice of Lewis acid (e.g., AlCl₃, FeCl₃, BF₃, etc.) can influence the reaction rate and conditions, its role in preventing polyalkylation is secondary to stoichiometry and the acylation-reduction strategy.[1] Milder Lewis acids may result in slower reactions, which can sometimes offer better control, but they do not fundamentally change the fact that the mono-alkylated product is more reactive. For industrial processes, solid acid catalysts like zeolites are often used, which can offer shape selectivity that favors the formation of certain isomers and can limit polysubstitution to some extent due to steric constraints within the catalyst pores.

Q5: What about using a bulky alkylating agent to sterically hinder further reactions?

Using a bulky alkylating agent, such as tert-butyl chloride, can introduce significant steric hindrance that makes subsequent alkylations more difficult, especially at the ortho positions. However, this is not a foolproof method to prevent polyalkylation, particularly at the para position. In the reaction of benzene with 2-chloro-2-methylpropane, for example, p-di-tert-butylbenzene is often a major product unless a large excess of benzene is used.[9] Therefore, while steric hindrance plays a role, it is most effective when combined with other control strategies like using an excess of the aromatic substrate.

Logical Flow of Troubleshooting Polyalkylation

Start Polyalkylation Observed Q1 Is the aromatic substrate inexpensive and volatile? Start->Q1 Strategy1 Use a large excess (≥10:1) of the aromatic substrate. Q1->Strategy1 Yes Q2 Is carbocation rearrangement also an issue, or is a straight-chain alkyl group desired? Q1->Q2 No End Mono-alkylated Product Achieved Strategy1->End Q2->Q1 No Strategy2 Employ the Acylation-Reduction Strategy. Q2->Strategy2 Yes Q3 Are there acid-sensitive functional groups? Strategy2->Q3 WolffKishner Use Wolff-Kishner Reduction (basic conditions). Q3->WolffKishner Yes Clemmensen Use Clemmensen Reduction (acidic conditions). Q3->Clemmensen No WolffKishner->End Clemmensen->End

Caption: Troubleshooting flowchart for polyalkylation.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Singh, S., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Synthesis, 55(A–U).
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 25, 2026, from [Link]

  • Ansari, I. A., & Kant, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36348–36382. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (1922). Acetophenone. Coll. Vol. 1, 109. [Link]

  • Mayr, H. (1989). Control of Electrophilicity in Aliphatic Friedel Crafts Reactions. In D. Schinzer (Ed.), Selectivities in Lewis Acid Promoted Reactions (pp. 21-36). Kluwer Academic Publishers.
  • Park, H., & Lee, S. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11575–11583. [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. [Link]

  • LibreTexts Chemistry. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. [Link]

  • Wikipedia. (2023, December 19). Wolff–Kishner reduction. [Link]

  • Mayr, H. (1989). Selectivities in Lewis Acid Promoted Reactions. Springer Netherlands.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Cyclohexane for Moisture-Sensitive Reactions

Welcome to the technical support center for solvent purification. As a Senior Application Scientist, I've designed this guide to provide not just step-by-step instructions, but also the underlying principles and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solvent purification. As a Senior Application Scientist, I've designed this guide to provide not just step-by-step instructions, but also the underlying principles and troubleshooting advice essential for success in moisture-sensitive applications. This resource is structured to help researchers, scientists, and drug development professionals navigate the critical process of preparing anhydrous cyclohexane.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the necessity and methods for drying cyclohexane.

Q1: Why is it critical to use anhydrous cyclohexane for certain reactions?

The primary reason is the high reactivity of many organometallic reagents (e.g., Grignard reagents, organolithiums) and strong bases (e.g., LDA) with water. Water is a protic compound that will rapidly quench these reagents, halting your desired reaction and leading to failed syntheses and low yields. Furthermore, water can interfere with the catalytic activity of certain Lewis acids and transition metal catalysts that are central to modern organic synthesis.

Q2: What level of dryness is considered "anhydrous" for cyclohexane?

While "anhydrous" literally means no water, in practice, it refers to a very low water content, typically in the low parts-per-million (ppm) range. For most moisture-sensitive reactions, a water content of < 50 ppm is acceptable. For highly sensitive applications, such as certain polymerizations or catalytic cycles, aiming for < 10 ppm is recommended. The definitive method for quantifying water content at these levels is Karl Fischer titration.[1][2][3]

Q3: What are the primary methods for drying cyclohexane?

There are three main strategies for removing water from cyclohexane:

  • Chemical Reaction: Using a drying agent that reacts irreversibly with water. The most common and effective agent in this class for cyclohexane is calcium hydride (CaH₂).[4]

  • Physical Adsorption: Employing materials with a high affinity for water that trap it within their structure. Activated molecular sieves (specifically 3Å or 4Å) and activated alumina are excellent for this purpose.[5][6][7]

  • Distillation: Boiling the solvent to separate it from less volatile impurities. When combined with a chemical drying agent (like CaH₂), distillation is a highly effective final purification step.[8][9]

Q4: Can I use a sodium/benzophenone still to dry cyclohexane?

While sodium/benzophenone ketyl stills are excellent for drying ethereal solvents like THF and diethyl ether, they are not recommended for hydrocarbon solvents like cyclohexane or hexane.[8][10] The benzophenone ketyl radical is not readily formed in non-polar, non-coordinating hydrocarbon solvents.[11] The characteristic deep blue or purple color, which indicates anhydrous and oxygen-free conditions, will not appear, making it impossible to verify the solvent's dryness visually.[11][12] For cyclohexane, distillation from calcium hydride is the preferred method when using a reactive drying agent.

Troubleshooting Guide: When Dry Isn't Dry Enough

This section tackles common failure points and provides a logical framework for diagnosing issues with your solvent purification process.

Q: My moisture-sensitive reaction failed despite using freshly purified cyclohexane. What could have gone wrong?

This is a frequent and frustrating issue. The problem typically falls into one of three categories: incomplete drying, post-purification contamination, or the presence of other reactive impurities.

  • Symptom: You distilled cyclohexane from calcium hydride (CaH₂), but the reaction still failed.

  • Causality & Solution:

    • Insufficient Reflux Time: Calcium hydride is insoluble and its reaction with water can be slow, especially with low water concentrations.[4] The powder can become coated with a layer of calcium hydroxide, preventing it from reacting further. Solution: Ensure the cyclohexane is pre-dried with a less reactive agent (like anhydrous CaCl₂) if it's very wet. Always reflux the solvent over CaH₂ for several hours, or even overnight, before distillation to ensure the reaction with water is complete.[4]

    • "Exhausted" Drying Agent: The CaH₂ may have been completely consumed. While you should use a significant excess, very wet solvent can exhaust the supply. Solution: When adding CaH₂, observe the initial effervescence of hydrogen gas.[4] Before distillation, you can carefully add a small amount more; if no bubbling occurs, the solvent is likely dry. The definitive test, however, is to take a small aliquot for Karl Fischer titration.[2]

  • Symptom: You used molecular sieves, but the solvent still contains water.

  • Causality & Solution:

    • Sieves Were Not Properly Activated: Molecular sieves avidly adsorb water from the atmosphere. They must be rigorously activated before use. Solution: Heat the sieves in a muffle furnace at >300 °C for at least 3-4 hours under a vacuum or a stream of inert gas. Cool them in a desiccator under vacuum and store them in a tightly sealed container, preferably in a glovebox.

    • Insufficient Contact Time or Amount: Drying with sieves is not instantaneous. Solution: Use a sufficient quantity of sieves (e.g., 10-20% w/v) and allow the solvent to stand over them for at least 24-48 hours.[5] Gentle agitation can improve efficiency.

  • Symptom: You confirmed the cyclohexane was dry (<10 ppm H₂O) via Karl Fischer, but the reaction still failed.

  • Causality & Solution:

    • Improper Storage: Anhydrous solvents are hygroscopic and will readily absorb moisture from the air. Solution: Store dried cyclohexane in a sealed flask with a PTFE stopcock (avoiding greased glass stopcocks which can leach) under a positive pressure of an inert gas like nitrogen or argon.[13][14][15] Commercially available AcroSeal™ bottles are an excellent option for storage and dispensing.[16][17]

    • Contamination During Transfer: The most common point of water introduction is during the transfer from the storage flask to the reaction vessel. Solution: Use proper air-free techniques, such as cannula transfer or a gas-tight syringe, to move the solvent. Never pour anhydrous solvent in the open air.

  • Symptom: Your solvent is verifiably dry, and you used proper handling techniques, but the reaction is still problematic.

  • Causality & Solution:

    • Benzene Contamination: Cyclohexane is often produced by the hydrogenation of benzene, and trace amounts of benzene can remain.[18] Because their boiling points are very close (Benzene: 80.1 °C, Cyclohexane: 80.7 °C), simple distillation is ineffective for separation.[18] Benzene can interfere with certain polymerization reactions. Solution: If benzene is a concern, purchase a grade of cyclohexane certified to be low in benzene or purify the solvent using methods designed for azeotropic removal or selective adsorption.[18]

    • Peroxides: While less common than with ethers, cyclohexane can form peroxides over time, especially when exposed to air and light. Peroxides can initiate unwanted radical side reactions. Solution: Test for peroxides before use (e.g., with peroxide test strips). If present, they can be removed by passing the solvent through a column of activated alumina.[6][19]

Visualized Workflows and Data

To assist in decision-making and experimental setup, the following diagrams and tables summarize key information.

Decision-Making: Selecting a Drying Method

The choice of purification method depends on the required level of dryness, available equipment, and the scale of the reaction.

G start Start: Need Anhydrous Cyclohexane q1 Is < 50 ppm H₂O sufficient? start->q1 q2 Is distillation equipment available? q1->q2 No method_sieves Method: Activated Molecular Sieves (3Å or 4Å) Stand for 48h. q1->method_sieves Yes q3 Highest purity required (<10 ppm)? q2->q3 No method_distill Method: Reflux & Distill from CaH₂ q2->method_distill Yes q3->method_sieves No method_distill_verify Method: Reflux & Distill from CaH₂ + Verify with Karl Fischer Titration q3->method_distill_verify Yes end Proceed with Anhydrous Cyclohexane method_sieves->end method_distill->end method_distill_verify->end

Caption: Decision tree for selecting a cyclohexane drying method.

Data Summary: Comparison of Common Drying Agents
Drying AgentTypical Final H₂O (ppm)MechanismSpeedSafety ConsiderationsBest For
**Calcium Hydride (CaH₂) **< 10 ppm (after distillation)Chemical ReactionSlow to ModerateReacts with water to produce flammable H₂ gas; handle in a hood. Incompatible with some solvents.[4]High-purity solvent via distillation.
Molecular Sieves (3Å/4Å) < 10 ppmAdsorptionSlowBenign, but activation requires high temperatures. Can release fine dust.A safer, non-distillation method for achieving very dry solvent.[5]
Activated Alumina 10-50 ppmAdsorptionModerateBenign, but activation requires high temperatures.Good for pre-drying and removing peroxides and other polar impurities.[6][7][19]
Sodium/Benzophenone N/A for CyclohexaneRadical ReactionN/AHighly reactive sodium metal. NOT RECOMMENDED FOR CYCLOHEXANE. Ethereal solvents (THF, Et₂O).[11]
Experimental Protocols

These protocols provide detailed, field-tested procedures for purifying and verifying cyclohexane.

Protocol 1: Purification by Distillation from Calcium Hydride (CaH₂)

This is the gold standard for preparing highly anhydrous cyclohexane. Perform all steps in a well-ventilated fume hood.

G cluster_0 Preparation cluster_1 Drying & Distillation cluster_2 Storage A 1. Pre-dry Cyclohexane (Optional, over Na₂SO₄) B 2. Assemble Distillation Apparatus A->B C 3. Flame-dry Glassware under vacuum B->C D 4. Backfill with Inert Gas (N₂/Ar) C->D E 5. Add Cyclohexane & CaH₂ to still pot D->E F 6. Reflux mixture (several hours to overnight) E->F G 7. Distill slowly (collect middle fraction) F->G H 8. Collect in flame-dried, inert-gas-filled flask G->H I 9. Store under positive inert gas pressure H->I

Caption: Workflow for distillation of cyclohexane from CaH₂.

Step-by-Step Methodology:

  • Pre-Drying (Optional but Recommended): If the cyclohexane is of technical grade or has been stored for a long time, pre-dry it by stirring over anhydrous sodium sulfate or calcium chloride for several hours. Filter the solvent to remove the drying agent.

  • Apparatus Setup: Assemble a standard distillation apparatus (distilling flask, distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is clean and dry. The receiving flask should have a side-arm to connect to an inert gas line (e.g., a Schlenk flask).

  • Flame-Drying: Heat all glassware under a vacuum with a heat gun until it is very hot to the touch. This removes any adsorbed water from the glass surfaces.

  • Inert Atmosphere: Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Charging the Still: To the distilling flask, add the pre-dried cyclohexane (to no more than 2/3 of the flask's volume). Under a positive flow of inert gas, add granular calcium hydride (CaH₂) (approx. 10-20 g per liter of solvent).[4] Add a few boiling chips or a magnetic stir bar.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow it to reflux for at least 4 hours, or preferably overnight. This ensures that all water has reacted with the CaH₂.[4]

  • Distillation: After refluxing, begin the distillation. Collect a small initial fraction (the "forerun," ~5% of the total volume) and discard it. Collect the main fraction, noting the boiling point (should be stable at ~80.7 °C at 1 atm). Do not distill to dryness; leave a small amount of solvent in the distilling flask.

  • Storage: Collect the purified cyclohexane in a flame-dried Schlenk flask or a bottle with a septum-sealed cap (like an AcroSeal™ bottle) under a positive pressure of inert gas.

Protocol 2: Verification of Water Content by Karl Fischer Titration

This protocol outlines the general steps for using a coulometric Karl Fischer titrator to accurately measure the water content in your purified cyclohexane.[1][2]

  • Titrator Preparation: Ensure the Karl Fischer titrator's cell is clean, dry, and filled with the appropriate reagents. Run a pre-titration to dry the solvent in the cell until a stable, low drift rate is achieved.

  • Sample Extraction: Using a dry, gas-tight syringe that has been flushed several times with inert gas, carefully draw a known volume (e.g., 1-5 mL) of your purified cyclohexane from its storage container.

  • Weight Determination: Accurately determine the mass of the solvent to be injected by weighing the syringe before and after injection.

  • Injection and Titration: Inject the cyclohexane into the Karl Fischer cell. The instrument will automatically titrate the water present and display the result, typically in micrograms of water.

  • Calculation: Calculate the water content in ppm using the formula: ppm = (mass of water in µg / mass of sample in g)

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Cyclohexane. [Link]

  • Nagy, A., & Mizsey, P. (2015). Azeotropic distillation with cyclohexane as entrainer. ResearchGate. [Link]

  • Google Patents. (1984).
  • Restek. (n.d.). Impurities in Commercial Cyclohexane on Rtx-DHA-100. [Link]

  • Amo, Y., & Kondo, K. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega, 3(10), 12660–12663. [Link]

  • University of California, Irvine. (n.d.). Distillation1. [Link]

  • Google Patents. (2022).
  • University of Massachusetts Boston. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]

  • Fisher Scientific. Cyclohexane, 99.5%, Extra Dry over Molecular Sieve, AcroSeal™ 100 mL | Buy Online. [Link]

  • WiseSorbent Technology. (n.d.). What is Activated Alumina Desiccant? [Link]

  • Wikipedia. (n.d.). Ketyl. [Link]

  • Organic Syntheses. (n.d.). Cyclohexene. [Link]

  • Sorbent Technologies, Inc. (n.d.). Alumina – Solvent Purification. [Link]

  • YouTube. (2009). Distillation CHEM2050. [Link]

  • Moodle@Units. (2019). Azeotropic Behavior of a Water + n-Propanol + Cyclohexane Mixture Using Cyclohexane as an Entrainer. [Link]

  • Carl ROTH. (2018). Safety Data Sheet: Cyclohexane. [Link]

  • University of California, Center for Laboratory Safety. (2012). Calcium Hydride - Standard Operating Procedure. [Link]

  • Reddit. (2020). Drying THF with Na/benzophenone. Blue, purple, or doesn't matter? [Link]

  • Industrial & Engineering Chemistry. (1949). Activated Alumina: Heat of Wetting by Hydrocarbons. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • Scribd. (n.d.). Azeotrope Distillation With Cyclohexane. [Link]

  • KIET Group of Institutions. (n.d.). Synthesis Of Cyclohexene The Dehydration Of Cyclohexanol. [Link]

  • Agilent. (2011). Analysis of impurities in cyclohexane. [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Solvent Drying and Drying Agents.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Cyclohexane. [Link]

  • EPFL. (n.d.). Ketyl Radical Test Solution. [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Simulation and Experimental Research of Cyclohexane Isopropyl Alcohol Azeotropic Solvent Separation. [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]

  • Jalon Zeolite. (n.d.). Activated Alumina vs Molecular Sieve: All You Need to Know. [Link]

  • ChemistryViews. (2024). Sieving Out Benzene Impurities from Cyclohexane. [Link]

  • Chemius. (n.d.). Cyclohexane :: Internal Plant Instructions. [Link]

Sources

Troubleshooting

Technical Support Center: Elucidating the Degradation Pathways of Chlorophenyl Cyclohexane Compounds

Welcome to the technical support center for identifying the degradation pathways of chlorophenyl cyclohexane compounds. This guide is designed for researchers, scientists, and drug development professionals actively enga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for identifying the degradation pathways of chlorophenyl cyclohexane compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in environmental fate studies, drug metabolism research, and synthetic chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments, troubleshoot effectively, and interpret your results with confidence.

Chlorophenyl cyclohexanes are compounds of interest due to their structural relation to various pharmaceuticals and environmental contaminants. Understanding their degradation is critical for assessing their environmental persistence, metabolic fate, and potential for bioaccumulation.[1][2] This guide addresses common challenges and questions that arise during these complex investigations.

Frequently Asked Questions & Troubleshooting Guides

This section is structured to address the most pressing questions and experimental hurdles, from initial setup to complex data interpretation.

Part 1: Experimental Design & Strategy

Question 1: I am starting a project on a novel chlorophenyl cyclohexane compound. How should I design my initial degradation experiments?

Answer: A successful degradation study begins with a well-structured experimental design that considers both biological and abiotic factors. The key is to start broad and systematically narrow down the conditions.

  • Causality: Your initial aim is to determine if degradation occurs and under what conditions (e.g., aerobic vs. anaerobic, biotic vs. abiotic). A common mistake is to use overly complex systems from the start, which can make it impossible to pinpoint the cause of degradation.

  • Self-Validation: The experimental setup must include proper controls to ensure the observed loss of the parent compound is due to degradation and not other factors like adsorption to the flask walls or volatilization.

A recommended starting point is to establish parallel microcosms under different conditions:

  • Biotic (Aerobic): Your chlorophenyl cyclohexane compound incubated with a relevant microbial consortium or pure strain in an oxygen-rich environment.[3]

  • Biotic (Anaerobic): The compound incubated with an appropriate microbial source in an oxygen-depleted environment. Anaerobic degradation often involves reductive dechlorination.[4]

  • Abiotic Control (Sterile): The compound in sterile media without microorganisms. This control accounts for any non-biological degradation like hydrolysis.

  • Sorption Control (Killed Biomass): The compound incubated with non-viable microorganisms (e.g., autoclaved). This helps quantify how much of your compound simply sticks to the cells without being metabolized.

By comparing the concentration of the parent compound across these conditions over time, you can confidently determine the primary mode of degradation.

Question 2: What types of microbial cultures are most likely to degrade chlorophenyl cyclohexane compounds?

Answer: While the specific enzymes for chlorophenyl cyclohexane are not extensively documented, we can infer potential candidates from organisms known to degrade similar structures, such as chlorinated aromatics and cyclic alkanes.

  • Expertise-Driven Selection: Bacteria from the genera Rhodococcus and Pseudomonas are excellent starting points. Rhodococcus species are known for their robust enzymatic machinery capable of degrading a wide range of hydrophobic compounds, including cyclohexane and chlorobenzene.[3][5][6] Pseudomonas species are also well-documented for their ability to metabolize halogenated aromatic compounds.[6]

  • Fungal Systems: Do not overlook fungi. White-rot fungi, for instance, produce powerful extracellular enzymes that can non-specifically degrade a wide array of persistent organic pollutants.[7]

  • Enrichment Cultures: For environmental fate studies, using a mixed microbial consortium from a site contaminated with related pollutants can be highly effective. This approach enriches for naturally occurring microbes that may have already adapted to degrade such compounds.

Part 2: Analytical Methodologies & Intermediate Identification

Question 3: I am not detecting any degradation products, although the parent compound concentration is decreasing. What could be the issue?

Answer: This is a common and often perplexing issue. The problem usually lies in one of three areas: complete mineralization, intermediates below the detection limit, or analytical method limitations.

  • Complete Mineralization: The microbes might be degrading your compound so efficiently that it is completely mineralized to CO₂, H₂O, and chloride ions, leaving no detectable organic intermediates. This is the ideal outcome in bioremediation but challenging for pathway elucidation. To test this, you can use a ¹⁴C-labeled version of your compound and track the evolution of ¹⁴CO₂.

  • Low Intermediate Concentration: Degradation intermediates are often transient and exist at very low concentrations.[8] Your analytical method may not be sensitive enough to detect them.

    • Troubleshooting Step: Concentrate your sample extract before analysis. Solid-Phase Extraction (SPE) is an excellent technique for this, as it can selectively retain and concentrate analytes of interest from a large volume of aqueous sample.[9]

  • Analytical Blind Spots: Your chosen analytical method (e.g., a specific GC-MS or HPLC-UV program) may not be suitable for the intermediates. For example, early-stage oxidation products may be more polar than the parent compound and may not chromatograph well under conditions optimized for the parent.

    • Troubleshooting Step: Employ multiple analytical techniques. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) for more polar, non-volatile compounds provides comprehensive coverage.[10][11]

Workflow for Identifying Degradation Intermediates

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Pathway Elucidation A Collect Aqueous Sample (Time-course) B Centrifuge/Filter (Remove Biomass) A->B C Solid-Phase Extraction (SPE) (Concentration & Cleanup) B->C D GC-MS Analysis (Volatile/Semi-Volatile Analytes) C->D Split Sample E LC-MS/MS Analysis (Polar/Non-Volatile Analytes) C->E Split Sample F Identify Putative Intermediates (Mass Spectral Library Search, High-Resolution Mass) D->F E->F G Confirm Structure (Authentic Standards, NMR) F->G H Propose Degradation Pathway G->H

Caption: Analytical workflow for identifying degradation products.

Question 4: My chromatography is poor. I'm seeing broad peaks or co-elution of isomers. How can I improve my separation?

Answer: Separating structurally similar chlorophenyl cyclohexane isomers and their degradation products is a significant challenge. The key is to optimize your chromatographic conditions methodically.

  • Causality of Poor Separation: Co-elution occurs when the stationary phase and mobile phase fail to discriminate between analytes. For isomers, the differences in physicochemical properties can be minimal.

  • Troubleshooting Steps for HPLC/LC-MS:

    • Change the Stationary Phase: Standard C18 columns separate based on hydrophobicity. If this is insufficient, consider a pentafluorophenyl (PFP) phase, which offers alternative selectivities through dipole-dipole and pi-pi interactions, often effective for halogenated compounds.[12]

    • Optimize the Mobile Phase: Systematically vary the organic solvent (e.g., acetonitrile vs. methanol) and the pH. The ionization state of your analytes can drastically alter their retention.[13]

    • Employ Chiral Chromatography: If you are dealing with enantiomers, a chiral stationary phase is mandatory for separation.[14][15]

  • Troubleshooting Steps for GC-MS:

    • Select the Right Column: A mid-polarity column (e.g., 5% phenyl methylpolysiloxane) is a good starting point. If co-elution persists, try a more polar column.

    • Optimize the Temperature Program: A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, often improving resolution.

Table 1: Typical Starting Parameters for Analytical Instrumentation

ParameterGC-MSLC-MS/MS
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)100 mm x 2.1 mm ID, 2.6 µm particle (e.g., C18, PFP)
Injection Volume 1 µL (Splitless)5-10 µL
Mobile Phase/Carrier Gas Helium (1 mL/min)A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% FA
Gradient/Temp Program 50°C (1 min), ramp 10°C/min to 300°C (5 min)5% B to 95% B over 10 min
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer Quadrupole or Ion TrapTriple Quadrupole or Orbitrap
Part 3: Pathway Elucidation

Question 5: What are the likely initial steps in the microbial degradation of a chlorophenyl cyclohexane?

Answer: Based on established pathways for related compounds, the degradation is likely initiated by one of two main enzymatic attacks: oxidation of the cyclohexane ring or oxidation of the chlorophenyl ring.

  • Pathway A: Cyclohexane Ring Oxidation: This is a common route for cycloalkane degradation.[5] A monooxygenase enzyme would hydroxylate the cyclohexane ring, forming a chlorophenyl cyclohexanol. This alcohol can be further oxidized to a ketone (chlorophenyl cyclohexanone). Subsequent ring cleavage can occur via a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring to form a lactone.[5]

  • Pathway B: Aromatic Ring Dioxygenation: This is characteristic of the degradation of chlorinated aromatic compounds.[16] A dioxygenase enzyme would attack the chlorophenyl ring, incorporating two hydroxyl groups to form a chlorinated catechol-like intermediate. This step often precedes dehalogenation and subsequent ring cleavage.[16]

The prevailing pathway will depend on the specific microbial strain and its enzymatic machinery. Identifying the initial hydroxylated intermediates is key to determining which pathway is active.

Hypothetical Degradation Pathways of Chlorophenyl Cyclohexane

G cluster_A Pathway A: Cyclohexane Ring Attack cluster_B Pathway B: Aromatic Ring Attack Parent Chlorophenyl Cyclohexane A1 Chlorophenyl Cyclohexanol Parent->A1 Monooxygenase B1 Chlorinated Dihydrodiol Parent->B1 Dioxygenase A2 Chlorophenyl Cyclohexanone A1->A2 A3 Lactone Intermediate A2->A3 A4 Ring Cleavage A3->A4 Metabolites Metabolites A4->Metabolites B2 Chlorinated Catechol B1->B2 B3 Dehalogenation & Ring Cleavage B2->B3 B3->Metabolites

Sources

Optimization

Cyclohexanone Purification: A Technical Support Guide for Researchers

Welcome to the technical support center for the optimization of cyclohexanone separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cyclohexanone separation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of cyclohexanone from various reaction mixtures. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this guide offers field-proven insights and detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions regarding cyclohexanone purification.

Q1: My final cyclohexanone product is cloudy. What is the likely contaminant?

A1: Cloudiness in the final product is almost always due to the presence of water. Cyclohexanone has a slight solubility in water, and conversely, water is slightly soluble in cyclohexanone. During extraction or distillation, water can be carried over, leading to a cloudy appearance upon cooling.

Troubleshooting Steps:

  • Drying Agents: Ensure your organic extracts are thoroughly dried before the final distillation. Use a sufficient amount of an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate. Allow adequate contact time with occasional swirling to ensure all moisture is removed.[1]

  • Azeotropic Distillation: If water contamination is a persistent issue, consider a distillation setup that takes advantage of the cyclohexanone-water azeotrope. The azeotrope boils at a lower temperature than pure cyclohexanone, allowing for the removal of water.[2]

  • Salting Out: During aqueous workups, the addition of a salt such as sodium chloride can decrease the solubility of cyclohexanone in the aqueous layer, a process known as "salting out."[3][4] This not only improves the yield of cyclohexanone in the organic phase but also helps to minimize the amount of water carried over.

Q2: I'm having trouble separating cyclohexanone from cyclohexanol. Their boiling points are very close. What is the best approach?

A2: This is a classic separation challenge due to the close boiling points of cyclohexanone (155-156 °C) and cyclohexanol (160-161 °C).[2] Simple distillation is often ineffective.

Recommended Solutions:

  • Fractional Distillation: A fractional distillation column with a high number of theoretical plates is essential for this separation. The increased surface area in the column (e.g., from Raschig rings, Vigreux indentations, or metal sponges) allows for repeated vaporization and condensation cycles, enriching the vapor with the more volatile component (cyclohexanone).

  • Vacuum Distillation: Lowering the pressure of the distillation apparatus reduces the boiling points of both compounds. While the absolute difference in boiling points might not change significantly, operating at a lower temperature can prevent thermal degradation of the products and sometimes improve separation efficiency.[2]

  • Adsorptive Separation: For very high purity requirements, adsorptive methods can be employed. Research has shown that certain crystalline materials can selectively adsorb cyclohexanone from a mixture with cyclohexanol, offering a non-distillative separation route.[5][6][7]

Q3: What are the common byproducts I should expect in my crude cyclohexanone mixture?

A3: The byproducts will largely depend on the synthetic route used to produce the cyclohexanone.

  • From Cyclohexane Oxidation: Expect unreacted cyclohexane, cyclohexanol, and various oxidation byproducts such as adipic acid.[8][9]

  • From Phenol Hydrogenation: Unreacted phenol and cyclohexanol are the primary impurities.

  • From Cyclohexanol Oxidation: The main impurity will be unreacted cyclohexanol.[1] Depending on the oxidant and reaction conditions, over-oxidation to adipic acid or other dicarboxylic acids can occur.

  • Aldol Condensation Products: Over time, especially in the presence of acid or base, cyclohexanone can undergo self-condensation (aldol reaction) to form higher molecular weight impurities.[10]

Troubleshooting Distillation-Based Purifications

Distillation is a cornerstone of cyclohexanone purification. Here are some common problems and their solutions.

Problem 1: The distillation is very slow, or no product is coming over at the expected temperature.

Possible Causes and Solutions:

Cause Explanation Solution
Insufficient Heating The heating mantle or oil bath is not providing enough energy to bring the mixture to its boiling point and overcome the heat loss to the surroundings.Increase the temperature of the heating source. Ensure the distillation flask is properly insulated with glass wool or aluminum foil, especially the neck of the flask below the condenser.
Leaking Joints Leaks in the glassware assembly will prevent the system from reaching the necessary pressure for distillation to occur efficiently, especially under vacuum.Check all ground glass joints for a secure and airtight seal. Use a small amount of vacuum grease if necessary for vacuum distillations.
Incorrect Thermometer Placement If the thermometer bulb is too high, it will not accurately measure the temperature of the vapor entering the condenser, leading to a lower-than-expected reading.The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
Flooded Column (Fractional Distillation) Excessive heating can cause the vapor velocity to be too high, preventing the proper establishment of a temperature gradient in the fractional distillation column.Reduce the heating rate to allow for a smooth and gradual distillation.
Problem 2: The distillate is impure, containing significant amounts of starting material or byproducts.

Possible Causes and Solutions:

  • Distillation Rate is Too Fast: A rapid distillation does not allow for proper equilibration between the liquid and vapor phases, leading to poor separation. Reduce the heating to achieve a slow, steady distillation rate (typically 1-2 drops per second).

  • Inefficient Fractional Distillation Column: For separating compounds with close boiling points, a longer column or a packing material with a higher surface area is necessary to increase the number of theoretical plates.

  • Azeotrope Formation: Cyclohexanone forms azeotropes with water and cyclohexanol, which can co-distill.[2] Breaking the azeotrope may be necessary, for instance, by adding a third component that alters the relative volatilities.

Troubleshooting Extraction-Based Purifications

Liquid-liquid extraction is a common first step in purifying cyclohexanone from a reaction mixture.

Problem 1: An emulsion has formed at the interface of the aqueous and organic layers, making separation difficult.

Causality and Resolution:

Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine particulate matter. They typically form when the separatory funnel is shaken too vigorously.

Step-by-Step Protocol for Emulsion Breaking:

  • Patience: Allow the separatory funnel to stand undisturbed for some time. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the contents of the funnel. This can help the dispersed droplets to coalesce.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to destabilize the emulsion and also "salts out" the cyclohexanone, further improving separation.[3][4]

  • Filtration: In stubborn cases, passing the emulsified layer through a bed of glass wool or Celite in a filter funnel can help to break the emulsion.

Workflow for a Standard Extraction and Purification of Cyclohexanone

G cluster_0 Reaction Quenching & Neutralization cluster_1 Liquid-Liquid Extraction cluster_2 Drying & Solvent Removal cluster_3 Final Purification Quench Quench Reaction Mixture (e.g., with water or ice) Neutralize Neutralize with NaHCO3 or NaOH (if acidic) Quench->Neutralize AddSolvent Add Extraction Solvent (e.g., Diethyl Ether, Dichloromethane) Neutralize->AddSolvent Separate Separate Organic & Aqueous Layers AddSolvent->Separate Wash Wash Organic Layer (e.g., with Brine) Separate->Wash Dry Dry with Anhydrous MgSO4/Na2SO4 Wash->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Remove Solvent via Rotary Evaporation Filter->Evaporate Distill Purify by Fractional Distillation Evaporate->Distill Purity Assess Purity (GC, NMR, IR) Distill->Purity

Caption: Standard workflow for cyclohexanone purification.

Advanced and Alternative Purification Techniques

Chromatographic Purification

For small-scale, high-purity applications, column chromatography can be an effective method for separating cyclohexanone from its byproducts.

Experimental Protocol:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Carefully load the crude cyclohexanone mixture onto the top of the silica gel.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing pure cyclohexanone.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic for Method Selection

Caption: Decision tree for selecting a purification method.

References

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate.
  • Google Patents. (1958). Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water. US2845384A.
  • National Institutes of Health. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[8]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. Retrieved from [Link]

  • Google Patents. (1992). Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. US5168983A.
  • ResearchGate. (2020). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Retrieved from [Link]

  • Owlcation. (2023). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. Retrieved from [Link]

  • Google Patents. (2007). Selective oxidation process of cyclohexane to prepare cyclohexanone. CN1305829C.
  • Chemistry LibreTexts. (2024). 2.7: The preparation of Cyclohexanone from Cyclohexanol. Retrieved from [Link]

  • Google Patents. (1976). Purification of cyclohexanone. US3933916A.
  • ACS Publications. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[8]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au. Retrieved from [Link]

  • Google Patents. (1960). Process for separation of cyclohexanol and cyclohexanone. US2927944A.
  • The Royal Society of Chemistry. (2021). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. Retrieved from [Link]

  • ResearchGate. (2021). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Reddit. (2020). Contamination in Cyclohexanone - what is it?. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (1981). Cyclohexanone distillation process. US4306944A.
  • National Institutes of Health. (2021). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Selective Hydrogenation of Phenol to Cyclohexanone

An in-depth guide to navigating the complexities of phenol hydrogenation for the selective synthesis of cyclohexanone. Welcome to the technical support center for the selective hydrogenation of phenol.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of phenol hydrogenation for the selective synthesis of cyclohexanone.

Welcome to the technical support center for the selective hydrogenation of phenol. This guide is designed for researchers, chemists, and process development scientists who are working to optimize the synthesis of cyclohexanone while minimizing the formation of critical byproducts. Cyclohexanone is a vital chemical intermediate, primarily for the production of Nylon-6 and Nylon-66, and achieving high selectivity in its synthesis is a significant challenge.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and reaction outcomes. Our goal is to empower you to troubleshoot effectively and refine your process with confidence.

Understanding the Core Reaction Pathway

The selective hydrogenation of phenol to cyclohexanone is a nuanced process. The primary reaction proceeds through the partial hydrogenation of the phenol's aromatic ring to form a cyclohexenol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, cyclohexanone.[3][4] However, the desired product, cyclohexanone, can itself be hydrogenated further to form the primary byproduct, cyclohexanol.[4][5][6]

This sequential reaction network is the root of the selectivity challenge. The key to a successful synthesis lies in accelerating the first hydrogenation step (phenol to cyclohexanone) while simultaneously inhibiting the second (cyclohexanone to cyclohexanol).

ReactionPathway cluster_legend Legend Phenol Phenol Intermediate Cyclohexenol (Unstable Intermediate) Phenol->Intermediate + 3H₂ (Catalytic Hydrogenation) Cyclohexanone Cyclohexanone (Desired Product) Intermediate->Cyclohexanone Rapid Tautomerization Cyclohexanol Cyclohexanol (Primary Byproduct) Cyclohexanone->Cyclohexanol + H₂ (Over-hydrogenation) Desired Pathway Desired Pathway Undesired Pathway Undesired Pathway Desired Product Desired Product Byproduct Byproduct TroubleshootingFlowchart Start High Cyclohexanol Content Detected Temp Is Reaction Temperature > 120°C? Start->Temp Pressure Is H₂ Pressure > 1.0 MPa? Temp->Pressure No ReduceTemp Action: Reduce Temperature to 80-100°C range. Temp->ReduceTemp Yes Catalyst What is the Catalyst System? Pressure->Catalyst No ReducePressure Action: Lower H₂ Pressure to 0.1-1.0 MPa. Pressure->ReducePressure Yes Time Is Reaction Time Prolonged? Catalyst->Time Pd-based ChangeCatalyst Action: Use a highly selective Pd catalyst. Consider a bifunctional Pd-Lewis Acid system. Catalyst->ChangeCatalyst Non-Pd (e.g., Pt, Rh, Ni) OptimizeTime Action: Perform a time-course study to find optimal endpoint before over-hydrogenation begins. Time->OptimizeTime Yes CheckSolvent Consider Solvent Effects. Polar solvents may favor cyclohexanol formation. Time->CheckSolvent No LewisAcidMechanism cluster_Pd Palladium (Pd) Surface cluster_Solution Solution Phase H2 H₂ H_ads 2H (adsorbed) H2->H_ads dissociates Cyclohexanone_desorb Cyclohexanone H_ads->Cyclohexanone_desorb hydrogenates Phenol_ads Phenol (adsorbed) Phenol_ads->Cyclohexanone_desorb hydrogenates Protected_Complex Cyclohexanone-LA Complex (Protected Carbonyl) Cyclohexanone_desorb->Protected_Complex LA Lewis Acid (LA) LA->Protected_Complex Protected_Complex->H_ads Further Hydrogenation Inhibited

Caption: Role of Lewis acid in protecting the cyclohexanone product.

Issue 4: Prolonged Reaction Time
  • Causality: As the concentration of the starting material (phenol) decreases, the catalyst is more likely to interact with the product (cyclohexanone). If the reaction is allowed to continue long after all the phenol has been consumed, the hydrogenation of cyclohexanone to cyclohexanol will become the dominant reaction. *[3] Troubleshooting Steps:

    • Conduct a Time-Course Study: Set up an experiment and take aliquots at regular intervals (e.g., 30, 60, 90, 120, 180 minutes). Analyze the composition of each aliquot to map the concentration of phenol, cyclohexanone, and cyclohexanol over time.

    • Identify the Optimal Endpoint: From the time-course data, determine the point at which phenol conversion is maximized and cyclohexanol formation begins to accelerate. Use this as the endpoint for future reactions.

General FAQs and Best Practices

Q1: What is the best solvent for this reaction? The choice of solvent can influence selectivity. While aqueous media are common, some studies show that solvent polarity can affect the reaction mechanism. For instance, polar solvents might favor cyclohexanol formation in some systems. I[7]t is recommended to start with water or a moderately polar solvent and explore non-polar options like n-octane if selectivity issues persist.

[7]Q2: How do I know if my catalyst is still active? Catalyst deactivation can occur through coking (carbon deposition) or poisoning. If you observe a significant drop in phenol conversion under identical conditions, your catalyst may be deactivated. Regeneration (e.g., calcination) may be possible depending on the catalyst type, but replacement is often necessary.

Q3: Can I convert the byproduct cyclohexanol back to cyclohexanone? Yes, if you have a significant amount of cyclohexanol, it can be separated and converted to cyclohexanone through a subsequent endothermic dehydrogenation step, often using a copper or zinc-based catalyst. H[8]owever, the one-step selective hydrogenation of phenol is generally more advantageous as it avoids this extra step.

[1]Q4: My phenol conversion is low. What should I do? Low conversion can be due to several factors:

  • Insufficient Catalyst: Ensure you are using an appropriate catalyst loading.

  • Deactivated Catalyst: As mentioned above, the catalyst may have lost its activity.

  • Low Temperature/Pressure: While high values hurt selectivity, excessively low temperature or pressure can lead to impractically slow reaction rates.

  • Poor Mixing: Ensure the reactor's stirring is adequate to overcome mass transfer limitations, allowing hydrogen and phenol to reach the catalyst surface effectively.

Data Summary and Protocols

Table 1: Influence of Reaction Conditions on Product Selectivity
ParameterConditionImpact on Cyclohexanone SelectivityRationaleReference
Temperature High (>120°C)Decreases Favors over-hydrogenation to cyclohexanol.
Optimal (80-100°C)Increases Balances reaction rate and selectivity.
H₂ Pressure High (>1.0 MPa)Decreases High surface concentration of H₂ promotes further hydrogenation.
Low (0.1-1.0 MPa)Increases Limits the rate of over-hydrogenation.
Catalyst Pd-basedHigh Inherently more selective for aromatic ring vs. C=O bond.
Pt, Rh, NiLow Tend to produce cyclohexanol as the major product.
Pd + Lewis AcidVery High Lewis acid passivates the cyclohexanone C=O bond.
Experimental Protocol: Selective Hydrogenation using a Pd/C-Heteropoly Acid System

This protocol is adapted from a high-selectivity procedure reported in the literature.

[1]Materials:

  • Phenol

  • 10 wt% Palladium on Carbon (Pd/C)

  • Phosphotungstic Acid (PTA) or similar heteropoly acid

  • Solvent (e.g., deionized water)

  • High-pressure stainless steel reactor with magnetic stirring and temperature control

  • Hydrogen gas (99.99%)

Procedure:

  • Reactor Loading: To the stainless steel reactor, add the desired amounts of phenol, Pd/C catalyst, heteropoly acid, and solvent. A typical ratio might be based on a 5 wt% Pd/C loading relative to phenol.

  • System Purge: Seal the reactor. To remove air, flush the system with hydrogen gas (e.g., to 0.2 MPa) and vent at least five times.

  • Pressurization: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.0 MPa).

  • Heating and Reaction: Begin magnetic stirring and heat the mixture to the desired reaction temperature (e.g., 80°C). Maintain these conditions for the predetermined reaction time (e.g., 3 hours).

  • Cooling and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a fume hood.

  • Sample Recovery and Analysis: Open the reactor and recover the liquid product mixture. Separate the solid catalyst via filtration or centrifugation. Analyze the liquid product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine phenol conversion and selectivity for cyclohexanone and cyclohexanol.

References

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (n.d.). OSTI.gov. [Link]

  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. (2021). ACS Publications. [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. (2020). MDPI. [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. (2014). ResearchGate. [Link]

  • Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst. (2009). ResearchGate. [Link]

  • The reaction pathways of phenol hydrogenation. (2018). ResearchGate. [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. (2021). RSC Publishing. [Link]

  • Process for the production of cyclohexanone
  • Selective hydrogenation of phenol for cyclohexanone: A review. (2015). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermodynamic Stability of cis- vs trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

This guide provides an in-depth analysis of the relative thermodynamic stabilities of the cis and trans diastereomers of 4-(p-Chlorophenyl)-1-acetylcyclohexane. For researchers in drug development and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the relative thermodynamic stabilities of the cis and trans diastereomers of 4-(p-Chlorophenyl)-1-acetylcyclohexane. For researchers in drug development and materials science, understanding the conformational preferences and energetic landscapes of substituted cyclohexanes is paramount, as these factors dictate molecular shape, receptor binding affinity, and material properties. This document moves beyond simple statements of stability to explain the underlying principles, supported by established experimental and computational methodologies.

The Decisive Role of Conformation in Molecular Stability

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a three-dimensional puckered structure. The lowest energy and most prevalent conformation is the "chair" form.[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial , pointing straight up or down, parallel to an imaginary axis through the ring's center, and six are equatorial , pointing out from the perimeter of the ring.

A critical dynamic feature of the chair conformation is the "ring flip," a rapid interconversion between two chair forms.[2] During this process, all axial positions become equatorial, and all equatorial positions become axial.[2] For a monosubstituted cyclohexane, this creates an equilibrium between two non-identical conformers. The equilibrium almost always lies heavily in favor of the conformer where the substituent occupies the more spacious equatorial position.[3][4]

The energetic penalty for a substituent occupying an axial position is primarily due to 1,3-diaxial interactions . This refers to steric repulsion between the axial substituent and the two other axial hydrogens (or substituents) on the same side of the ring, located two carbons away. The magnitude of this steric strain is quantified by the substituent's A-value , which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[2] A larger A-value signifies a bulkier group with a stronger preference for the equatorial position.[2][5][6]

Conformational Analysis: A Head-to-Head Comparison

The stability of a disubstituted cyclohexane depends entirely on the conformational possibilities allowed by its stereochemistry (cis or trans).

The trans-Isomer: A Low-Energy State

In a 1,4-disubstituted cyclohexane, a trans configuration means the two substituents are on opposite faces of the ring.[7][8] This arrangement allows for two possible chair conformations:

  • Diequatorial (e,e): Both the p-chlorophenyl group and the acetyl group occupy equatorial positions.

  • Diaxial (a,a): Both groups occupy axial positions.

The diaxial conformer suffers from severe 1,3-diaxial interactions for both substituents. Conversely, the diequatorial conformer places both groups in the sterically favored equatorial positions, effectively eliminating these destabilizing interactions.[8][9] Consequently, the equilibrium for the trans isomer lies almost entirely on the side of the diequatorial conformation, making it a very stable molecule.

Caption: Chair conformations of the trans isomer.

The cis-Isomer: An Inescapable Steric Clash

A cis configuration in a 1,4-disubstituted cyclohexane places both substituents on the same face of the ring.[7][8] This geometry imposes a strict conformational constraint: in any chair conformation, one group must be axial while the other is equatorial (a,e).[9] A ring flip interconverts these positions.

  • Conformer 1 (a,e): p-Chlorophenyl (axial), Acetyl (equatorial).

  • Conformer 2 (e,a): p-Chlorophenyl (equatorial), Acetyl (axial).

To determine which of these two conformers is more stable, we must compare the steric bulk (A-values) of the p-chlorophenyl and acetyl groups. The A-value for a phenyl group is approximately 3.0 kcal/mol, while the A-value for a methyl group (a proxy for the acetyl group's methyl component) is 1.74 kcal/mol.[2][6] The planar but large phenyl ring is significantly bulkier than the acetyl group. Therefore, the equilibrium for the cis isomer will strongly favor the conformer where the larger p-chlorophenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

However, even in its most stable conformation, the cis isomer is forced to have the acetyl group in an axial position, introducing inherent steric strain. This unavoidable strain makes the cis isomer less stable overall than the trans isomer.

G start Start with pure cis, trans, or a mixture of isomers dissolve Dissolve sample in a protic solvent (e.g., Ethanol) start->dissolve add_base Add a catalytic amount of strong base (e.g., Sodium Ethoxide, NaOEt) dissolve->add_base enolate Base deprotonates α-carbon, forming a planar enolate intermediate add_base->enolate α-proton is acidic equilibrate Allow mixture to stir at room temp. (or with gentle heating) to reach thermodynamic equilibrium enolate->equilibrate Reprotonation yields both isomers quench Neutralize the reaction with a weak acid (e.g., NH4Cl solution) equilibrate->quench extract Extract the organic products using a suitable solvent (e.g., Diethyl Ether) quench->extract analyze Analyze the isomer ratio using GC or ¹H NMR spectroscopy extract->analyze

Caption: Experimental workflow for isomer equilibration.

Methodology:

  • Preparation: A known quantity of the 4-(p-Chlorophenyl)-1-acetylcyclohexane (either isomer or a mixture) is dissolved in a suitable protic solvent like ethanol.

  • Initiation: A catalytic amount of a strong base, such as sodium ethoxide (NaOEt), is added to the solution. The base removes the acidic proton on the carbon alpha to the acetyl group's carbonyl.

  • Equilibration: This deprotonation forms a planar enolate intermediate. The loss of the tetrahedral geometry at this carbon allows for reprotonation from either face of the enolate. This process of deprotonation and reprotonation continues until the system reaches a thermodynamic equilibrium that reflects the relative stabilities of the cis and trans isomers.

  • Workup: The reaction is quenched by adding a mild acid (e.g., aqueous ammonium chloride) to neutralize the base.

  • Analysis: The organic components are extracted, and the solvent is removed. The final ratio of the cis to trans isomers is quantified using techniques like Gas Chromatography (GC), which separates the isomers, or ¹H NMR Spectroscopy, where distinct signals for each isomer can be integrated. [10][11]The isomer present in the higher ratio is the thermodynamically more stable product.

Conclusion

The thermodynamic stability of 4-(p-Chlorophenyl)-1-acetylcyclohexane diastereomers is unequivocally dictated by the principles of cyclohexane conformational analysis. The trans isomer is demonstrably more stable than the cis isomer . This stability arises from the ability of the trans isomer to adopt a low-energy diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial steric interactions. In contrast, the cis isomer is conformationally constrained, forced to always have one substituent in a sterically hindered axial position. This fundamental difference in accessible conformations is the decisive factor in their relative stabilities, a principle that can be readily confirmed through base-catalyzed equilibration experiments.

References

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Wikipedia. A value. [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • PubChem - National Center for Biotechnology Information. (Chloro)phenyl cyclohexane. [Link]

  • Sharma, U., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

  • Toskic, I., et al. (Year not available). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed. [Link]

  • Allinger, N. L. (1961). PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES. ProQuest. [Link]

  • Zhang, L., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. De Gruyter. [Link]

  • Lipshutz, B. H., et al. (2004). Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?. [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

  • Reddit. (2022, March 29). what is the significance of acetyl group on drugs?. [Link]

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Comparative

A Comparative Guide to the Reactivity of Cis and Trans Isomers of 1,4-Disubstituted Cyclohexanes

For Researchers, Scientists, and Drug Development Professionals Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes The reactivity of any substituted cyclohexane is intrinsically linked to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The reactivity of any substituted cyclohexane is intrinsically linked to its three-dimensional structure. Unlike planar representations, the cyclohexane ring exists predominantly in a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (parallel to the main axis of the ring) or equatorial (extending from the "equator" of the ring).[1][2]

A critical phenomenon is the "ring flip," a rapid interconversion between two chair conformations where axial substituents become equatorial and vice versa.[3] The relative stability of these conformers, and thus the dominant conformation at equilibrium, is dictated by the steric strain experienced by the substituents.

  • Axial Substituents: These experience greater steric hindrance due to 1,3-diaxial interactions, where the axial substituent clashes with the two axial hydrogens on the same side of the ring.[4][5]

  • Equatorial Substituents: These point away from the ring, minimizing steric interactions and resulting in a more stable conformation.[4][6]

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference between the axial and equatorial conformations.[7][8][9] Larger A-values signify a greater steric bulk and a stronger preference for the equatorial position.[7][8]

Isomer-Specific Conformations:

  • trans-1,4-Disubstituted Cyclohexanes: These isomers can exist in two chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form.[10][11] Consequently, trans isomers are conformationally locked, with both substituents predominantly occupying equatorial positions.

  • cis-1,4-Disubstituted Cyclohexanes: In contrast, cis isomers exist as a mixture of two rapidly interconverting chair conformations, each having one axial and one equatorial substituent (a,e and e,a).[10][12] The equilibrium between these two conformers is determined by the relative steric bulk (A-values) of the two substituents. The conformer with the larger group in the equatorial position will be more stable and thus more populated.[11][13]

Comparative Reactivity: A Tale of Two Isomers

The distinct conformational preferences of cis and trans isomers directly translate to significant differences in their chemical reactivity, particularly in reactions where the transition state geometry is crucial, such as bimolecular substitution (SN2) and elimination (E2) reactions.

Bimolecular Nucleophilic Substitution (SN2) Reactions

The SN2 reaction proceeds via a backside attack by a nucleophile on the carbon atom bearing the leaving group. For this to occur efficiently, the nucleophile must approach the substrate from the side opposite to the leaving group (an anti-periplanar arrangement).

  • cis Isomers: The cis isomer has one substituent that is necessarily in an axial position in one of its chair conformations. If this axial substituent is the leaving group, it is sterically accessible for a backside attack by the nucleophile. The reaction can proceed through this less stable, but reactive, conformer.

  • trans Isomers: The trans isomer exists almost exclusively in the diequatorial conformation. An equatorial leaving group is sterically hindered from backside attack by the framework of the cyclohexane ring itself. For an SN2 reaction to occur, the ring must flip to the highly unstable diaxial conformation to place the leaving group in an axial position. This high energy barrier makes SN2 reactions on trans-1,4-disubstituted cyclohexanes significantly slower than on their cis counterparts.[14]

Bimolecular Elimination (E2) Reactions

The E2 reaction has a strict stereochemical requirement: the leaving group and a β-hydrogen (a hydrogen on an adjacent carbon) must be in an anti-periplanar (or anti-diaxial) arrangement.[15][16] This means both the leaving group and the β-hydrogen must be in axial positions, one pointing up and the other down.

  • cis Isomers: In the chair conformation where the leaving group is axial, the adjacent carbons will have both axial and equatorial hydrogens. The axial β-hydrogen is perfectly positioned for an anti-periplanar elimination, allowing the E2 reaction to proceed readily.

  • trans Isomers: With the leaving group in the strongly preferred equatorial position, there are no adjacent hydrogens that are anti-periplanar to it. For an E2 reaction to occur, the ring must flip to the high-energy diaxial conformation. This conformational barrier significantly slows down the rate of E2 elimination for trans isomers.[17] In some cases, if the diaxial conformation is too energetically unfavorable, the E2 reaction may not occur at all.

Experimental Data and Protocols

The theoretical differences in reactivity are borne out by experimental observations. The following sections detail representative protocols for comparing the reactivity of cis and trans isomers and present typical data.

Data Presentation: Relative Reaction Rates
Reaction TypeIsomer PairRelative Rate (cis vs. trans)Rationale
SN2 cis- and trans-4-tert-butyl-1-chlorocyclohexanecis >> transThe cis isomer can readily place the chlorine in an axial position, allowing for backside attack. The bulky tert-butyl group in the trans isomer locks the chlorine in an equatorial position, hindering SN2.
E2 cis- and trans-4-tert-butyl-1-bromocyclohexanecis >> transThe cis isomer allows for an axial bromine and an axial β-hydrogen for anti-periplanar elimination. The trans isomer's equatorial bromine prevents this geometry without a high-energy ring flip.[17]
Experimental Protocols

Protocol 1: Comparison of SN2 Reaction Rates

This protocol outlines a method for comparing the rates of substitution of cis- and trans-4-tert-butyl-1-chlorocyclohexane with a nucleophile, such as iodide. The bulky tert-butyl group effectively "locks" the conformation, making the cis isomer have an axial chlorine and the trans an equatorial chlorine.

Methodology:

  • Reactant Preparation: Prepare equimolar solutions of cis-4-tert-butyl-1-chlorocyclohexane and trans-4-tert-butyl-1-chlorocyclohexane in a suitable solvent (e.g., acetone).

  • Reaction Initiation: To each solution, add an equimolar amount of sodium iodide.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Quench the reaction in the aliquots by adding an excess of a silver nitrate solution. The unreacted iodide will precipitate as silver iodide.

  • Analysis: Titrate the remaining unreacted iodide in the filtrate with a standardized solution of sodium thiosulfate.

  • Data Analysis: Plot the concentration of the alkyl chloride versus time for both isomers. The initial slope of these plots will be proportional to the initial reaction rate.

Protocol 2: Comparison of E2 Elimination Rates

This protocol describes a method to compare the elimination rates of cis- and trans-4-tert-butyl-1-bromocyclohexane using a strong base.

Methodology:

  • Reactant Preparation: Prepare equimolar solutions of cis-4-tert-butyl-1-bromocyclohexane and trans-4-tert-butyl-1-bromocyclohexane in a suitable solvent (e.g., ethanol).

  • Reaction Initiation: To each solution, add an equimolar amount of a strong, non-nucleophilic base, such as sodium ethoxide.

  • Reaction Monitoring: Monitor the disappearance of the starting materials and the appearance of the alkene product over time using gas chromatography (GC).

  • Data Analysis: Plot the concentration of the alkyl bromide versus time for both isomers. The initial rates can be determined from the initial slopes of these plots.

Visualizing the Concepts

Diagram 1: Conformational Equilibria of 1,4-Disubstituted Cyclohexanes

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ae axial-equatorial (a,e) cis_ea equatorial-axial (e,a) cis_ae->cis_ea Ring Flip trans_ee diequatorial (e,e) (More Stable) trans_aa diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibria for cis and trans isomers.

Diagram 2: Experimental Workflow for Comparing Reaction Rates

G start Prepare Isomer Solutions (cis and trans) react Initiate Reaction (Add Nucleophile/Base) start->react monitor Monitor Reaction Progress (Aliquots/GC) react->monitor analyze Analyze Data (Titration/Chromatography) monitor->analyze compare Compare Reaction Rates analyze->compare

Caption: General workflow for kinetic experiments.

Implications in Drug Development and Molecular Design

The principles outlined in this guide are not merely academic; they have profound implications in the field of drug development. The biological activity of a drug molecule is often highly dependent on its three-dimensional shape and its ability to bind to a specific receptor.

  • Receptor Binding: The rigid conformational preferences of substituted cyclohexanes can be exploited to design molecules that present functional groups in the precise orientation required for optimal receptor binding. A trans-1,4-disubstituted ring can act as a rigid scaffold to hold two functional groups at a fixed distance and orientation.

  • Metabolic Stability: The reactivity of a drug molecule influences its metabolic fate. By understanding how stereochemistry affects reactivity, medicinal chemists can design drugs that are more resistant to metabolic degradation, thereby improving their pharmacokinetic profiles. For instance, placing a metabolically labile group in an equatorial position on a cyclohexane ring can sterically shield it from enzymatic attack.

Conclusion

The reactivity of cis and trans isomers of 1,4-disubstituted cyclohexanes is a direct consequence of their underlying conformational preferences. The energetic penalty associated with placing substituents in axial positions governs the position of the conformational equilibrium, which in turn dictates the accessibility of reactive geometries for SN2 and E2 reactions. The cis isomers, which can readily adopt conformations with axial leaving groups, are generally more reactive in these transformations than the conformationally locked trans isomers. A thorough understanding of these structure-reactivity relationships is paramount for researchers in organic synthesis and is a cornerstone of rational molecular design in drug discovery.

References

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Mandal, K. K. Cyclic Stereochemistry (PART-7, PPT-7)
  • Wood, G., Woo, E. P., & Miskow, M. H. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry, 47(3), 429-434.
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Validation

A Researcher's Guide to Differentiating Cis and Trans Acetylcyclohexane Isomers via 1H NMR Spectral Analysis

In the realm of stereochemistry, the precise differentiation of isomers is paramount for understanding reaction mechanisms, predicting biological activity, and ensuring product purity. For cyclic systems like substituted...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of stereochemistry, the precise differentiation of isomers is paramount for understanding reaction mechanisms, predicting biological activity, and ensuring product purity. For cyclic systems like substituted cyclohexanes, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful and definitive analytical tool. This guide provides an in-depth comparison of the ¹H NMR spectra of cis- and trans-4-tert-butyl-1-acetylcyclohexane, offering field-proven insights into the causal relationships between molecular conformation and spectral output. We will explore how to leverage chemical shifts and, most critically, scalar (J) coupling constants to unambiguously assign the stereochemistry of these isomers.

The inclusion of a 4-tert-butyl group is a deliberate experimental choice. Due to its significant steric bulk, it effectively "locks" the cyclohexane ring into a single chair conformation, with the tert-butyl group occupying the energetically favorable equatorial position.[1][2] This conformational rigidity prevents ring flipping at room temperature, which would otherwise lead to time-averaged and often uninterpretable spectra.[3] This locked system provides a clear and static view of the axial and equatorial environments, making it an ideal model for this analysis.

The Conformational Landscape: Axial vs. Equatorial Acetyl Groups

The core principle for differentiating the cis and trans isomers lies in the resulting orientation of the acetyl group when the tert-butyl group is locked in the equatorial position.

  • Trans-4-tert-butyl-1-acetylcyclohexane: In this isomer, the acetyl group and the tert-butyl group are on opposite faces of the ring. With the tert-butyl group in the equatorial position, the acetyl group must also be equatorial . Consequently, the single proton attached to the same carbon (C1), known as the methine proton (C1-H), is in the axial position.

  • Cis-4-tert-butyl-1-acetylcyclohexane: Here, both substituents are on the same face. To accommodate the equatorial tert-butyl group, the acetyl group is forced into the sterically more hindered axial position. This places the C1-H methine proton in the equatorial position.

This fundamental difference in the spatial orientation of the C1-H proton is the primary source of the dramatic distinctions observed in their respective ¹H NMR spectra.

cluster_trans Trans Isomer cluster_cis Cis Isomer trans_struct Trans Conformation (tert-Butyl Equatorial) trans_result Acetyl Group: Equatorial C1-Proton: Axial trans_struct->trans_result cis_struct Cis Conformation (tert-Butyl Equatorial) cis_result Acetyl Group: Axial C1-Proton: Equatorial cis_struct->cis_result

Caption: Workflow for isomer differentiation via ¹H NMR.

Conclusion

The differentiation of cis- and trans-4-tert-butyl-1-acetylcyclohexane is a clear-cut process when analyzed through the lens of ¹H NMR spectroscopy. The conformationally locked cyclohexane ring provides a stable framework where the distinct spatial environments of axial and equatorial protons can be reliably observed. The primary and most definitive indicator is the multiplicity of the C1-H proton: a broad, complex multiplet with large coupling constants unequivocally identifies the trans isomer (axial C1-H), while a narrow multiplet with small couplings points to the cis isomer (equatorial C1-H). This analysis, supported by the secondary evidence from the chemical shift of the acetyl methyl protons, constitutes a robust and trustworthy method for stereochemical assignment in research and drug development settings.

References

  • LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. [Link]

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  • National Institutes of Health. (n.d.). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. NIH. [Link]

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  • ResearchGate. (2021). Application of 1 J(C,H) coupling constants in conformational analysis. [Link]

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  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. [Link]

  • Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. [Link]

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6H10. [Link]

  • Semantic Scholar. (n.d.). Figure 1 from Conformational study of cis-1,4-di-tert-butylcyclohexane.... [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing Ortho, Meta, and Para-Chlorophenyl Isomers Using Spectroscopy

Introduction: The Analytical Challenge of Positional Isomers In pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers—compounds sharing the sam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomers

In pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents—present a significant analytical hurdle.[1] The ortho (1,2-), meta (1,3-), and para (1,4-) substituted chlorophenyl isomers are classic examples of this challenge. While they share the same mass, making them difficult to distinguish by mass spectrometry alone, their distinct symmetries and electronic environments provide unique fingerprints that can be discerned using various spectroscopic techniques.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous identification of these isomers. We will explore the theoretical underpinnings of each technique, present comparative experimental data, and provide standardized protocols to empower researchers in their analytical workflows.

The Decisive Role of Molecular Symmetry: A Conceptual Overview

The ability to distinguish between ortho, meta, and para isomers is fundamentally rooted in their differing molecular symmetry. This directly impacts the number of unique chemical environments for protons and carbon atoms, as well as the allowed vibrational modes within the molecule.

Caption: Logical relationship between molecular symmetry and spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers due to its sensitivity to the precise chemical environment of each nucleus. Both ¹H and ¹³C NMR provide critical, complementary information.

Causality: How Symmetry Dictates NMR Spectra

The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei.

  • Para-isomers: Possess the highest degree of symmetry. For a simple disubstituted ring like p-dichlorobenzene, a plane of symmetry renders all four protons chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.[2] Similarly, there are only two unique carbon environments (the two substituted carbons and the four proton-bearing carbons).

  • Ortho-isomers: Have lower symmetry. In o-dichlorobenzene, there are two distinct types of protons and three types of carbons, leading to more complex spectra.[3][4]

  • Meta-isomers: Often exhibit the most complex spectra. In m-dichlorobenzene, there are three different types of protons and four different types of carbons, generating the highest number of signals among the three isomers.[3]

Comparative Data: Dichlorobenzene Isomers as a Model System

To illustrate these principles, the spectral data for dichlorobenzene isomers are presented below. These patterns are directly translatable to more complex molecules containing a chlorophenyl moiety.

Table 1: Comparative ¹H and ¹³C NMR Data for Dichlorobenzene Isomers

Isomer ¹H NMR Signals Expected Splitting Pattern ¹³C NMR Signals
Ortho (1,2-) 2 Two complex multiplets (AA'BB' system) 3
Meta (1,3-) 3 Complex multiplets, often a singlet and two multiplets 4

| Para (1,4-) | 1 | Singlet | 2 |

Note: Data is compiled from typical values and may vary slightly based on solvent and concentration.[2][3][4]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each signal.

  • Analysis: Analyze the number of signals, their chemical shifts (ppm), and their splitting patterns (multiplicity) to determine the substitution pattern.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

IR spectroscopy is a rapid and highly effective method for differentiating aromatic substitution patterns.[1] The key diagnostic information is found in the "fingerprint region" of the spectrum, specifically the strong absorptions arising from C-H out-of-plane bending vibrations (wags).[6][7]

Causality: The Link Between Substitution Pattern and C-H Bending

The positions of substituents on the benzene ring dictate which C-H out-of-plane bending vibrations are IR-active and at what frequency they appear. The number of adjacent free hydrogen atoms on the ring is the primary determinant of the absorption frequency.

  • Ortho-disubstitution: (4 adjacent C-H bonds) typically shows a strong band around 770-735 cm⁻¹ .[8]

  • Meta-disubstitution: (3 adjacent C-H bonds and one isolated C-H) shows two characteristic bands, one near 810-750 cm⁻¹ and another strong band around 725-680 cm⁻¹ .[1][8]

  • Para-disubstitution: (2 sets of 2 adjacent C-H bonds) is identified by a single strong absorption band in the 860-790 cm⁻¹ region.[1][8]

In addition to the C-H wags, a series of weak overtone and combination bands between 2000-1650 cm⁻¹ , often called "benzene fingers," can provide corroborating evidence for the substitution pattern.[9]

Comparative Data: Characteristic IR Absorption Ranges

Table 2: Diagnostic IR Bands for Chlorophenyl Isomers (cm⁻¹)

Substitution C-H Out-of-Plane Bending (γ C-H) Overtone/Combination Bands (2000-1650 cm⁻¹)
Ortho 770 - 735 (Strong) Distinct pattern, often 4 peaks
Meta 810 - 750 (Medium-Strong) AND 725 - 680 (Strong) Pattern differs from ortho and para

| Para | 860 - 790 (Strong) | Simplest pattern, often 1-2 distinct peaks |

Source: Data compiled from established spectroscopic tables.[8][9][10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Sample Preparation: No extensive preparation is needed for solids or liquids. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). If it is a liquid, a single drop is sufficient.

  • Background Scan: With the clean ATR crystal, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Place the sample on the crystal and apply pressure using the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ for a high-quality spectrum.

  • Data Processing: The software automatically performs the background subtraction.

  • Analysis: Examine the 1000-650 cm⁻¹ region for the strong C-H out-of-plane bending bands and the 2000-1650 cm⁻¹ region for the overtone patterns to identify the isomer.[6]

Caption: General experimental workflow for spectroscopic analysis of isomers.

UV-Visible (UV-Vis) Spectroscopy: A Supporting, but Less Definitive, Tool

UV-Vis spectroscopy probes the electronic transitions within a molecule.[12] For substituted benzenes, the characteristic absorptions are due to π → π* transitions. While less definitive than NMR or IR for isomer differentiation, it can provide supporting evidence.

Causality: Electronic Effects on Absorption Maxima

The position of the chlorine substituent influences the electronic structure of the benzene ring, causing subtle shifts in the absorption maxima (λ_max). Benzene itself exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 255 nm. Substitution can shift these bands (a bathochromic shift to longer wavelengths) and alter their intensity. However, the differences between the ortho, meta, and para isomers are often small, making unambiguous identification difficult without authentic standards.

Comparative Data: UV-Vis Absorption Maxima

Table 3: Typical UV-Vis λ_max for Dichlorobenzene Isomers in a Non-polar Solvent

Isomer λ_max (Band 1) ε (M⁻¹cm⁻¹) λ_max (Band 2) ε (M⁻¹cm⁻¹)
Ortho ~265 nm ~250 ~210 nm ~7500
Meta ~264 nm ~230 ~210 nm ~7800

| Para | ~273 nm | ~450 | ~214 nm | ~9500 |

Note: Values are approximate and highly dependent on the solvent. The para isomer often shows a slight bathochromic shift and increased intensity due to its linear symmetry affecting the transition dipole moment.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., hexane, ethanol, or cyclohexane).

  • Cuvette Selection: Use a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).

  • Blanking: Fill one cuvette with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Fill the second cuvette with the sample solution and acquire the absorption spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known accurately.[13] Compare the spectral profile to those of known standards if available.

Conclusion and Recommendation

For the unambiguous differentiation of ortho, meta, and para-chlorophenyl isomers, a multi-technique approach is recommended, but NMR spectroscopy stands out as the most definitive method.

  • ¹H and ¹³C NMR are the primary tools of choice. The number of signals and their splitting patterns provide a direct and unambiguous structural assignment based on molecular symmetry.

  • IR Spectroscopy is an excellent and rapid secondary technique. The characteristic C-H out-of-plane bending bands in the fingerprint region provide a highly reliable confirmation of the substitution pattern.

  • UV-Vis Spectroscopy is the least powerful of the three for this specific task. While subtle differences in λ_max exist, they are often too small for confident de novo identification and are best used for quantitative analysis or for comparison against known reference standards.

By understanding the principles of how molecular structure influences spectroscopic output and by applying the robust protocols outlined in this guide, researchers can confidently and accurately distinguish between these challenging positional isomers.

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Validation

A Comparative Analysis of the Biological Activities of 2-(Chlorophenyl)acetohydrazide Isomers: A Guide for Researchers

In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of novel therapeutic agents. Its unique structural features and versatile reactivity have enabled the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of novel therapeutic agents. Its unique structural features and versatile reactivity have enabled the synthesis of a plethora of derivatives with a wide spectrum of biological activities. Among these, 2-(chlorophenyl)acetohydrazide and its isomers (ortho, meta, and para) represent a class of compounds with significant, yet not fully elucidated, therapeutic potential. The position of the chlorine atom on the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy.

This guide provides a comparative overview of the known biological activities of the ortho-, meta-, and para-isomers of 2-(chlorophenyl)acetohydrazide, drawing upon experimental data from studies on their derivatives. While a direct head-to-head comparative study of the parent isomers is notably absent in the current literature—a significant research gap this guide aims to highlight—a comprehensive analysis of their derivatives offers valuable insights into their potential as antimicrobial, anticonvulsant, and anticancer agents. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing a foundation for future investigations into these promising molecules.

The Chemical Foundation: Synthesis of 2-(Chlorophenyl)acetohydrazide

The synthesis of 2-(chlorophenyl)acetohydrazide isomers is typically achieved through a two-step process commencing with the corresponding chlorophenylacetic acid. This foundational synthesis is crucial for the subsequent generation of various derivatives for biological screening.

cluster_synthesis Synthesis of 2-(Chlorophenyl)acetohydrazide Chlorophenylacetic_Acid 2-(o, m, or p)-Chlorophenylacetic Acid Ester Ethyl 2-(o, m, or p)-chlorophenylacetate Chlorophenylacetic_Acid->Ester Esterification (Ethanol, H+) Hydrazide 2-(o, m, or p)-Chlorophenylacetohydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: General synthetic route for 2-(chlorophenyl)acetohydrazide isomers.

Comparative Biological Activities: An Isomeric Perspective

The spatial arrangement of the chlorine atom on the phenyl ring dictates the electronic and steric properties of the 2-(chlorophenyl)acetohydrazide molecule, which in turn influences its interaction with biological targets. The following sections collate and compare the reported biological activities of derivatives of the ortho-, meta-, and para-isomers.

Antimicrobial Activity

Hydrazide derivatives are well-documented for their antimicrobial properties. The introduction of a chlorophenyl moiety is anticipated to modulate this activity.

Ortho-Isomer (2-(2-chlorophenyl)acetohydrazide) Derivatives: Derivatives of the ortho-isomer have been explored for their potential as precursors to various biologically active molecules, including those with antimicrobial properties. Schiff bases derived from 2-(2-chlorophenyl)acetohydrazide are a notable class of compounds investigated for such activities[1].

Meta-Isomer (2-(3-chlorophenyl)acetohydrazide) Derivatives: Studies on derivatives containing the 3-chlorophenyl moiety have also indicated potential antimicrobial applications. For instance, certain acetamide derivatives have been synthesized and evaluated, contributing to the broader understanding of the antimicrobial potential of this isomeric form.

Para-Isomer (2-(4-chlorophenyl)acetohydrazide) Derivatives: The para-isomer has been incorporated into various heterocyclic systems, leading to derivatives with notable antimicrobial activity. For example, pyrazole derivatives containing the 4-chlorophenyl group have demonstrated efficacy against various bacterial and fungal strains[2]. The presence of an electron-withdrawing group, such as chlorine at the para position, has been suggested to enhance the antimicrobial potential of some hydrazone derivatives[2].

Comparative Summary of Antimicrobial Potential (Based on Derivatives):

Isomer PositionDerivative ClassReported ActivityReference
Ortho (2-Cl)Schiff BasesPrecursors to antimicrobial agents[1]
Meta (3-Cl)AcetamidesInvestigated for biological activities-
Para (4-Cl)Pyrazole HydrazonesEffective antimicrobial agents[2]
Anticonvulsant Activity

The central nervous system is a key target for many hydrazide-containing compounds. The lipophilicity and electronic nature of the chlorophenyl group can significantly impact a molecule's ability to cross the blood-brain barrier and interact with neuronal targets.

Ortho-Isomer (2-(2-chlorophenyl)acetohydrazide) Derivatives: Derivatives of the ortho-isomer have shown significant promise as anticonvulsant agents. For example, a study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed potent activity in the maximal electroshock (MES) and 6 Hz seizure models[3]. One of the most active compounds from this series demonstrated a more favorable efficacy and safety profile than the reference drug, valproic acid[3].

Meta-Isomer (2-(3-chlorophenyl)acetohydrazide) Derivatives: The meta-isomer has also been explored in the context of anticonvulsant drug design. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with a 3-chlorophenyl group were synthesized; however, many of these 3-chloroanilide analogs were found to be inactive in the MES test, suggesting that this substitution pattern may be less favorable for anticonvulsant activity in this particular series[4]. In another study, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were also synthesized and tested[3].

Para-Isomer (2-(4-chlorophenyl)acetohydrazide) Derivatives: A series of p-chlorophenyl substituted arylsemicarbazones were synthesized and showed significant protection against MES-induced seizures[5]. This indicates that the para-substitution can be a favorable feature for anticonvulsant activity.

Comparative Summary of Anticonvulsant Potential (Based on Derivatives):

Isomer PositionDerivative ClassKey FindingsReference
Ortho (2-Cl)Pyrrolidine-2,5-dione-acetamidesHigh potency in MES and 6 Hz models; favorable safety profile.[3]
Meta (3-Cl)PhenylacetamidesGenerally inactive in the MES test for some series.[4]
Para (4-Cl)ArylsemicarbazonesSignificant protection in MES-induced seizures.[5]
Anticancer Activity

The search for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including hydrazide-hydrazones. The chlorophenyl moiety can contribute to the cytotoxic effects of these molecules.

Ortho-Isomer (2-(2-chlorophenyl)acetohydrazide) Derivatives: The anticancer potential of ortho-chlorophenyl derivatives has been noted in studies of related heterocyclic systems. For instance, pyridine derivatives with an ortho-chlorophenyl group at the 4-position of the central pyridine ring have been shown to be potent topoisomerase II inhibitors[6].

Meta-Isomer (2-(3-chlorophenyl)acetohydrazide) Derivatives: While specific studies on the anticancer activity of 2-(3-chlorophenyl)acetohydrazide derivatives are less common in the searched literature, related structures with meta-substitution have been explored. However, in the context of topoisomerase II inhibition by pyridine derivatives, compounds with meta-chlorophenyl substitution were found to be less effective than their ortho- and para-counterparts[6].

Para-Isomer (2-(4-chlorophenyl)acetohydrazide) Derivatives: Derivatives of the para-isomer have demonstrated notable anticancer activity. For instance, certain 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives incorporating a 4-chlorophenyl group have been synthesized and screened for their activity against colon carcinoma cell lines[7]. Additionally, pyridine derivatives with a para-chlorophenyl substitution have shown strong topoisomerase II inhibitory activity[6].

Comparative Summary of Anticancer Potential (Based on Derivatives):

Isomer PositionDerivative ClassKey FindingsReference
Ortho (2-Cl)Pyridine DerivativesPotent topoisomerase II inhibitors.[6]
Meta (3-Cl)Pyridine DerivativesLess effective as topoisomerase II inhibitors.[6]
Para (4-Cl)Cyanoacetohydrazides, Pyridine DerivativesActivity against colon cancer cells; potent topoisomerase II inhibitors.[6][7]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following are detailed methodologies for the key biological assays discussed in this guide.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow Prepare_Stock Prepare stock solution of test compound in DMSO Serial_Dilution Perform serial dilutions in a 96-well plate Prepare_Stock->Serial_Dilution Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Read_Results Determine MIC by observing turbidity Incubation->Read_Results

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized 2-(chlorophenyl)acetohydrazide isomer derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of 96-Well Plates: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to each well.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The final concentrations will typically range from 512 µg/mL to 1 µg/mL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol for Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with a small amount of Tween 80) and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose level. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

  • Neurotoxicity Assessment: Assess any potential motor impairment using the rotarod test.

Conclusion and Future Directions

The compiled evidence from studies on various derivatives of 2-(chlorophenyl)acetohydrazide isomers suggests that the position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. Derivatives of the ortho-isomer appear particularly promising for the development of anticonvulsant agents, while derivatives of the para-isomer have demonstrated notable antimicrobial and anticancer potential. The meta-isomer derivatives have, in the reviewed literature, shown less consistent or potent activity across these domains.

Future research should prioritize the synthesis and direct comparative biological evaluation of these three isomers. Such a study would provide a definitive understanding of the structure-activity relationship and could unveil a lead compound with superior efficacy and a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for such an investigation. The exploration of these fundamental molecules holds the promise of unlocking new avenues in the development of much-needed therapeutic agents.

References

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  • Hassan, A. S., Askar, A. A., & Alm-Eldeen, A. A. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3051. [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Arylcyclohexane Carboxylic Acid Derivatives

For researchers, scientists, and professionals in drug development, the 4-arylcyclohexane carboxylic acid scaffold is a privileged motif, appearing in numerous biologically active molecules and pharmaceuticals. The stere...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 4-arylcyclohexane carboxylic acid scaffold is a privileged motif, appearing in numerous biologically active molecules and pharmaceuticals. The stereochemistry of the 1,4-substitution on the cyclohexane ring, predominantly the trans isomer, is often crucial for biological activity. This guide provides an in-depth technical comparison of three primary synthetic routes to access these valuable derivatives: Catalytic Hydrogenation, the Diels-Alder Reaction, and Grignard Carboxylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic strategy.

Catalytic Hydrogenation of Biphenyl-4-Carboxylic Acids

This classical approach involves the reduction of the aromatic ring system of a readily available biphenyl-4-carboxylic acid derivative. The key challenge lies in achieving selective hydrogenation of the substituted phenyl ring without affecting the carboxyl group or the other aromatic ring. This method is particularly attractive for its directness and potential for high stereoselectivity towards the desired trans isomer.

Mechanistic Insights

The catalytic hydrogenation of an aromatic ring is a heterogeneous process that occurs on the surface of a metal catalyst, typically from the platinum group (e.g., Rh, Ru, Pd) or nickel. The reaction proceeds through a series of steps:

  • Adsorption: The aromatic substrate adsorbs onto the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the metal surface, forming reactive metal-hydride species.

  • Stepwise Hydrogenation: The adsorbed aromatic ring undergoes a stepwise addition of hydrogen atoms. The stereochemical outcome is often influenced by the mode of adsorption and the steric hindrance of the substituents. The formation of the thermodynamically more stable trans isomer is generally favored under equilibrium conditions.

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}

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol: Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid

This protocol is adapted from studies on the hydrogenation of benzoic acid and related derivatives[1][2][3][4].

Materials:

  • 4-Phenylbenzoic acid

  • 5% Rhodium on carbon (Rh/C) catalyst

  • Methanol

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a high-pressure autoclave, a solution of 4-phenylbenzoic acid (1 equivalent) in methanol is prepared.

  • The 5% Rh/C catalyst (5-10 mol%) is carefully added to the solution.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.

  • The reactor is pressurized with hydrogen to 10-50 atm and heated to 80-150°C with vigorous stirring.

  • The reaction is monitored by techniques such as TLC or HPLC until the starting material is consumed.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization to afford the desired trans-4-phenylcyclohexanecarboxylic acid. The cis/trans ratio can be determined by ¹H NMR spectroscopy.

The Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that allows for the construction of the cyclohexene ring in a single, often highly stereospecific, step. For the synthesis of 4-arylcyclohexane carboxylic acid derivatives, this typically involves the reaction of a 1-aryl-1,3-butadiene with a dienophile such as acrylic acid or its esters. Subsequent hydrogenation of the resulting cyclohexene derivative yields the target saturated system.

Mechanistic Insights

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the starting materials is retained in the product. The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile. For the reaction between a 1-aryl-1,3-butadiene and acrylic acid, the "ortho" and "para" isomers are the expected major products. The endo-rule generally predicts the stereochemical outcome of the cycloaddition.

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}

Caption: Diels-Alder Synthesis Workflow.

Experimental Protocol: Synthesis of 4-Phenylcyclohexanecarboxylic Acid

This protocol is a representative procedure based on known Diels-Alder reactions involving butadiene and acrylic acid derivatives[5][6].

Materials:

  • 1-Phenyl-1,3-butadiene

  • Acrylic acid

  • Hydroquinone (inhibitor)

  • Toluene

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

Part 1: Diels-Alder Reaction

  • In a sealed tube, 1-phenyl-1,3-butadiene (1 equivalent), acrylic acid (1.1 equivalents), and a catalytic amount of hydroquinone are dissolved in toluene.

  • The tube is sealed and heated to 150-180°C for 12-24 hours.

  • The reaction progress is monitored by TLC or GC.

  • After cooling, the solvent is removed under reduced pressure to give the crude 4-phenylcyclohex-3-enecarboxylic acid.

Part 2: Hydrogenation

  • The crude product from Part 1 is dissolved in methanol.

  • 10% Pd/C catalyst (5 mol%) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus at 3-4 atm of hydrogen pressure at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude 4-phenylcyclohexanecarboxylic acid.

  • Purification by recrystallization or chromatography can be performed to separate the isomers.

Grignard Carboxylation

This method involves the formation of a Grignard reagent from a 4-arylcyclohexyl halide, followed by its reaction with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. This route is advantageous when the corresponding 4-arylcyclohexyl halide is readily accessible.

Mechanistic Insights

The Grignard reagent, an organomagnesium halide, is a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate is then protonated in an acidic workup to afford the final carboxylic acid.

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}

Caption: Grignard Carboxylation Workflow.

Experimental Protocol: Synthesis of 4-Phenylcyclohexanecarboxylic Acid

This protocol is based on general procedures for the carboxylation of Grignard reagents[7][8][9][10][11].

Materials:

  • 4-Phenylcyclohexyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

Procedure:

  • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

  • Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A solution of 4-phenylcyclohexyl bromide (1 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle warming to initiate the reaction.

  • Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled in an ice bath, and crushed dry ice is added in small portions with vigorous stirring.

  • After the addition of dry ice is complete, the reaction is allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Performance Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired stereochemistry, scalability, and tolerance to functional groups.

Parameter Catalytic Hydrogenation Diels-Alder Reaction Grignard Carboxylation
Starting Material Biphenyl-4-carboxylic acid1-Aryl-1,3-butadiene, Acrylic acid4-Arylcyclohexyl halide
Key Advantages Direct, often high stereoselectivity for trans isomerConvergent, good control over regiochemistryUtilizes readily available CO₂ as C1 source
Key Disadvantages Requires high pressure, potential for over-reductionHigh temperatures often needed, may produce mixtures of isomersRequires strictly anhydrous conditions, sensitive to functional groups
Typical Yield Good to excellentModerate to goodGood
Stereoselectivity Generally favors the thermodynamically more stable trans isomer.Stereospecific, but can lead to a mixture of endo/exo and cis/trans isomers after hydrogenation.The stereochemistry of the starting halide is generally retained.
Scalability Well-suited for industrial scale-up.Can be challenging to scale up due to high temperatures and pressures.Scalable, but requires careful control of reaction conditions.

Conclusion

Each of the discussed synthetic routes offers a viable pathway to 4-arylcyclohexane carboxylic acid derivatives, with its own set of advantages and challenges.

  • Catalytic Hydrogenation is a robust and direct method, particularly when the corresponding biphenyl-4-carboxylic acid is commercially available and high trans stereoselectivity is desired.

  • The Diels-Alder Reaction provides a powerful tool for constructing the core carbocyclic ring with good control over the initial relative stereochemistry, although a subsequent hydrogenation step is required.

  • Grignard Carboxylation is a classic and reliable method for introducing the carboxylic acid functionality, provided the precursor 4-arylcyclohexyl halide is accessible and the substrate is devoid of incompatible functional groups.

The optimal choice will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough evaluation of these factors will enable the researcher to select the most efficient and practical route for their specific needs.

References

  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135.
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  • Deng, J., et al. (2003). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 8(12), 865-871*.
  • Garber, K. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents [Video]. YouTube.
  • Hurst, T. E., et al. (2019). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal, 25(59), 13496-13500.
  • Klára, T., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Li, J., et al. (2013). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry, 11(36), 6062-6069.
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  • Patil, S. S., & Mahajani, S. M. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Chemical and Physical Sciences, 4, 23-28.
  • Regenbogen, D. (1967). U.S. Patent No. 3,360,551. Washington, DC: U.S.
  • Smith, J. G. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
  • Tanaka, K., et al. (1996).
  • Van der Schueren, W., et al. (2011). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 7, 1034–1039.
  • Wang, F., et al. (2020). Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes. Polymer Chemistry, 11(31), 5006-5014.
  • Wentzel Lab. (2020, March 31). Alkyl halide to Grignard reacting with CO2 to synthesize carboxylic acid [Video]. YouTube.
  • Wuyts, S., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4782-4789.
  • Zhang, X., et al. (2014). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molecules, 19(9), 13639-13647.
  • Zheng, M., et al. (2017). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Molecules, 22(11), 1897.
  • Zhu, J., et al. (2010). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.

Sources

Validation

A Comparative Guide to the Reactivity of Cyclopentanone and Cyclohexanone in Annulation Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, the selection of a cyclic ketone building block can profoundly influence the outcome of a reaction, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of a cyclic ketone building block can profoundly influence the outcome of a reaction, particularly in the construction of complex polycyclic systems. Cyclopentanone and cyclohexanone, the five- and six-membered carbocyclic ketones, respectively, serve as foundational synthons in a multitude of synthetic strategies. However, their subtle yet significant differences in reactivity, governed by inherent ring strain and conformational dynamics, dictate their suitability for specific transformations. This guide provides an in-depth, objective comparison of the reactivity of cyclopentanone and cyclohexanone in annulation reactions, supported by experimental insights and mechanistic principles, to empower strategic decision-making in chemical synthesis.

The Crux of the Matter: Ring Strain and Conformational Flexibility

The disparate reactivity of cyclopentanone and cyclohexanone is fundamentally rooted in their distinct structural attributes. Cyclohexane can adopt a strain-free chair conformation where all bond angles are close to the ideal tetrahedral angle of 109.5° and hydrogen atoms are staggered.[1] In contrast, cyclopentane is perpetually locked in a state of torsional strain due to the eclipsing of its hydrogen atoms, although it has less angle strain than smaller rings.[1]

When a carbonyl group is introduced, the sp² hybridization of the carbonyl carbon alters the preferred geometry. In cyclohexanone, the chair conformation is slightly flattened to accommodate the 120° bond angle of the carbonyl group. Conversely, cyclopentanone experiences a degree of relief from its inherent torsional strain due to the presence of the sp² center. These conformational nuances have a direct impact on the stability of intermediates and transition states in various reactions.

Enolate Formation: A Tale of Two Rings

The formation of an enolate is a pivotal step in many annulation reactions, including the renowned Robinson annulation.[2] The acidity of the α-protons and the stability of the resulting enolate are key determinants of reactivity.

  • Kinetic Acidity: Experimental data suggests that the α-protons of cyclopentanone are kinetically more acidic than those of cyclohexanone.[3] This is attributed to the greater s-character of the C-H bonds in the five-membered ring, a consequence of its bond angles.[3] Consequently, under kinetically controlled conditions (e.g., using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), cyclopentanone is deprotonated more rapidly.[4]

  • Thermodynamic Stability: In contrast, the enolate of cyclohexanone is generally more thermodynamically stable. This is because the endocyclic double bond can be more readily accommodated in the six-membered ring without introducing significant additional strain. The formation of the more substituted, and thus more stable, "thermodynamic enolate" is favored under conditions of thermodynamic control (e.g., using a weaker base like an alkoxide at higher temperatures, allowing for equilibration).[4]

This dichotomy between kinetic and thermodynamic control is a critical consideration when designing a synthesis. For instance, in the alkylation of an unsymmetrical ketone, the choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, leading to different regioisomers.[5]

The Robinson Annulation: A Case Study

The Robinson annulation, a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation, serves as an excellent platform for comparing the reactivity of these two ketones.[6][7] The reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), to construct a new six-membered ring.[6]

The generally accepted mechanism proceeds through the following key steps:[6][8]

  • Enolate Formation: A base abstracts an α-proton from the ketone to form an enolate.

  • Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ketone.

  • Intramolecular Aldol Addition: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol reaction, where a new enolate is formed and attacks the other carbonyl group to form a six-membered ring.

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the final α,β-unsaturated cyclic ketone.

Diagram: Robinson Annulation Mechanism

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone Cyclic Ketone Enolate Enolate Ketone->Enolate Base Michael_Adduct Michael Adduct Enolate->Michael_Adduct + MVK 1,5-Diketone 1,5-Diketone Michael_Adduct->1,5-Diketone Aldol_Adduct Aldol_Adduct 1,5-Diketone->Aldol_Adduct Base (Intramolecular Aldol Addition) Final_Product Annulated Product Aldol_Adduct->Final_Product Dehydration

Caption: Generalized workflow of the Robinson Annulation.

While both cyclopentanone and cyclohexanone can participate in the Robinson annulation, their reactivity and the yields of the corresponding annulated products can differ.

KetoneRelative Reactivity in Enolate Formation (Kinetic)Typical Yields in Robinson AnnulationKey Considerations
Cyclopentanone HigherGenerally good, but can be susceptible to side reactions.The higher kinetic acidity can lead to faster initial reaction rates. However, the resulting bicyclo[3.3.0]octane system can be strained.
Cyclohexanone LowerOften high and reliable.The formation of the thermodynamically favored enolate is efficient. The resulting decalin system is conformationally stable.

Data synthesized from general principles of organic chemistry.

The synthesis of the Wieland-Miescher ketone, a classic example of the Robinson annulation, utilizes a substituted cyclohexanone derivative and proceeds in high yield, underscoring the efficiency of this reaction with six-membered rings.[9][10] The resulting bicyclic enedione framework is a versatile building block in the synthesis of numerous natural products.[9][10]

Stork Enamine Annulation: An Alternative Approach

The Stork enamine reaction provides a milder alternative to base-catalyzed annulations.[11] In this method, the ketone is first converted to an enamine by reaction with a secondary amine.[12] Enamines are nucleophilic at the α-carbon and can undergo Michael addition to α,β-unsaturated carbonyl compounds.[11] Subsequent hydrolysis of the resulting iminium ion yields the 1,5-dicarbonyl compound, which can then cyclize.[11]

Interestingly, the reactivity trend for enamine formation and subsequent reaction can differ from that of enolates. Cyclic ketone enamines exhibit a reactivity trend where the five-membered ring is often the most reactive.[13] This has been attributed to the greater p-character of the nitrogen lone pair in the more planar cyclopentanone-derived enamine, which enhances its nucleophilicity.[13]

Diagram: Stork Enamine Annulation Workflow

Stork_Enamine_Annulation Ketone Cyclic Ketone Enamine Enamine Ketone->Enamine + R₂NH - H₂O Michael_Adduct Michael Adduct (Iminium Ion) Enamine->Michael_Adduct + MVK 1,5-Diketone 1,5-Diketone Michael_Adduct->1,5-Diketone Hydrolysis Annulated_Product Annulated Product 1,5-Diketone->Annulated_Product Intramolecular Aldol Condensation

Caption: Key steps in the Stork Enamine Annulation.

Experimental Protocol: A Representative Robinson Annulation

The following protocol outlines a general procedure for the Robinson annulation of cyclohexanone with methyl vinyl ketone.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ketone: Cool the solution in an ice bath and add cyclohexanone dropwise with stirring.

  • Addition of MVK: After stirring for a designated period to ensure enolate formation, add methyl vinyl ketone dropwise, maintaining the low temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to drive the intramolecular aldol condensation and dehydration steps.

  • Workup: After cooling, quench the reaction by adding dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate. The crude product can then be purified by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Low-Temperature Addition: Controls the exothermic Michael addition and minimizes polymerization of MVK.

  • Reflux: Provides the necessary energy to overcome the activation barrier for the intramolecular aldol condensation and subsequent dehydration.

Conclusion: Strategic Selection for Synthetic Success

The choice between cyclopentanone and cyclohexanone in annulation reactions is not arbitrary but a strategic decision based on a nuanced understanding of their inherent reactivity. Cyclopentanone's higher kinetic acidity makes it a valuable substrate under conditions that favor rapid enolate formation. Conversely, the thermodynamic stability of the cyclohexanone enolate and the strain-free nature of the resulting decalin systems often lead to higher yields and more predictable outcomes in reactions like the Robinson annulation.

For drug development professionals and researchers engaged in the synthesis of complex molecules, a thorough appreciation of these fundamental principles is paramount. By carefully considering the interplay of ring strain, conformational flexibility, and reaction conditions, the synthetic chemist can harness the distinct personalities of these cyclic ketones to achieve their desired molecular architecture with greater efficiency and control.

References

  • CHEM 330 Topics Discussed on Oct 19. (n.d.).
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  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2025, January 19). Retrieved January 25, 2026, from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 25, 2026, from [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Enamines. (2025, April 16). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Baldwin's rules - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. (2014, September 28). Quora. Retrieved January 25, 2026, from [Link]

  • Kinetic vs. Thermodynamic Enolates. (n.d.). Retrieved January 25, 2026, from [Link]

  • 2.1: Baldwin's Rule for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Stork Enamine Synthesis. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]

  • 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. (2025, March 17). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Conformational Stability Analysis of Disubstituted Cyclohexane Chair Forms

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the three-dimensional structure of cyclic molecules is paramount to their function....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the three-dimensional structure of cyclic molecules is paramount to their function. The cyclohexane ring, a ubiquitous scaffold, adopts a puckered "chair" conformation to minimize angular and torsional strain.[1] When substituents are introduced, the conformational equilibrium between the two possible chair forms becomes a critical determinant of a molecule's physical properties and biological activity. This guide provides an in-depth comparison of the analytical techniques used to determine the conformational stability of disubstituted cyclohexanes, blending theoretical principles with practical, field-proven methodologies.

Section 1: The Foundational Principles of Cyclohexane Stability

The stability of a cyclohexane chair conformation is primarily dictated by the steric strain experienced by its substituents. There are two distinct positions for substituents on a chair ring: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2] Through a process known as a "ring flip," axial and equatorial positions interconvert.[3]

For monosubstituted cyclohexanes, the conformation where the substituent occupies the equatorial position is almost always more stable.[4] This preference is due to the avoidance of 1,3-diaxial interactions , a form of steric hindrance between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[3] The energy difference between the axial and equatorial conformers is quantified by the A-value , which represents the Gibbs free energy change (ΔG) for the equatorial-to-axial conversion.[5] Larger A-values signify a stronger preference for the equatorial position.[6]

When analyzing disubstituted cyclohexanes, the situation is more complex. The relative stability of the two chair conformers depends on the interplay of the A-values of both substituents and their relative positions (1,2-, 1,3-, or 1,4-) and stereochemistry (cis or trans).[4] The fundamental principles are:

  • A conformation with both substituents equatorial is generally more stable than one with both axial.[7]

  • When one substituent is axial and the other is equatorial, the more stable conformer will have the bulkier group (with the higher A-value) in the equatorial position.[7]

Table 1: A-Values for Common Substituents

The A-value quantifies the steric bulk of a substituent and the energetic penalty of placing it in an axial position.[5][8] These values are additive and crucial for predicting the most stable conformer.[9][10]

SubstituentA-value (kcal/mol)A-value (kJ/mol)
-F0.251.0
-Cl0.53[3]2.2[3]
-Br0.59[3]2.9[3]
-OH0.87[9]3.6
-CH₃ (Methyl)1.74[2][5]7.3[5][10]
-CH₂CH₃ (Ethyl)1.8[3]7.5[3]
-CH(CH₃)₂ (Isopropyl)2.15[6]8.8[3]
-C(CH₃)₃ (tert-Butyl)>4.5[3][9]>20[3]
-CN0.20.8
-COOH1.45.9

Note: Values are approximate and can vary slightly based on experimental conditions and solvent.

Section 2: Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational methods provides the most comprehensive understanding of conformational equilibria.

Experimental Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for conformational analysis in solution.[11] At room temperature, the ring flip is rapid, and NMR spectra show averaged signals for axial and equatorial protons.[10] However, at low temperatures, this interconversion can be slowed or "frozen out," allowing for the observation of distinct signals for each conformer.[12]

Key Observables:

  • Chemical Shifts: Axial and equatorial protons have different magnetic environments, leading to distinct chemical shifts.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the unambiguous assignment of protons to axial or equatorial positions.

    • J_ax-ax (axial-axial coupling): Typically large (10–13 Hz).

    • J_ax-eq (axial-equatorial coupling): Typically small (2–5 Hz).

    • J_eq-eq (equatorial-equatorial coupling): Typically small (2–5 Hz).

  • Integration: By integrating the signals corresponding to each conformer at low temperature, their relative populations can be determined.[11]

  • Sample Preparation: Dissolve a 5-10 mg sample of the disubstituted cyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in 10-20 K increments.

  • Spectral Acquisition: Acquire a spectrum at each temperature, monitoring for the broadening and subsequent splitting of signals, which indicates the slowing of the ring flip.

  • "Frozen" Spectrum: Continue cooling until no further changes in the spectrum are observed. This indicates that the equilibrium is "frozen" on the NMR timescale.

  • Signal Assignment: Identify and assign the distinct peaks for the axial and equatorial protons in both conformers based on their chemical shifts and coupling constants.

  • Integration and Calculation: Integrate the area under the peaks corresponding to each conformer. The equilibrium constant (K_eq) is the ratio of the integrals of the more stable conformer to the less stable one.

  • Free Energy Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.[13]

Computational Method: Molecular Mechanics and DFT

Computational chemistry offers a powerful predictive tool for assessing conformational stability without the need for laboratory experiments.

  • Molecular Mechanics (MM): Methods like MMFF94 or AMBER use classical mechanics to estimate the steric energy of a molecule. It is a fast and efficient way to model large numbers of molecules.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate energy calculations by considering electron density. Methods like B3LYP with a suitable basis set (e.g., 6-31G*) are standard for this type of analysis.

G cluster_input Input Generation cluster_processing Computational Analysis cluster_output Data Interpretation Input 1. Build 3D Structures (cis/trans isomers) GeoOpt 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->GeoOpt Initial Geometries Freq 3. Frequency Calculation (Confirm minimum energy state) GeoOpt->Freq Optimized Structures Energy 4. Extract Gibbs Free Energies Freq->Energy Verified Minima Compare 5. Calculate ΔG° (Energy Difference) Energy->Compare Electronic + Thermal Energies Conclusion 6. Predict Stable Conformer Compare->Conclusion Predicted Stability

Caption: Computational workflow for determining conformational stability.

Section 3: Comparative Analysis of Disubstituted Cyclohexanes

The stability of a disubstituted cyclohexane is determined by the sum of all steric interactions in each chair conformer.

1,2-Disubstituted Cyclohexanes
  • trans-1,2-dimethylcyclohexane : The ring flip interconverts a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial form is significantly more stable as it avoids the two 1,3-diaxial interactions present in the diaxial form.[14][15] However, the diequatorial conformer does experience a gauche butane interaction between the two methyl groups.

  • cis-1,2-dimethylcyclohexane : The ring flip interconverts two equivalent conformations, each having one axial and one equatorial methyl group (a,e and e,a).[4] Therefore, the two conformers have equal energy.[7]

1,3-Disubstituted Cyclohexanes
  • cis-1,3-dimethylcyclohexane : This isomer can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is much more stable.[16] The diaxial conformer suffers from a very severe steric interaction between the two axial methyl groups, in addition to the standard 1,3-diaxial interactions with hydrogens.

  • trans-1,3-dimethylcyclohexane : Similar to the cis-1,2 isomer, the ring flip interconverts two identical (a,e and e,a) conformers of equal energy.[17]

1,4-Disubstituted Cyclohexanes
  • trans-1,4-dimethylcyclohexane : Interconversion occurs between a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformation is strongly favored.

  • cis-1,4-dimethylcyclohexane : The ring flip interconverts two identical (a,e and e,a) conformers, which are therefore equal in energy.[17]

Table 2: Strain Energy Comparison for Dimethylcyclohexane Isomers

This table summarizes the primary steric interactions and the resulting energy differences between the two chair conformations for various dimethylcyclohexane isomers.

IsomerConformer 1 (Positions)Conformer 2 (Positions)More Stable ConformerApprox. ΔG° (kcal/mol)
cis-1,2 (a, e)(e, a)Both are equal0
trans-1,2 (e, e)(a, a)(e, e)~2.7
cis-1,3 (e, e)(a, a)(e, e)>5.4[1]
trans-1,3 (a, e)(e, a)Both are equal0
cis-1,4 (a, e)(e, a)Both are equal0
trans-1,4 (e, e)(a, a)(e, e)~3.6

Note: ΔG° values are calculated based on the sum of A-values and other interactions like gauche butane strain. A positive ΔG° indicates the energy difference favoring the more stable conformer.

G

Caption: Decision tree for predicting disubstituted cyclohexane stability.

Section 4: Conclusion and Field Application

The principles of conformational stability are not merely academic; they have profound implications in drug development. The specific three-dimensional arrangement of substituents on a cyclohexane core can dictate how a molecule fits into a biological receptor, influencing its efficacy and specificity. A drug molecule locked in a less active conformation will exhibit poor therapeutic effect.

By employing a synergistic approach of high-field NMR spectroscopy for empirical data and computational modeling for predictive power, researchers can confidently determine the dominant conformation of disubstituted cyclohexanes. This knowledge is essential for rational drug design, allowing for the synthesis of molecules that are pre-organized in their most biologically active shape, ultimately leading to more potent and selective therapeutics.

References

  • Conformations of Disubstituted Cyclohexanes . (2022). Chemistry LibreTexts. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes . Chemistry Steps. [Link]

  • PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . (1967). ProQuest. [Link]

  • Conformational analysis of cyclohexanes . (2025). Chemistry LibreTexts. [Link]

  • Cyclohexane Chair Conformation Stability . (2014). Master Organic Chemistry. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial . (2014). Master Organic Chemistry. [Link]

  • Cyclohexane conformation . Wikipedia. [Link]

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Validation

A Researcher's Guide to Interpreting the M+2 Isotope Peak for Chlorine in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the realm of analytical chemistry, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. A key feature in the mass spectr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, mass spectrometry (MS) is an indispensable tool for elucidating molecular structures. A key feature in the mass spectra of certain compounds is the presence of isotope peaks, which provide valuable clues about the elemental composition of a molecule. Among the most distinctive isotopic patterns is that of chlorine, characterized by a prominent M+2 peak. This guide offers an in-depth exploration of the interpretation of the M+2 isotope peak for chlorine, providing a comparative analysis with other elements and detailing experimental protocols for unambiguous identification.

The Origin of the M+2 Peak: Chlorine's Isotopic Signature

Chlorine naturally exists as two stable isotopes: chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl). The relative abundance of these isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl.[1][2][3] This natural distribution gives rise to a characteristic pattern in the mass spectrum of a chlorine-containing compound.

For a molecule containing a single chlorine atom, two main peaks will be observed in the molecular ion region. The peak corresponding to the molecule with the more abundant ³⁵Cl isotope is designated as the molecular ion peak (M). The peak representing the molecule with the heavier ³⁷Cl isotope appears at two mass-to-charge units (m/z) higher and is called the M+2 peak.[4][5][6][7] The theoretical intensity ratio of the M to M+2 peak is approximately 3:1, directly reflecting the natural abundance of the two chlorine isotopes.[4][5][7][8]

Decoding Isotopic Patterns for Multiple Chlorine Atoms

The complexity of the isotopic pattern escalates with the number of chlorine atoms in a molecule. The presence of multiple chlorine atoms leads to a cluster of peaks (M, M+2, M+4, etc.) with a predictable intensity distribution based on the binomial expansion. For instance, a compound with two chlorine atoms will exhibit M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[9]

Number of Chlorine AtomsIsotope PeaksExpected Intensity Ratio
1M, M+23:1
2M, M+2, M+49:6:1
3M, M+2, M+4, M+627:27:9:1

Table 1. Theoretical isotopic peak ratios for compounds containing one to three chlorine atoms.

Experimental Protocol: High-Resolution Mass Spectrometry for Confirmation

To definitively identify and characterize chlorinated compounds, high-resolution mass spectrometry (HRMS) is the preferred method. HRMS instruments can provide highly accurate mass measurements, allowing for the determination of elemental compositions.[10][11]

Objective: To confirm the presence and number of chlorine atoms in a sample.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable solvent to an appropriate concentration for MS analysis.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Data Acquisition: Acquire a full scan mass spectrum of the sample. It is crucial to have sufficient resolution to clearly resolve the isotopic peaks.

  • Data Analysis:

    • Identify the molecular ion peak (M).

    • Look for the presence of an M+2 peak and any subsequent peaks at two m/z unit intervals.

    • Carefully measure the relative intensities of the peaks in the isotopic cluster.

    • Compare the observed intensity ratio to the theoretical ratios to determine the number of chlorine atoms.[12]

    • Utilize the high-resolution data to calculate the elemental formula and confirm the presence of chlorine.

Visualizing the Workflow: Interpreting Mass Spectra for Chlorinated Compounds

G cluster_0 Mass Spectrum Acquisition cluster_1 Isotopic Peak Analysis cluster_2 Compound Identification cluster_3 Confirmation A Acquire Mass Spectrum B Identify Molecular Ion Peak (M) A->B C Observe for M+2 Peak B->C D Measure M:M+2 Intensity Ratio C->D E Ratio ~3:1? D->E F One Chlorine Atom Indicated E->F Yes G Consider Other Elements or Multiple Cl Atoms E->G No H High-Resolution MS for Elemental Composition F->H

Sources

Comparative

The Cyclohexane Scaffold: A Privileged Motif in Enzyme Inhibitor Design - A Comparative Guide

Introduction: The Strategic Importance of the Cyclohexane Ring in Drug Discovery In the landscape of medicinal chemistry, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclohexane Ring in Drug Discovery

In the landscape of medicinal chemistry, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of molecular scaffolds employed in drug design, the cyclohexane ring holds a privileged status.[1] Its three-dimensional, sp³-rich architecture offers a distinct advantage over flat, aromatic systems, enabling enhanced shape complementarity with the often-hydrophobic cavities of enzyme active sites.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclohexane-containing inhibitors across various key enzyme classes, supported by experimental data and detailed protocols. We will explore how subtle modifications to the cyclohexane moiety—its conformation, substitution patterns, and fusion to other ring systems—can profoundly influence inhibitory potency and selectivity.

The rationale for incorporating a cyclohexane ring into a potential drug candidate is multifaceted. Its conformational flexibility, primarily the chair and boat conformations, allows it to adapt to the specific topology of an enzyme's binding pocket, minimizing the entropic penalty upon binding and thus enhancing affinity.[3] Furthermore, the lipophilic nature of the cyclohexane ring can improve membrane permeability and metabolic stability, crucial pharmacokinetic properties for any successful therapeutic agent.[3] This guide will delve into specific examples, illustrating the causal relationships between the structural features of cyclohexane-containing inhibitors and their biological activity.

Comparative Analysis of Cyclohexane-Containing Inhibitors Across Enzyme Classes

The versatility of the cyclohexane scaffold is evident in its successful application as a core element in inhibitors targeting a diverse array of enzymes. Here, we compare the SAR of these inhibitors in several therapeutically relevant enzyme families.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Cyclohexane-containing compounds have emerged as potent kinase inhibitors, often targeting the ATP-binding site.

A notable example is the use of cyclohexane-1,3-dione derivatives as inhibitors of the c-Met tyrosine kinase, which is implicated in non-small-cell lung cancer (NSCLC).[4][5] Quantitative structure-activity relationship (QSAR) studies have revealed that the inhibitory activity of these compounds is influenced by a combination of topological, physicochemical, and electronic properties.[4][5]

Key SAR Insights for Cyclohexane-1,3-dione based c-Met Inhibitors:

  • Substitution Pattern: The nature and position of substituents on the cyclohexane ring and associated moieties are critical. For instance, the presence of hydrogen bond acceptors and the overall molecular area significantly impact inhibitory potency.[4]

  • Hydrophobicity: While a degree of lipophilicity is beneficial for entering the binding pocket, excessive hydrophobicity can be detrimental. A balanced hydrophilic-lipophilic character is key.

  • Electronic Properties: The energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been correlated with inhibitory activity, suggesting that the electronic nature of the molecule plays a role in its interaction with the kinase.[4]

Table 1: Comparative Inhibitory Activity of Cyclohexane-1,3-dione Derivatives against c-Met

CompoundModificationsc-Met IC50 (nM)Reference
Foretinib Reference Compound1.16[6]
Compound 5 Tetrahydrobenzo[e][7][8][9]triazine derivative<1.00[6]
Compound 7a Dihydrazone derivative<1.00[6]
Compound 10c Fused pyran derivative<1.00[6]
Compound 11f Fused pyridine derivative<1.00[6]

Note: The specific structures of compounds 5, 7a, 10c, and 11f are detailed in the cited reference. The table illustrates the high potency achieved with various heterocyclic systems fused to the core structure.

Protease Inhibitors: A Case Study on SARS-CoV-2 3CL Protease

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. A series of dipeptidyl aldehyde and masked aldehyde inhibitors incorporating a conformationally constrained cyclohexane moiety have demonstrated potent inhibition of this enzyme.[10][11][12]

Key SAR Insights for Cyclohexane-based SARS-CoV-2 3CLpro Inhibitors:

  • Conformational Constraint: The rigid cyclohexane scaffold helps to pre-organize the inhibitor into a bioactive conformation, reducing the entropic cost of binding to the protease active site.[10]

  • Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring is crucial for optimal interaction with the enzyme's subsites.

  • Warhead Modification: The aldehyde "warhead," which forms a covalent bond with the catalytic cysteine residue of the protease, can be masked as a bisulfite adduct. These latent aldehydes were found to be equipotent to the parent aldehydes, potentially offering advantages in terms of stability and cellular permeability.[10][11][12]

Table 2: Inhibitory Potency of Cyclohexane-Containing Inhibitors against Coronaviral 3CL Proteases

InhibitorTarget ProteaseIC50 (nM)Reference
Compound X SARS-CoV-2 3CLproNanomolar range[10]
Compound Y MERS-CoV 3CLproNanomolar range[10]

Note: Specific IC50 values for individual compounds are detailed in the source literature. The table highlights the broad-spectrum activity of these inhibitors against related coronaviruses.

Neuraminidase Inhibitors: The Fight Against Influenza

Neuraminidase is a key surface glycoprotein of the influenza virus, and its inhibition prevents the release of new virions from infected cells.[13][14] Oseltamivir, a widely used anti-influenza drug, features a cyclohexene ring that mimics the natural substrate, sialic acid.[15]

Key SAR Insights for Cyclohexene-based Neuraminidase Inhibitors:

  • Core Scaffold: The cyclohexene ring serves as a rigid scaffold that correctly orients the key functional groups for interaction with the neuraminidase active site.[15]

  • Functional Groups: The carboxylate, acetamido, and amino/guanidino groups on the cyclohexene ring are critical for binding. The carboxylate group, in particular, forms strong ionic interactions with a triad of arginine residues (R118, R292, R371) in the active site.[15]

  • Hydrophobic Interactions: The hydrophobic portion of the cyclohexene ring engages in favorable interactions with hydrophobic residues within the enzyme's active site.

Table 3: Comparison of Key Functional Groups in Neuraminidase Inhibitors

InhibitorCore ScaffoldKey Functional Groups
Zanamivir DihydropyranCarboxylate, Guanidino, Acetamido, Glycerol side chain
Oseltamivir Acid CyclohexeneCarboxylate, Amino, Acetamido, Pentyloxy side chain
Laninamivir PyranCarboxylate, Guanidino, Acetamido, Methoxy side chain

This table illustrates the conserved pharmacophoric elements across different neuraminidase inhibitors, with the cyclohexane derivative oseltamivir acid showcasing a distinct core.

Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulators in Cancer Therapy

HDACs are a class of enzymes that play a crucial role in gene expression regulation.[16] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[17] The incorporation of a cyclohexane ring into HDAC inhibitors can serve as a "capping group" that interacts with the surface of the enzyme.

Key SAR Insights for Cyclohexane-based HDAC Inhibitors:

  • Capping Group: A cyclohexyl group can act as a bulky, hydrophobic capping group that interacts with residues at the rim of the HDAC active site tunnel, contributing to both potency and isoform selectivity.[18]

  • Linker Region: The nature and length of the linker connecting the cyclohexane cap to the zinc-binding group are critical for optimal positioning within the active site.

  • Zinc-Binding Group: Hydroxamic acids are a common zinc-binding group in HDAC inhibitors, and their efficacy is maintained in cyclohexane-containing structures.[16]

Systematic SAR studies on β-elemene-derived HDAC inhibitors, which contain a cyclohexane ring, have led to the discovery of potent compounds with significant anti-proliferative activity.[19]

Table 4: Inhibitory Activity of β-elemene Derived HDAC Inhibitors

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Reference
27f 228[19]
39f 914[19]

These data demonstrate that modifications to the β-elemene scaffold, which includes a cyclohexane ring, can yield potent dual inhibitors of HDAC1 and HDAC6.

Experimental Protocols for SAR Determination

The elucidation of structure-activity relationships relies on robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments used to characterize enzyme inhibitors.

Protocol 1: Determination of IC50 Values using a Spectrophotometric Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of the enzyme in a suitable buffer.
  • Prepare a stock solution of the substrate in the same buffer.
  • Prepare serial dilutions of the inhibitor in a suitable solvent (e.g., DMSO). 2. Assay Setup:
  • In a 96-well plate, add a fixed concentration of the enzyme to each well.
  • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding. 3. Reaction Initiation and Measurement:
  • Initiate the enzymatic reaction by adding the substrate to each well.
  • Monitor the change in absorbance over time using a plate reader at a wavelength specific to the product of the reaction. 4. Data Analysis:
  • Calculate the initial reaction velocity for each inhibitor concentration.
  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.[20]
Protocol 2: Determining the Mode of Inhibition (e.g., Competitive, Non-competitive)

This experiment helps to understand how the inhibitor interacts with the enzyme and its substrate.[21]

1. Assay Design:

  • Set up a matrix of experiments with varying concentrations of both the inhibitor and the substrate.
  • Ensure the substrate concentrations span a range from below to above the Michaelis constant (Km).[21] 2. Data Collection:
  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration, as described in Protocol 1. 3. Data Analysis:
  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot for each inhibitor concentration.
  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive inhibitors increase the apparent Km, while non-competitive inhibitors decrease the apparent Vmax).

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological data and experimental designs.

SAR_Flowchart cluster_Discovery Inhibitor Discovery & Optimization cluster_Validation Experimental Validation Virtual_Screening Virtual Screening/ High-Throughput Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Identifies initial hits IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Validates activity SAR_Analysis SAR Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides chemical synthesis MOA_Studies Mode of Inhibition (MOA) Studies SAR_Analysis->MOA_Studies Informs mechanistic understanding Lead_Optimization->IC50_Determination Tests new analogs Selectivity_Profiling Selectivity Profiling Lead_Optimization->Selectivity_Profiling Assesses off-target effects IC50_Determination->SAR_Analysis Provides quantitative data

Caption: Workflow for the discovery and optimization of enzyme inhibitors.

Cyclohexane_SAR Cyclohexane_Core Cyclohexane Core Conformation Conformation (Chair/Boat) Cyclohexane_Core->Conformation Substitution_Pattern Substitution Pattern (Axial/Equatorial) Cyclohexane_Core->Substitution_Pattern Functional_Groups Attached Functional Groups Cyclohexane_Core->Functional_Groups Ring_Fusion Fusion to Other Ring Systems Cyclohexane_Core->Ring_Fusion Pharmacokinetics Pharmacokinetics (ADME) Cyclohexane_Core->Pharmacokinetics Inhibitory_Potency Inhibitory Potency (e.g., IC50) Conformation->Inhibitory_Potency Substitution_Pattern->Inhibitory_Potency Selectivity Enzyme Selectivity Substitution_Pattern->Selectivity Functional_Groups->Inhibitory_Potency Functional_Groups->Selectivity Ring_Fusion->Inhibitory_Potency

Caption: Key structural features of the cyclohexane ring influencing inhibitor properties.

Conclusion: The Enduring Value of the Cyclohexane Scaffold

This guide has demonstrated the remarkable versatility and strategic importance of the cyclohexane ring in the design of potent and selective enzyme inhibitors. From kinases and proteases to neuraminidases and HDACs, this simple aliphatic ring provides a robust scaffold for developing novel therapeutics. The three-dimensional nature of the cyclohexane moiety allows for exquisite tailoring of inhibitor shape and functionality to match the intricate topographies of enzyme active sites. A thorough understanding of the structure-activity relationships, grounded in rigorous experimental validation, is paramount for unlocking the full potential of this privileged scaffold. As drug discovery continues to "escape from flatland," the cyclohexane ring and its derivatives will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PMC. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

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  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. PubMed Central. Available at: [Link]

  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. PMC. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. PubMed Central. Available at: [Link]

  • Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. ResearchGate. Available at: [Link]

  • Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors. UCLA – Chemistry and Biochemistry. Available at: [Link]

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  • (PDF) QSAR study and Molecular Docking assisted design of novel cyclohexane- 1,3-dione Derivatives as anticancer agents for non-small cell lung cancer. ResearchGate. Available at: [Link]

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  • Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups. PubMed Central. Available at: [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. Available at: [Link]

  • Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

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  • Structure-Guided Design of Conformationally Constrained Cyclohexane Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3CL Protease. PubMed. Available at: [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. Available at: [Link]

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  • Black Gold in Medicine: Rediscovering the Pharmacological Potential. MDPI. Available at: [Link]

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  • Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of trans-4-(p-Chlorophenyl)-1-acetylcyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane (CAS No. 91161-85-2). As an intermediate in pharmaceutical synthesis, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

  • Chemical Classification: This compound is a halogenated organic compound. The presence of a chlorine atom on the phenyl ring dictates its primary disposal pathway and environmental considerations.[1]

  • Inferred Hazards: Analogous chlorinated compounds are known to be skin and eye irritants.[2][3] Furthermore, chlorinated hydrocarbons as a class are noted for their potential for environmental persistence and are often classified as toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination.

  • Combustibility: While not definitively classified, similar acetylated cyclohexane structures are listed as combustible liquids, meaning they have a flashpoint that requires careful handling away from ignition sources.[4]

The primary directive is to manage this compound as a hazardous chemical waste, with special attention to its halogenated nature.

Chemical Profile & Hazard Summary
IUPAC Name 1-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)ethan-1-one
CAS Number 91161-85-2
Molecular Formula C₁₄H₁₇ClO[5]
Inferred Primary Hazards Skin Irritation, Serious Eye Irritation, Acute & Chronic Aquatic Toxicity.[2]
Primary Disposal Route Segregated collection for regulated hazardous waste incineration.[1][2]
Incompatibilities Strong oxidizing agents, strong bases.[4]

Core Principles of Chlorinated Waste Management

The disposal of halogenated organic waste is fundamentally different from that of non-halogenated waste. The causality lies in the combustion products.

  • Segregation is Non-Negotiable: Halogenated organic wastes must be collected in a dedicated waste stream, separate from non-halogenated organics and aqueous waste.[1]

    • Causality: During incineration, the chlorine atom is converted to hydrogen chloride (HCl), a corrosive gas.[6][7] Hazardous waste incinerators designated for chlorinated waste are equipped with specialized "scrubbers" or absorption towers that neutralize this HCl gas before it is released into the atmosphere.[2] Co-mingling this waste with non-halogenated streams can damage standard incinerators and lead to the release of acid gases, a serious regulatory violation.

  • No Drain or Trash Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain or in the general solid waste.[8] This practice is illegal and environmentally damaging due to the compound's aquatic toxicity.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures a self-validating system of checks for safe and compliant disposal from the point of generation to the point of collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Wear standard laboratory attire, including a flame-resistant lab coat.

  • Put on chemical-resistant gloves (Nitrile is appropriate for incidental contact).

  • Wear ANSI-rated safety glasses or goggles for eye protection.[3]

Step 2: Waste Collection at the Point of Generation

  • Locate the designated "Halogenated Organic Liquid Waste" container in your laboratory's satellite accumulation area. These containers are often specifically colored or clearly labeled to prevent cross-contamination.[1]

  • Using a funnel, carefully decant the waste trans-4-(p-Chlorophenyl)-1-acetylcyclohexane (whether pure or in a solvent) into the designated waste container.

  • Avoid splashing and ensure the exterior of the container remains clean.

Step 3: Proper Container Management

  • Keep Closed: The waste container must be securely sealed with its cap whenever waste is not actively being added. This minimizes fugitive emissions and prevents spills.

  • Update Log: Immediately after adding waste, update the container's hazardous waste tag or accompanying log sheet. Record the chemical name ("trans-4-(p-Chlorophenyl)-1-acetylcyclohexane") and the estimated volume added. This is a critical step for regulatory compliance and ensures the final disposal facility has an accurate manifest.

  • Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.

Step 4: Arranging for Professional Disposal

  • Once the waste container is approaching 90% full, or if the waste is no longer being generated, arrange for its removal.

  • Follow your institution's specific procedure, which typically involves submitting an online chemical waste pickup request to your Environmental Health & Safety (EHS) department.[9][10]

  • Ensure the waste tag is complete and accurate before the scheduled pickup. EHS personnel will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.[11]

Disposal Workflow and Emergency Actions

The following diagram outlines the decision-making process for routine disposal and in the event of a spill.

G Disposal & Spill Response Workflow for trans-4-(p-Chlorophenyl)-1-acetylcyclohexane cluster_routine Routine Disposal Protocol cluster_emergency Emergency Spill Response start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe locate_container Locate Designated 'Halogenated Organic Waste' Container ppe->locate_container add_waste Carefully Add Waste to Container locate_container->add_waste seal_log Securely Seal Container & Update Waste Log add_waste->seal_log request_pickup Container Full? Submit EHS Pickup Request seal_log->request_pickup store Store in Satellite Accumulation Area store->ppe More Waste to Add request_pickup->store No end_process EHS Collects for Incineration request_pickup->end_process Yes spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<100 mL & Contained) spill_size->small_spill Small large_spill Large Spill (>100 mL or Uncontained) spill_size->large_spill Large cleanup Use Halogenated Spill Kit (Absorbent Pads, Bag Waste) small_spill->cleanup evacuate Evacuate Immediate Area Alert Colleagues large_spill->evacuate dispose_cleanup Dispose of Cleanup Debris as Hazardous Waste cleanup->dispose_cleanup call_ehs Contact EHS/Emergency # Report Location & Substance evacuate->call_ehs

Caption: Decision workflow for routine disposal and emergency spill response.

Regulatory Context: Adherence to National Standards

The procedures outlined in this guide are designed to comply with the stringent regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste. Your institution's EHS department acts as the generator on behalf of the laboratory, ensuring that all waste is properly characterized, stored, transported, and ultimately destroyed in accordance with these federal and state laws.[10][11]

References

  • Scribd. Safety Data Sheet: 4-Chlorophenyl Acid.[Link]

  • PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)-1-acetyl-cyclohexane.[Link]

  • American Chemical Society. Chlorinated hydrocarbon wastes.[Link]

  • Chemtalk. Cyclohexene and Cyclohexane.[Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.[Link]

  • Google Patents.
  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.[Link]

  • NY.Gov. Managing and Disposing of Household Hazardous Waste.[Link]

  • American Chemical Society. Chlorinated hydrocarbon wastes.[Link]

  • Washington State University. Cyclohexane Standard Operating Procedure.[Link]

  • Lab Alley. Safety Data Sheet: Cyclohexane.[Link]

  • IndiaMART. Trans-4-(p-chlorophenyl)-1-acetylcyclohexane.[Link]

  • NJ.gov. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.[Link]

  • U.S. Environmental Protection Agency. The SW-846 Compendium.[Link]

  • Syracuse Environmental & Construction Group. Hazardous Waste Removal.[Link]

  • StateScape. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.[Link]

  • University of North Carolina. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan.[Link]

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  • AN PharmaTech Co Ltd. Trans-4-(p-chlorophenyl)-1-acetylcyclohexane | 91161-85-2.[Link]

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Handling

A Comprehensive Guide to the Safe Handling of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Hazard Identification and Risk Assessment The primary hazards associated with trans-4-(p-Chlorophenyl)-1-acetylcyclohexane are anticipated to be skin and eye irritation, and potentially respiratory irritation if inhaled....

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

The primary hazards associated with trans-4-(p-Chlorophenyl)-1-acetylcyclohexane are anticipated to be skin and eye irritation, and potentially respiratory irritation if inhaled.[3] The presence of a chlorinated aromatic ring and a ketone functional group warrants a cautious approach.

Key Structural Features and Associated Hazards:

  • Chlorinated Aromatic Group: Halogenated aromatic compounds can have varying toxicological profiles, and it is prudent to minimize exposure.

  • Cyclohexane Moiety: While cyclohexane itself has relatively low acute toxicity, it can cause central nervous system depression at high concentrations and may have nephrotoxic effects with repeated exposure.[5][6][7]

  • Ketone Functional Group: Ketones can be irritating to the eyes and respiratory system.[8]

Based on this analysis, a comprehensive risk assessment should be performed before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.

Hand Protection

The selection of appropriate gloves is critical. Given the presence of a ketone and an aromatic ring, nitrile gloves may not provide sufficient protection against prolonged exposure or spills.[9][10]

Glove MaterialProtection Against KetonesProtection Against Aromatic HydrocarbonsRecommendation
Nitrile Poor to FairPoorSuitable for short-term handling of small quantities. Must be changed immediately upon contamination.[10]
Butyl Rubber Very GoodPoorA good choice for protection against the ketone functional group.[9][11][12]
Viton® GoodExcellentOffers excellent resistance to aromatic hydrocarbons.[12]
Neoprene GoodFairA reasonable alternative with good overall chemical resistance.[9][11]

Recommendation: For handling larger quantities or for procedures with a higher risk of splashing, Butyl rubber gloves are recommended due to their excellent protection against ketones.[12] For incidental contact with small quantities, double-gloving with nitrile gloves may be acceptable, with the understanding that they must be replaced immediately if contact is suspected. Always consult the glove manufacturer's specific chemical resistance chart.

Eye and Face Protection

Safety glasses with side shields are the minimum requirement. However, due to the potential for eye irritation, it is highly recommended to use chemical splash goggles .[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

Respiratory Protection

Work with trans-4-(p-Chlorophenyl)-1-acetylcyclohexane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection may be necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]

Protective Clothing

A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][13] The recommended storage temperature is 2-8°C.[1] Keep the container tightly closed when not in use.[3]

Handling in the Laboratory
  • Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Engineering Controls: All handling of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer: When weighing the solid, do so in a fume hood or a ventilated balance enclosure. Use appropriate tools to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance. Avoid raising dust.[4]

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal

All waste containing trans-4-(p-Chlorophenyl)-1-acetylcyclohexane should be considered hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an authorized hazardous waste disposal facility.[3] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method.[3] Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_eng Verify Fume Hood Operation prep_ppe->prep_eng prep_spill Locate Spill Kit prep_eng->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

Conclusion

While trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is a valuable intermediate in pharmaceutical research, it is essential to handle it with the respect it deserves as a potentially hazardous chemical. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • Safety Data Sheet for trans-4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid. (n.d.).
  • Apollo Scientific. (2022, September 16). trans-4-(4-Chlorophenyl)
  • IndiaMART. (n.d.). Trans-4-(4-Chlorophenyl)-1-acetylcyclohexane. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart.
  • Malek, D. E., et al. (2000). Subchronic toxicity of cyclohexane in rats and mice by inhalation exposure. Drug and Chemical Toxicology, 23(4), 587-607.
  • eSafety Supplies. (2025, August 6).
  • National Center for Biotechnology Information. (2018). Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice. PubMed Central.
  • ResearchGate. (n.d.). Substitution Reactions of Cyclohexanes.
  • Sigma-Aldrich. (2024, September 4).
  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from Office of Environmental Health and Safety.
  • Fisher Scientific. (2025, December 18).
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • University of Pennsylvania EHRS. (n.d.).
  • Bernard, A. M., et al. (1989). Evaluation of the subacute nephrotoxicity of cyclohexane and other industrial solvents in the female Sprague-Dawley rat. Toxicology Letters, 45(2-3), 271-280.
  • AN PharmaTech Co Ltd. (n.d.). Trans-4-(p-chlorophenyl)-1-acetylcyclohexane. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Waste Name or Mixtures.

Sources

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